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  • Product: 4-Methoxy-1H-imidazo[4,5-c]pyridine
  • CAS: 158089-18-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Basic Properties of 4-Methoxy-1H-imidazo[4,5-c]pyridine

Abstract The 1H-imidazo[4,5-c]pyridine scaffold, a purine isostere, represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant therapeutic potential, including roles as PARP and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-imidazo[4,5-c]pyridine scaffold, a purine isostere, represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant therapeutic potential, including roles as PARP and kinase inhibitors.[1][2] This technical guide provides a comprehensive analysis of the fundamental basic properties of 4-Methoxy-1H-imidazo[4,5-c]pyridine, a representative member of this class. Due to the limited availability of direct experimental data for this specific analog, this guide synthesizes information from the parent heterocycle and related substituted systems, offering expert insights into its synthesis, physicochemical characteristics, and electronic properties. We will explore a plausible synthetic pathway, predict key physicochemical parameters based on established structure-property relationships, and provide a framework for its practical application in research and drug development.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Core

The fusion of an imidazole and a pyridine ring to form the imidazo[4,5-c]pyridine system creates a heterocyclic scaffold with a unique electronic architecture. Its structural analogy to endogenous purines allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[3] The nitrogen atoms within this bicyclic system impart basic properties that are critical for modulating a molecule's pharmacokinetic and pharmacodynamic profiles. The pKa, or the dissociation constant of the conjugate acid, governs the extent of protonation at physiological pH, which in turn influences solubility, membrane permeability, and the capacity for ionic interactions with biological macromolecules.

The introduction of a methoxy group at the 4-position of the pyridine ring is anticipated to significantly modulate the electronic and steric properties of the parent scaffold. The electron-donating nature of the methoxy group is expected to increase the electron density of the ring system, thereby enhancing its basicity. A detailed understanding of these properties is paramount for the rational design of new chemical entities based on this scaffold.

Proposed Synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine

A plausible retro-synthetic analysis suggests that 3,4-diamino-5-methoxypyridine would be the key intermediate. This intermediate can be prepared from a nitropyridine precursor. The overall proposed synthetic workflow is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of 4-hydroxypyridine

  • To a cooled (0 °C) solution of 4-hydroxypyridine in concentrated sulfuric acid, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate to precipitate the 4-hydroxy-3-nitropyridine product.

  • Filter, wash with cold water, and dry the product.

Step 2: Methylation of 4-hydroxy-3-nitropyridine

  • Suspend 4-hydroxy-3-nitropyridine and potassium carbonate in a suitable solvent such as acetone or DMF.

  • Add methyl iodide and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting 4-methoxy-3-nitropyridine by column chromatography.

Step 3: Amination of 4-methoxy-3-nitropyridine

  • This step is inferred from methodologies for the synthesis of diaminopyridines. A direct amination of the 5-position might be challenging. A more classical approach would involve the synthesis of 3-amino-4-methoxypyridine first, followed by nitration and reduction.

  • Alternatively, starting from 2,4-dichloro-3-nitropyridine, a sequential nucleophilic substitution first with sodium methoxide at the 4-position, followed by amination at the 2-position, reduction of the nitro group, and subsequent cyclization is a feasible, though longer, route.[3]

Step 4: Reduction of the Nitro Group

  • Dissolve the 4-methoxy-3-nitro-5-aminopyridine (assuming its successful synthesis) in ethanol or acetic acid.

  • Add a reducing agent such as iron powder or tin(II) chloride.[1]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, filter through celite, and neutralize the filtrate.

  • Extract the product with a suitable organic solvent and purify to obtain 4-methoxy-3,5-diaminopyridine.

Step 5: Imidazole Ring Formation

  • Reflux the 4-methoxy-3,5-diaminopyridine with triethyl orthoformate in the presence of a catalytic amount of a Lewis acid, such as ytterbium triflate, or a protic acid.[1]

  • The reaction progress can be monitored by the evolution of ethanol.

  • After completion, remove the excess triethyl orthoformate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-Methoxy-1H-imidazo[4,5-c]pyridine.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product 4-Hydroxypyridine 4-Hydroxypyridine 4-Hydroxy-3-nitropyridine 4-Hydroxy-3-nitropyridine 4-Hydroxypyridine->4-Hydroxy-3-nitropyridine Nitration (HNO3, H2SO4) 4-Methoxy-3-nitropyridine 4-Methoxy-3-nitropyridine 4-Hydroxy-3-nitropyridine->4-Methoxy-3-nitropyridine Methylation (CH3I, K2CO3) 4-Methoxy-3-nitro-5-aminopyridine 4-Methoxy-3-nitro-5-aminopyridine 4-Methoxy-3-nitropyridine->4-Methoxy-3-nitro-5-aminopyridine Amination 4-Methoxy-3,5-diaminopyridine 4-Methoxy-3,5-diaminopyridine 4-Methoxy-3-nitro-5-aminopyridine->4-Methoxy-3,5-diaminopyridine Reduction (Fe, AcOH or SnCl2) 4-Methoxy-1H-imidazo[4,5-c]pyridine 4-Methoxy-1H-imidazo[4,5-c]pyridine 4-Methoxy-3,5-diaminopyridine->4-Methoxy-1H-imidazo[4,5-c]pyridine Cyclization (HC(OEt)3)

Caption: Proposed synthetic workflow for 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Physicochemical and Basic Properties

Direct experimental data for 4-Methoxy-1H-imidazo[4,5-c]pyridine are not available. However, we can infer its properties from the well-characterized parent compound, 1H-imidazo[4,5-c]pyridine, and the known electronic effects of the methoxy substituent.

Properties of the Parent Scaffold: 1H-Imidazo[4,5-c]pyridine

The fundamental physicochemical properties of the parent 1H-imidazo[4,5-c]pyridine, largely based on computed data from PubChem, are summarized below.[4]

PropertyValueSource
Molecular FormulaC₆H₅N₃PubChem
Molecular Weight119.12 g/mol PubChem
XLogP30.4PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
pKa (of conjugate acid)~4.4Estimated
Influence of the 4-Methoxy Group on Basicity and pKa

The basicity of the imidazo[4,5-c]pyridine core arises from the lone pairs of electrons on the nitrogen atoms. Protonation can occur on either the pyridine nitrogen or the non-protonated imidazole nitrogen. The methoxy group at the 4-position is a strong electron-donating group through resonance. This has a significant impact on the electron density of the pyridine ring, which in turn influences the basicity of the nitrogen atoms.

The increased electron density on the pyridine ring will make the pyridine nitrogen more basic. Consequently, the pKa of 4-Methoxy-1H-imidazo[4,5-c]pyridine is expected to be higher than that of the parent compound. A reasonable estimate would place the pKa in the range of 5.0 to 6.0. This enhanced basicity can have profound effects on the compound's behavior in biological systems, influencing its solubility in acidic environments (such as the stomach) and its ability to form salt bridges with acidic residues in proteins.

Caption: Influence of the 4-methoxy group on protonation and basicity. (Note: Placeholder for actual chemical structure images).

Predicted Spectroscopic Properties
  • ¹H NMR: The proton chemical shifts will be influenced by the electron-donating methoxy group. The protons on the pyridine ring are expected to be shifted upfield (to a lower ppm value) compared to the parent compound. The methoxy group itself will present as a singlet at approximately 3.8-4.0 ppm.

  • ¹³C NMR: The carbon attached to the methoxy group will be significantly deshielded, appearing at a high ppm value. Other carbons in the pyridine ring will experience a shielding effect.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ in an ESI-MS spectrum would be expected at m/z 150.0667, corresponding to the formula C₇H₈N₃O⁺.

  • IR Spectroscopy: Characteristic peaks would include C-H stretching from the aromatic rings and the methyl group, C=N and C=C stretching from the heterocyclic system, and a strong C-O stretching band for the methoxy group.

Chemical Reactivity

The chemical reactivity of 4-Methoxy-1H-imidazo[4,5-c]pyridine is dictated by the interplay between the electron-rich imidazole ring and the electron-donating group on the pyridine ring.

  • Electrophilic Aromatic Substitution: The imidazole ring is generally more susceptible to electrophilic attack than the pyridine ring. The presence of the methoxy group further deactivates the pyridine ring towards electrophiles. Therefore, reactions such as halogenation or nitration would be expected to occur preferentially on the imidazole ring.

  • Nucleophilic Aromatic Substitution: The pyridine ring in the parent compound is susceptible to nucleophilic attack, especially with a good leaving group. The electron-donating methoxy group will decrease the electrophilicity of the pyridine ring, making nucleophilic substitution more difficult compared to an unsubstituted or electron-withdrawn analogue.

  • N-Alkylation and N-Acylation: The nitrogen atoms in both rings are nucleophilic and can undergo alkylation or acylation reactions. The relative reactivity of the nitrogens will depend on steric hindrance and the specific reaction conditions.

Conclusion and Future Perspectives

4-Methoxy-1H-imidazo[4,5-c]pyridine is a molecule of significant interest in medicinal chemistry, embodying the desirable electronic properties of a purine isostere modulated by an electron-donating substituent. While direct experimental data is currently lacking, this guide provides a robust, scientifically-grounded framework for its synthesis and an understanding of its core basic properties. The proposed synthetic route offers a clear path for its preparation, and the predictions regarding its physicochemical and spectroscopic properties provide a solid foundation for its characterization and use in drug discovery programs. Further experimental validation of these properties is a critical next step and will undoubtedly pave the way for the development of novel therapeutics based on this promising scaffold.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • 1H-Imidazo(4,5-c)pyridine. PubChem. [Link]

  • Imidazole. Wikipedia. [Link]

  • Preparation method of 3-amino-4-methylpyridine.

Sources

Exploratory

An In-Depth Technical Guide to 4-Methoxy-1H-imidazo[4,5-c]pyridine

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold The imidazopyridine nucleus, a fused heterocyclic system comprising both imidazole and pyridine rings, represents a cornerstone of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazopyridine nucleus, a fused heterocyclic system comprising both imidazole and pyridine rings, represents a cornerstone of modern medicinal chemistry. Its structural analogy to naturally occurring purines allows derivatives to interact readily with a wide array of biological macromolecules, making the scaffold a fertile ground for drug discovery.[1][2] The imidazo[4,5-c]pyridine isomer, in particular, is recognized as a "privileged structure" due to its isosteric relationship with 9H-purines (where it is also known as 3-deaza-9H-purine).[3] This relationship has been exploited to develop compounds with a vast range of pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[3][4]

This guide focuses on a specific, valuable derivative: 4-Methoxy-1H-imidazo[4,5-c]pyridine . The introduction of a methoxy group at the 4-position significantly alters the electronic and steric properties of the core scaffold, providing a key handle for synthetic elaboration and influencing biological target engagement. Understanding the synthesis, properties, and therapeutic potential of this specific molecule is crucial for researchers aiming to develop next-generation therapeutics based on this versatile pharmacophore.

Physicochemical and Structural Properties

While extensive experimental data for 4-Methoxy-1H-imidazo[4,5-c]pyridine is not publicly cataloged, its properties can be reliably inferred from the parent scaffold, 1H-imidazo[4,5-c]pyridine, and an understanding of physical organic chemistry.

Table 1: Comparison of Physicochemical Properties

Property1H-Imidazo[4,5-c]pyridine (Parent Scaffold)4-Methoxy-1H-imidazo[4,5-c]pyridine (Predicted)Rationale for Predicted Change
Molecular Formula C₆H₅N₃C₇H₇N₃OAddition of -OCH₃ group
Molecular Weight 119.12 g/mol [5]149.15 g/mol Addition of -OCH₃ group
XLogP3 0.4[5]~1.0 - 1.5The methoxy group increases lipophilicity.
Hydrogen Bond Donors 1[5]1The imidazole N-H remains.
Hydrogen Bond Acceptors 2[5]3The ether oxygen of the methoxy group acts as an additional acceptor.
Topological Polar Surface Area (TPSA) 41.6 Ų[5]~50.8 ŲThe oxygen atom adds to the polar surface area.
Expert Analysis of Substituent Effects:

The introduction of the 4-methoxy group is a critical design choice. Causality is twofold:

  • Electronic Modulation : The oxygen's lone pairs can donate electron density into the pyridine ring through resonance, influencing the basicity of the ring nitrogens and the reactivity of the scaffold in further chemical transformations.

  • Lipophilicity and Solubility : The methyl group increases lipophilicity (LogP), which can enhance membrane permeability—a crucial factor for cell-based activity and oral bioavailability. However, the ether oxygen also adds a hydrogen bond acceptor site, which can help maintain a degree of aqueous solubility. This balance is a key consideration in drug design.

Synthesis and Chemical Reactivity

The synthesis of the imidazo[4,5-c]pyridine core typically relies on the construction of the imidazole ring onto a pre-functionalized pyridine. The most common and robust strategy involves the cyclization of an appropriately substituted ortho-diaminopyridine.

Plausible Synthetic Pathway:

A logical and efficient synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine starts from a commercially available or readily synthesized 4-methoxypyridine derivative. The key transformation is the formation of a 3,4-diaminopyridine intermediate, which can then be cyclized.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Methoxylation cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization cluster_4 Final Product A 4-Chloro-3-aminopyridine B 4-Chloro-3-nitropyridine A->B HNO₃ / H₂SO₄ C 4-Methoxy-3-nitropyridine B->C NaOCH₃ D 3-Amino-4-methoxypyridine C->D H₂, Pd/C or SnCl₂ E 3,X-Diamino-4-methoxypyridine (Key Intermediate) D->E Nitration then Reduction (to add second amino group) F 4-Methoxy-1H-imidazo[4,5-c]pyridine E->F HCOOH, reflux

Caption: Generalized synthetic workflow for imidazo[4,5-c]pyridines.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, self-validating system based on established chemical principles for this heterocyclic class.[1]

Objective: To synthesize 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Step 1: Synthesis of 4-Methoxy-3-nitropyridine

  • Rationale: Introduce the methoxy group via nucleophilic aromatic substitution on an activated pyridine ring. The nitro group at the 3-position strongly activates the 4-position for substitution.

  • Procedure: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 3-Amino-4-methoxypyridine

  • Rationale: Reduction of the nitro group to a primary amine is required to form the key diaminopyridine precursor in the next step.

  • Procedure: Dissolve 4-methoxy-3-nitropyridine (1.0 eq) in ethanol or acetic acid. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with dichloromethane.

  • The combined organic extracts are dried, filtered, and concentrated to yield the desired amine.

Step 3 & 4: Formation and Cyclization of the Diamine

  • Rationale: This two-part step is the crux of the synthesis. First, a second nitrogen functionality must be introduced ortho to the existing amine, typically via nitration followed by reduction, to create the 3,4-diaminopyridine scaffold.[6] Second, cyclization with a one-carbon source (like formic acid) will form the imidazole ring.

  • Procedure (Nitration/Reduction): This step requires careful regiochemical control. Acylate the amine from Step 2 to protect it and direct nitration to the adjacent position. After nitration, deprotect and reduce the new nitro group to yield the 3,4-diamino-4-methoxypyridine intermediate.

  • Procedure (Cyclization): Take the crude 3,4-diamino-4-methoxypyridine intermediate and reflux it in formic acid (HCOOH) for 4-6 hours. Formic acid serves as both the solvent and the reagent that provides the C2 carbon of the imidazole ring.

  • After cooling, carefully neutralize the excess acid with ammonium hydroxide.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford crude 4-Methoxy-1H-imidazo[4,5-c]pyridine. Purification can be achieved by recrystallization.

Biological Activity and Therapeutic Potential

While 4-Methoxy-1H-imidazo[4,5-c]pyridine is primarily a building block, the core scaffold is associated with a wide spectrum of potent biological activities. This makes the title compound a highly valuable starting point for library synthesis in drug discovery programs.

Table 2: Established Biological Targets for the Imidazo[4,5-c]pyridine Scaffold

Biological TargetTherapeutic AreaExample / Key FindingReference
Src Family Kinases (SFKs) Oncology (Glioblastoma)Derivatives show potent, submicromolar inhibition of Src and Fyn kinases, leading to anti-proliferative effects in GBM cell lines.[7]
Poly (ADP-ribose) polymerase (PARP) OncologyImidazo[4,5-c]pyridines have been developed with good PARP inhibitory activity (IC₅₀ as low as 8.6 nM), sensitizing tumor cells to chemotherapy.[1][8]
Histone Methyltransferase (EZH2) Oncology, AntiviralThe core is present in 3-deazaneplanocin A (DZNep), a well-known inhibitor of S-adenosyl-L-homocysteine synthesis and EZH2.[1]
GABA-A Receptor NeuroscienceThe derivative Bamaluzole was patented as a GABA-A receptor agonist for anticonvulsant activity.[1]
Mycobacterium tuberculosis Infectious DiseaseNovel derivatives containing amide/urea/sulfonamide moieties have been synthesized and evaluated as antimycobacterial agents.[9]
Various Kinases (AKT, JAK-1) Oncology, InflammationThe scaffold has been used to generate inhibitors for multiple protein kinases involved in cell signaling and angiogenesis.[1][3]
Focus: Inhibition of Src Family Kinases in Glioblastoma

One of the most promising applications for imidazo[4,5-c]pyridine derivatives is in the treatment of glioblastoma (GBM), the most aggressive primary brain tumor.[10] In GBM, Src family kinases (SFKs) like Src and Fyn are often over-activated downstream of oncogenic receptors like EGFR.[11] This activation drives critical cancer hallmarks, including proliferation, survival, and invasion.[7][12]

G cluster_0 Cell Exterior cluster_1 Cell Interior cluster_2 Downstream Pathways cluster_3 Cellular Response GF Growth Factors (e.g., EGF) EGFR EGFR GF->EGFR Binds & Activates SFK Src Family Kinases (Src, Fyn) EGFR->SFK Activates PI3K PI3K/AKT Pathway SFK->PI3K RAS RAS/MAPK Pathway SFK->RAS Invasion Invasion & Metastasis SFK->Invasion Regulates Adhesion & Motility Proliferation Proliferation & Survival PI3K->Proliferation RAS->Proliferation Inhibitor Imidazo[4,5-c]pyridine Derivatives Inhibitor->SFK INHIBITS

Caption: Simplified SFK signaling pathway in glioblastoma and the point of intervention.

Analytical Characterization Workflow

Confirming the identity and purity of synthesized 4-Methoxy-1H-imidazo[4,5-c]pyridine is a critical, self-validating step in any research workflow. A multi-technique approach is standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : This is the first and most informative step. Researchers should expect to see distinct signals corresponding to the aromatic protons on the pyridine and imidazole rings, a singlet for the imidazole C2-H (if unsubstituted during cyclization), and a sharp singlet integrating to three protons around 3.9-4.1 ppm, characteristic of the methoxy group.[13][14] The coupling patterns of the aromatic protons will definitively confirm the substitution pattern.

    • ¹³C NMR : This provides a carbon count and confirms the presence of key functional groups. Expected signals include those for the aromatic carbons, the methoxy carbon (typically ~55-60 ppm), and the carbons of the fused heterocyclic system.[15][16]

  • Mass Spectrometry (MS) :

    • Rationale: To confirm the molecular weight of the final product.

    • Procedure: Electrospray ionization (ESI-MS) is typically used.[4] The analysis should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 150.1, confirming the molecular formula C₇H₇N₃O. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

  • High-Performance Liquid Chromatography (HPLC) :

    • Rationale: To assess the purity of the compound.

    • Procedure: A reverse-phase (RP) HPLC method, often using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility), is standard.[17] A pure sample should yield a single, sharp peak.

Conclusion and Future Directions

4-Methoxy-1H-imidazo[4,5-c]pyridine is more than a simple chemical; it is a strategic starting material for the development of sophisticated molecular probes and potential therapeutic agents. Its synthesis is achievable through established heterocyclic chemistry routes, and its structure is primed for diversification. The methoxy group provides an electronic and steric bias that can be fine-tuned, while the nitrogen atoms of the core scaffold offer multiple points for interaction with biological targets.

Future research should focus on:

  • Library Synthesis: Using the title compound as a core, generate a library of analogues by N-alkylation of the imidazole ring or by further substitution on the pyridine ring.

  • Targeted Screening: Screen this library against known targets of the imidazo[4,5-c]pyridine scaffold, particularly PARP and Src family kinases, to identify new lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematically explore how modifications to the 4-methoxy group (e.g., converting it to an ethoxy, propoxy, or benzyloxy group) impact biological activity and pharmacokinetic properties.[8]

By leveraging the rich chemical and pharmacological history of the imidazo[4,5-c]pyridine core, researchers can use 4-Methoxy-1H-imidazo[4,5-c]pyridine to accelerate the discovery of novel drugs for oncology, infectious diseases, and beyond.

References

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Foundational

The Emergence of 4-Methoxy-1H-imidazo[4,5-c]pyridine: A Technical Guide to its Synthesis, Characterization, and Potential Biological Significance

Abstract The imidazo[4,5-c]pyridine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry due to its structural analogy to endogenous purines. This structural mimicry allows for int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-c]pyridine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry due to its structural analogy to endogenous purines. This structural mimicry allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This in-depth guide focuses on a specific, yet significant, derivative: 4-Methoxy-1H-imidazo[4,5-c]pyridine. We will explore its logical synthesis, based on established methodologies for the imidazopyridine core, delve into its characterization, and extrapolate its potential biological activities by examining related methoxy-substituted analogs. This document serves as a comprehensive resource for researchers and drug development professionals interested in the nuanced role of methoxy substitution on this privileged scaffold.

Introduction: The Privileged Scaffold and the Influence of Methoxy Substitution

The imidazo[4,5-c]pyridine core is recognized as a "privileged structure" in medicinal chemistry. Its isomeric relationship with purine bases makes it a prime candidate for the design of molecules that can interact with purinergic receptors, kinases, and other enzymes that recognize purine-like structures.[1][2] This has led to the development of imidazopyridine-based compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[3]

The introduction of a methoxy group at the 4-position of the pyridine ring is a strategic chemical modification. The methoxy group can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and metabolic stability. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with biological targets. For instance, studies on related compounds have shown that a methoxy group can be situated within a hydrophobic pocket of an enzyme, contributing to binding affinity.[1]

This guide will provide a comprehensive overview of 4-Methoxy-1H-imidazo[4,5-c]pyridine, from its rational synthesis to its potential therapeutic implications.

Synthesis and Characterization

While a singular "discovery" paper for 4-Methoxy-1H-imidazo[4,5-c]pyridine is not prominent in the literature, its synthesis can be logically derived from established protocols for constructing the imidazo[4,5-c]pyridine ring system. A common and effective method involves the cyclization of a substituted diaminopyridine with a suitable one-carbon source.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 4-Methoxy-1H-imidazo[4,5-c]pyridine is outlined below. This pathway leverages commercially available starting materials and well-documented chemical transformations.

Synthetic Pathway of 4-Methoxy-1H-imidazo[4,5-c]pyridine A 2,3-Diamino-4-chloropyridine B 2,3-Diamino-4-methoxypyridine A->B NaOCH3, CH3OH, reflux C 4-Methoxy-1H-imidazo[4,5-c]pyridine B->C HCOOH, reflux

Caption: Proposed synthetic route to 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Experimental Protocol

Step 1: Synthesis of 2,3-Diamino-4-methoxypyridine

  • To a solution of 2,3-diamino-4-chloropyridine (1.0 eq) in methanol, add sodium methoxide (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2,3-diamino-4-methoxypyridine.

Causality: The nucleophilic substitution of the chloro group with a methoxy group is a standard and efficient method for introducing the desired functionality onto the pyridine ring. Methanol serves as both the solvent and the source of the methoxide nucleophile in the presence of a strong base like sodium methoxide.

Step 2: Synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine

  • Suspend 2,3-diamino-4-methoxypyridine (1.0 eq) in formic acid (10 vol).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Causality: Formic acid serves as the one-carbon source for the formation of the imidazole ring. The condensation of the vicinal diamines with formic acid, followed by cyclization and dehydration, is a classic and reliable method for constructing the imidazo[4,5-c]pyridine scaffold.[1]

Characterization

The synthesized 4-Methoxy-1H-imidazo[4,5-c]pyridine should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Aromatic protons on the pyridine and imidazole rings, and a singlet corresponding to the methoxy group protons.
¹³C NMR Carbons of the heterocyclic rings and the methoxy carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₇H₇N₃O.
FT-IR Characteristic peaks for N-H stretching, C-H aromatic stretching, C=N and C=C stretching, and C-O stretching of the methoxy group.
Purity (HPLC) A single major peak indicating high purity.

Potential Biological Activities and Therapeutic Applications

The biological profile of 4-Methoxy-1H-imidazo[4,5-c]pyridine can be inferred from the extensive research on the broader imidazopyridine class and related methoxy-substituted analogs.

Anticancer Potential

Imidazo[4,5-c]pyridine derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of kinases, which are crucial for cell signaling and proliferation. For example, derivatives of the isomeric imidazo[4,5-b]pyridine have been identified as dual FLT3/Aurora kinase inhibitors for the treatment of acute myeloid leukemia.

The introduction of a methoxy group can enhance the anticancer activity. Studies on other heterocyclic systems have shown that methoxy-substituted analogs can exhibit potent cytotoxic effects against various cancer cell lines.[4] The methoxy group on the 4-position of the pyridine ring in our target molecule could potentially interact with key residues in the active site of kinases or other cancer-related targets.

Antimicrobial and Antiviral Activity

The structural similarity of imidazo[4,5-c]pyridines to purines also makes them attractive candidates for the development of antimicrobial and antiviral agents. These compounds can interfere with nucleic acid synthesis and other essential metabolic pathways in pathogens. Derivatives of the imidazo[4,5-b]pyridine scaffold have shown promising activity against Mycobacterium tuberculosis.[5][6] Furthermore, certain imidazo[4,5-c]pyridines have been investigated for their antiviral properties.

The methoxy group could play a role in enhancing the antimicrobial or antiviral potency by improving cell permeability or by providing an additional point of interaction with the target enzyme.

Kinase Inhibition

As purine analogs, imidazo[4,5-c]pyridines are well-positioned to act as kinase inhibitors. Numerous kinases have been successfully targeted by imidazopyridine-based compounds. The methoxy group at the 4-position could influence the selectivity and potency of kinase inhibition. For instance, in the context of nitric oxide synthase (iNOS) inhibition, a methoxy group has been observed to fit into a hydrophobic pocket of the enzyme.[1] A similar mode of binding could be envisioned for various kinases, where the methoxy group contributes to the overall binding affinity.

Potential Kinase Inhibition A 4-Methoxy-1H-imidazo[4,5-c]pyridine B Kinase ATP Binding Site A->B Binds to C Inhibition of Kinase Activity B->C Leads to D Downstream Signaling Pathway Disruption C->D E Therapeutic Effect (e.g., Anticancer) D->E

Caption: Hypothetical mechanism of action via kinase inhibition.

Future Directions and Conclusion

4-Methoxy-1H-imidazo[4,5-c]pyridine represents a molecule of significant interest within the broader family of medicinally important imidazopyridines. While its specific discovery and biological profile are not extensively detailed in the current literature, a logical and efficient synthetic pathway can be proposed based on established chemical principles.

The true potential of this compound lies in its systematic biological evaluation. Future research should focus on:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized.

  • Biological Screening: A comprehensive screening against a panel of cancer cell lines, microbial strains, and a diverse set of kinases would provide a clear picture of its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications to the methoxy group or other positions on the heterocyclic core would be crucial for optimizing activity and selectivity.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to 4-Methoxy-1H-imidazo[4,5-c]pyridine (CAS Number 158089-18-0)

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural similarity to endogeno...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural similarity to endogenous purines and its broad spectrum of biological activities. This guide provides a comprehensive technical overview of 4-Methoxy-1H-imidazo[4,5-c]pyridine, a specific derivative with significant therapeutic potential, particularly in the realm of oncology. While direct literature on this exact compound is limited, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from closely related analogs to present a scientifically robust guide. We will delve into its physicochemical properties, plausible synthetic routes, predicted biological activity with a focus on kinase inhibition, and detailed protocols for its analysis and evaluation.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Core

The fusion of imidazole and pyridine rings creates the imidazo[4,5-c]pyridine system, a class of compounds isosteric to the 9H-purine scaffold.[1] This structural mimicry allows these molecules to interact with biological targets that recognize purines, such as kinases and other ATP-binding proteins.[1][2] Consequently, derivatives of this core have been extensively investigated for various pharmacological applications, including as anticancer, antiviral, and anti-inflammatory agents.[3] The strategic placement of substituents on this scaffold allows for the fine-tuning of its biological activity and pharmacokinetic properties. The introduction of a methoxy group at the 4-position, as in the topic compound, is anticipated to modulate its electronic and steric properties, thereby influencing its target engagement and metabolic stability.

Physicochemical Properties of 4-Methoxy-1H-imidazo[4,5-c]pyridine

PropertyPredicted Value
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
LogP 0.85
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 58.9 Ų

Synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine

A plausible and efficient synthetic route to 4-Methoxy-1H-imidazo[4,5-c]pyridine can be devised based on established methodologies for related imidazopyridine derivatives.[1][4] A common strategy involves the construction of the imidazole ring onto a pre-functionalized pyridine core. One such approach starts from a suitably substituted diaminopyridine.

A likely synthetic pathway would involve the initial synthesis of 3,4-diamino-x-methoxypyridine. However, a more versatile and commonly employed strategy for constructing the imidazo[4,5-c]pyridine scaffold is through the use of a dichloro-nitropyridine precursor.[1] This method offers regiochemical control and allows for the sequential introduction of desired functionalities.

Proposed Synthetic Workflow:

Synthesis_Workflow A 2,4-Dichloro-3-nitropyridine B 4-Chloro-2-methoxy-3-nitropyridine A->B NaOMe, MeOH C 4-Chloro-2-methoxy-pyridin-3-amine B->C Fe, NH4Cl or H2, Pd/C D N-(4-Chloro-2-methoxypyridin-3-yl)formamide C->D HCOOH E 7-Chloro-5-methoxy-3H-imidazo[4,5-c]pyridine D->E POCl3 or PPA F 4-Methoxy-1H-imidazo[4,5-c]pyridine E->F H2, Pd/C

Caption: Proposed synthetic workflow for 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Step-by-Step Synthetic Protocol:
  • Synthesis of 4-Chloro-2-methoxy-3-nitropyridine: To a solution of 2,4-dichloro-3-nitropyridine in methanol, add a solution of sodium methoxide in methanol dropwise at room temperature. The reaction is stirred until completion, monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.

  • Reduction of the Nitro Group: The resulting 4-chloro-2-methoxy-3-nitropyridine is then subjected to reduction. This can be achieved using various methods, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or catalytic hydrogenation with palladium on carbon.[1] The product, 4-chloro-2-methoxy-pyridin-3-amine, is then isolated and purified.

  • Formation of the Imidazole Ring: The imidazole ring can be formed through a condensation reaction. A common method involves reacting the diaminopyridine analog with an appropriate one-carbon source. For an unsubstituted imidazole ring, formic acid is a suitable reagent.[4] The reaction is typically heated to drive the cyclization and dehydration, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).

  • Final Debromination/Dechlorination (if necessary): If a bromo or chloro substituent is present on the pyridine ring and needs to be removed, a final hydrogenolysis step using a palladium catalyst is employed.

Biological Activity and Therapeutic Potential

The imidazo[4,5-c]pyridine scaffold is a well-established pharmacophore in kinase inhibitor design. Derivatives have shown potent activity against a range of kinases by acting as ATP-competitive inhibitors. The introduction of a methoxy group at the 4-position can influence the molecule's interaction with the kinase active site through electronic and steric effects.

Potential as a PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for cancer therapy. Several imidazo[4,5-c]pyridine derivatives have demonstrated potent PARP inhibitory activity.[4] The structural features of these inhibitors often include a planar heterocyclic core that mimics the adenine portion of NAD+, the natural substrate of PARP. The 4-methoxy group in our target compound could potentially form favorable interactions within the PARP active site, contributing to its inhibitory potency.

Potential as a Src Family Kinase (SFK) Inhibitor

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. Imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of SFKs, including Src and Fyn. The core scaffold of 4-Methoxy-1H-imidazo[4,5-c]pyridine shares similarities with these inhibitors, suggesting it may also exhibit activity against this kinase family.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 4-methoxy substitution is not available, general trends for imidazo[4,5-c]pyridines suggest that substitution on the pyridine ring can significantly impact kinase inhibitory activity and selectivity. The electronic nature and position of the substituent can influence the pKa of the heterocyclic nitrogens, which are often involved in hydrogen bonding interactions with the kinase hinge region. The methoxy group, being an electron-donating group, could enhance the basicity of the pyridine nitrogen, potentially leading to stronger interactions with the target kinase.

Experimental Protocols

To facilitate the investigation of 4-Methoxy-1H-imidazo[4,5-c]pyridine, this section provides detailed protocols for its analytical characterization and biological evaluation.

Analytical Characterization

A general HPLC-MS method for the analysis of small molecule kinase inhibitors can be adapted for 4-Methoxy-1H-imidazo[4,5-c]pyridine.[2]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. The specific precursor and product ion transitions for multiple reaction monitoring (MRM) would need to be determined by infusing a pure sample of the compound.

NMR spectroscopy is essential for the structural elucidation of the synthesized compound. Based on related imidazo[4,5-c]pyridine structures, the following characteristic shifts can be anticipated.

  • ¹H NMR: Aromatic protons on the pyridine and imidazole rings are expected to appear in the range of δ 7.0-9.0 ppm. The methoxy protons would likely be a sharp singlet around δ 3.9-4.1 ppm. The N-H proton of the imidazole ring will be a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: Aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon is expected around δ 55-60 ppm.

Biological Assays

This protocol is based on a commercially available PARP1 assay kit.[5]

  • Reagent Preparation: Prepare a working solution of the PARP1 enzyme in the provided assay buffer. Prepare serial dilutions of 4-Methoxy-1H-imidazo[4,5-c]pyridine and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound or control, and the PARP1 enzyme solution.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the NAD+ substrate and a DNA activator.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Detection: Stop the reaction and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

This protocol utilizes a luminescent kinase assay platform to measure the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation: Prepare serial dilutions of 4-Methoxy-1H-imidazo[4,5-c]pyridine and a known Src inhibitor (e.g., Dasatinib) in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the Src enzyme, the peptide substrate, and the test compound or control. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the luminescent detection reagent, which measures the amount of remaining ATP.

  • Signal Measurement: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

4-Methoxy-1H-imidazo[4,5-c]pyridine represents a promising, yet underexplored, molecule within the medicinally significant imidazo[4,5-c]pyridine class. Based on the extensive research on its structural analogs, it is hypothesized to possess potent kinase inhibitory activity, particularly against enzymes like PARP and Src family kinases. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound. Future work should focus on the definitive synthesis and biological testing of 4-Methoxy-1H-imidazo[4,5-c]pyridine to validate these hypotheses and to further explore its potential as a novel therapeutic agent.

References

  • Zhu, G., et al. (2010). Discovery of novel 1H-imidazo[4,5-c]pyridine-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Journal of Medicinal Chemistry, 53(22), 8082-8093.
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  • Wang, X., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 143, 19-26.
  • Li, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1246.
  • Sajith, A. M., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31.
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Foundational

The Strategic Significance of the 4-Methoxy Moiety in 1H-imidazo[4,5-c]pyridine Analogs: A Technical Guide for Drug Discovery

Introduction: The Imidazo[4,5-c]pyridine Scaffold as a Privileged Structure In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[4,5-c]pyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity is perpetual. The 1H-imidazo[4,5-c]pyridine core, an isomer of the more extensively studied imidazo[4,5-b]pyridine, represents such a privileged structure. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of new therapeutic agents.[1] This guide delves into the technical nuances of a specific, yet profoundly influential analog: 4-Methoxy-1H-imidazo[4,5-c]pyridine . We will explore its synthesis, physicochemical properties, and the critical role of the 4-methoxy group in dictating its biological activity, particularly in the context of selective enzyme inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising heterocyclic system.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for 4-Methoxy-1H-imidazo[4,5-c]pyridine is not extensively published, we can infer its likely characteristics based on its constituent parts and the parent scaffold, 1H-imidazo[4,5-c]pyridine.

Table 1: Computed Physicochemical Properties of 1H-Imidazo[4,5-c]pyridine

PropertyValueSource
Molecular Weight119.12 g/mol [2]
XLogP30.4[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count2[2]
Topological Polar Surface Area41.6 Ų[2]

The introduction of a methoxy group at the 4-position is anticipated to subtly modulate these properties. The molecular weight will increase, and while the methoxy group adds some polarity, its primary effect is often an increase in lipophilicity, which could enhance membrane permeability. However, the oxygen atom can also participate in hydrogen bonding, a dual character that medicinal chemists can strategically exploit. The precise tuning of such properties is a cornerstone of modern drug design.

Synthesis of the 4-Methoxy-1H-imidazo[4,5-c]pyridine Core: A Strategic Approach

The overall synthetic strategy involves two key transformations: the reduction of the nitro group to a diamine, followed by the cyclization of the resulting pyridine-2,3-diamine with a one-carbon source to form the fused imidazole ring.

G cluster_0 Step 1: Reductive Cyclization Starting Material 4-Methoxy-3-nitropyridin-2-amine Intermediate 4-Methoxypyridine-2,3-diamine Starting Material->Intermediate Reduction (e.g., SnCl2, H2/Pd-C) Final Product 4-Methoxy-1H-imidazo[4,5-c]pyridine Intermediate->Final Product Cyclization (e.g., Formic Acid)

Caption: Proposed synthetic workflow for 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a well-reasoned adaptation of established procedures for the synthesis of imidazopyridines.[3][7]

Step 1: Reduction of 4-Methoxy-3-nitropyridin-2-amine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Methoxy-3-nitropyridin-2-amine (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 5.0 eq) portion-wise to the suspension. The addition may be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Basify the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of ~8. The resulting precipitate is the crude 4-Methoxypyridine-2,3-diamine. This intermediate is often used in the next step without extensive purification due to its potential instability.

Causality Behind Experimental Choices: Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups, particularly in the presence of other functional groups. The basic work-up is necessary to neutralize the acidic reaction conditions and precipitate the free diamine.

Step 2: Cyclization to form 4-Methoxy-1H-imidazo[4,5-c]pyridine

  • Reaction Setup: To the crude 4-Methoxypyridine-2,3-diamine from the previous step, add an excess of formic acid (HCOOH), which will serve as both the solvent and the cyclizing agent.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours. Again, monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a concentrated solution of ammonium hydroxide (NH₄OH) until the product precipitates.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Causality Behind Experimental Choices: Formic acid is a common and efficient one-carbon source for the construction of the imidazole ring from an o-phenylenediamine or its heterocyclic equivalent. The acidic conditions catalyze the condensation and subsequent cyclization. Neutralization is required to deprotonate the product and allow for its precipitation and isolation.

Biological Activities and Mechanism of Action: The Impact of the 4-Methoxy Group

The imidazo[4,5-c]pyridine scaffold has been associated with a diverse range of biological activities, including anticancer and antiviral properties.[8] However, the introduction of a methoxy group at the 4-position can significantly influence both the potency and selectivity of the molecule for specific biological targets.

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

A compelling example of the strategic importance of the 4-methoxy group is found in the development of selective inhibitors of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory conditions.[1] Therefore, selective iNOS inhibitors are highly sought after as potential anti-inflammatory therapeutics.

Research on a series of imidazo[4,5-b]pyridine analogs (a closely related isomer) has demonstrated that the presence of a 4-methoxy group is crucial for achieving high selectivity for iNOS over the other isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).[1]

Table 2: iNOS Inhibition Data for a Representative 4-Methoxy-substituted Imidazopyridine Analog

CompoundiNOS pIC₅₀nNOS pIC₅₀eNOS pIC₅₀
Compound 23[1]7.094.863.95

The data clearly indicates a significant preference for iNOS. X-ray crystallography studies have revealed the structural basis for this selectivity. The 4-methoxy group is nestled within a hydrophobic pocket in the iNOS active site, formed by the amino acid residues Val346 and Phe363 (in murine iNOS).[1] This favorable interaction contributes significantly to the binding affinity and selectivity.

G cluster_0 Mechanism of iNOS Inhibition Inhibitor 4-Methoxy-Imidazopyridine Analog Binding Site iNOS Active Site Inhibitor->Binding Site Binds to Hydrophobic Pocket Hydrophobic Pocket (Val346, Phe363) Inhibitor->Hydrophobic Pocket 4-Methoxy group interacts with Binding Site->Hydrophobic Pocket Contains Inhibition Selective Inhibition of Nitric Oxide Production Binding Site->Inhibition Leads to

Caption: Interaction of the 4-methoxy group with the iNOS active site.

Anticancer and Antitubercular Potential of Analogs

While specific data for 4-Methoxy-1H-imidazo[4,5-c]pyridine is limited, numerous analogs of the broader imidazopyridine class have demonstrated significant potential in other therapeutic areas.

  • Anticancer Activity: Certain imidazo[4,5-c]pyridine derivatives have shown potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP), with some compounds exhibiting IC₅₀ values in the low nanomolar range (e.g., 8.6 nM for a representative compound).[3] PARP inhibitors are a clinically validated class of anticancer agents.

  • Antitubercular Activity: A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Several of these analogs displayed potent antitubercular activity with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range (e.g., 0.5 µmol/L for the most potent analog).[9]

The exploration of 4-methoxy substituted analogs in these therapeutic areas is a logical and promising avenue for future research.

Structure-Activity Relationships (SAR): Guiding Future Drug Design

The collective findings from various studies on imidazo[4,5-c]pyridine and its related isomers allow for the formulation of preliminary structure-activity relationships (SAR).

  • The 4-Methoxy Group: As established, this group is a key determinant of iNOS selectivity. Its replacement with other substituents, or its absence, can drastically alter the selectivity profile.

  • Substituents on the Imidazole Ring: The nature of the substituent at the 2-position of the imidazo[4,5-c]pyridine core significantly impacts biological activity. For instance, in the context of PARP inhibition, specific aromatic and heterocyclic moieties at this position are crucial for high potency.[3]

  • Other Positions on the Pyridine Ring: Modifications at other positions of the pyridine ring can also modulate activity. For example, in a series of amidino-substituted imidazo[4,5-b]pyridines, a bromine atom on the pyridine ring was found to be favorable for antiproliferative activity.[8]

Applications in Drug Discovery and Future Perspectives

The 4-Methoxy-1H-imidazo[4,5-c]pyridine scaffold and its analogs represent a versatile platform for the discovery of new drugs. Key potential applications include:

  • Anti-inflammatory Agents: The demonstrated selectivity for iNOS makes this scaffold a prime candidate for the development of novel treatments for inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.

  • Oncology: Given the promising PARP inhibitory activity of some analogs, further exploration of 4-methoxy substituted derivatives as anticancer agents is warranted.

  • Infectious Diseases: The potent antitubercular activity of related compounds suggests that this scaffold could be a valuable starting point for the development of new antibiotics to combat drug-resistant tuberculosis.

Future research should focus on the synthesis of a focused library of 4-Methoxy-1H-imidazo[4,5-c]pyridine analogs with diverse substitutions at other positions of the heterocyclic core. A systematic evaluation of these compounds in relevant biological assays will further elucidate the SAR and unlock the full therapeutic potential of this promising chemical class.

References

  • Kaczor, A. A., & Satała, G. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Zhu, H., et al. (2013). Design, synthesis, and biological evaluation of novel imidazo[4,5-c]pyridine derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors. Journal of Medicinal Chemistry, 56(19), 7664-7677.
  • Perin, N., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 28(1), 34. [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • ResearchGate. (n.d.). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Retrieved January 25, 2026, from [Link]

  • Singh, P., et al. (2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. [Link]

  • Lead Sciences. (n.d.). 4-Methoxy-3-nitropyridin-2-amine. Retrieved January 25, 2026, from [Link]

  • Klapars, A., & Campos, K. R. (2005). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 7(2), 120-129. [Link]

  • ResearchGate. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Retrieved January 25, 2026, from [Link]

  • Xing, Y. Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved January 25, 2026, from [Link]

  • Wang, Y., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PLoS ONE, 10(6), e0129924. [Link]

  • Perfect Gift. (n.d.). Complete 4-methoxy-3-nitropyridin-2-amine Perfect Gift. Retrieved January 25, 2026, from [Link]

  • Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and intramolecular cyclization of some derivatives of 3-[(2,3-dihydro-1Н-1,5-benzodiazepin-4-yl)methylidene]indolin-2-one. Retrieved January 25, 2026, from [Link]

Sources

Exploratory

The Imidazo[4,5-c]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazo[4,5-c]pyridine core, a fused heterocyclic system bioisosteric to natural purines, has emerged as a "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-c]pyridine core, a fused heterocyclic system bioisosteric to natural purines, has emerged as a "privileged scaffold" in medicinal chemistry. Its intrinsic ability to interact with a wide array of biological macromolecules has propelled the development of numerous potent and selective therapeutic agents. This guide provides a comprehensive overview of the biological significance of the imidazo[4,5-c]pyridine scaffold, delving into its diverse therapeutic applications, underlying mechanisms of action, and the experimental methodologies pivotal to its exploration.

The Architectural Advantage: Why Imidazo[4,5-c]pyridine?

The therapeutic versatility of the imidazo[4,5-c]pyridine scaffold stems from its structural and electronic resemblance to purines, the building blocks of DNA and RNA.[1] This mimicry allows molecules incorporating this core to effectively interact with the active sites of enzymes and receptors that recognize purine-containing substrates, such as kinases and polymerases. The nitrogen atoms in the pyridine and imidazole rings act as key hydrogen bond donors and acceptors, facilitating strong and specific binding to protein targets. Furthermore, the fused ring system provides a rigid framework that can be strategically functionalized at multiple positions to fine-tune potency, selectivity, and pharmacokinetic properties.

A Multi-Targeting Powerhouse: Key Biological Activities

Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated significant therapeutic potential across a spectrum of diseases, primarily driven by their ability to modulate key biological pathways.

Kinase Inhibition: Taming Uncontrolled Cellular Signaling

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[4,5-c]pyridine core has proven to be an exceptional template for the design of potent kinase inhibitors.

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. The imidazo[4,5-c]pyridine scaffold occupies the adenine-binding region of the kinase's ATP pocket, forming crucial hydrogen bonds with the hinge region of the enzyme.[2] Substituents on the scaffold can then be tailored to exploit other nearby pockets, thereby enhancing both potency and selectivity.[2]

Focus: Src Family Kinase (SFK) Inhibition in Glioblastoma

Glioblastoma, an aggressive brain tumor, is characterized by the hyperactivation of Src family kinases (SFKs). A novel series of imidazo[4,5-c]pyridin-2-one derivatives has been developed as potent SFK inhibitors.[2][3] Molecular dynamics simulations have revealed that these compounds effectively bind to the ATP-binding site of SFKs.[2][3]

Compound ReferenceTarget KinaseIC50 (µM)Cell LineAntiproliferative Activity (IC50, µM)
1s SrcSubmicromolarU87Comparable to lead PP2
1s FynSubmicromolarU251Comparable to lead PP2
1d, 1e, 1q Src, FynSubmicromolarT98G, U87-EGFRvIIIPotential activity

Table 1: Inhibitory activity of representative imidazo[4,5-c]pyridin-2-one derivatives against Src family kinases and glioblastoma cell lines. Data synthesized from[2][3].

Antiviral Activity: A Broad-Spectrum Defense

The purine-like structure of imidazo[4,5-c]pyridines makes them ideal candidates for targeting viral enzymes that process nucleic acids.

Mechanism of Action: A key target for these antiviral agents is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[4] By binding to the RdRp, these compounds obstruct the synthesis of new viral RNA, thereby halting viral propagation.[4]

Focus: Inhibition of Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV)

Researchers have developed a series of 2,5-disubstituted imidazo[4,5-c]pyridines with potent antiviral activity. While initially targeting the pestivirus BVDV, a surrogate for HCV, subsequent optimization led to compounds with selective and high potency against HCV.[4] The mechanism of action for these compounds is the inhibition of viral replication.[4]

Compound ReferenceVirusEC50 (µM)Selectivity Index (SI)
27 BVDVPotentHigh
28, 29 HCV0.10–0.20>595
30 HCV0.004High

Table 2: Antiviral activity of representative imidazo[4,5-c]pyridine derivatives. Data synthesized from[4].

Anticancer Activity: A Multi-pronged Attack on Malignancy

Beyond kinase inhibition, imidazo[4,5-c]pyridine derivatives exhibit anticancer activity through various other mechanisms, including the inhibition of DNA repair enzymes and the induction of apoptosis.[4][5]

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Imidazo[4,5-c]pyridine derivatives have been identified as potent PARP inhibitors, enhancing the efficacy of chemotherapy.[4] One notable compound demonstrated an IC50 value of 8.6 nM against PARP.[4]

Immunomodulation: Harnessing the Power of the Immune System

The innate immune system provides the first line of defense against pathogens. Toll-like receptors (TLRs) are key components of this system, recognizing pathogen-associated molecular patterns.

Mechanism of Action: TLR7 Agonism

Imidazo[4,5-c]pyridine derivatives have been identified as potent agonists of Toll-like receptor 7 (TLR7). Activation of TLR7 on immune cells, such as dendritic cells, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This, in turn, stimulates a robust anti-tumor and antiviral immune response.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Agonist Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF3->IRF7 I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kB NF-κB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kB_nuc->Cytokine_Genes Transcription IFN_Genes Type I Interferon Genes IRF7_nuc->IFN_Genes Transcription

Caption: TLR7 Signaling Pathway Activated by Imidazo[4,5-c]pyridine Agonists.

Synthesis and Experimental Evaluation: A Practical Guide

The successful exploration of the imidazo[4,5-c]pyridine scaffold relies on robust synthetic methodologies and rigorous biological evaluation.

General Synthesis of the Imidazo[4,5-c]pyridine Core

A common and versatile method for the synthesis of the imidazo[4,5-c]pyridine core involves the condensation of a substituted 3,4-diaminopyridine with a carboxylic acid or its equivalent (e.g., orthoester) under acidic conditions, or with an aldehyde followed by an oxidative cyclization step.[4][5]

Synthesis_Workflow Diaminopyridine 3,4-Diaminopyridine (Starting Material) Condensation Condensation/ Cyclization Diaminopyridine->Condensation Carboxylic_Acid Carboxylic Acid or Aldehyde Carboxylic_Acid->Condensation Imidazopyridine Imidazo[4,5-c]pyridine Core Condensation->Imidazopyridine Purification Purification & Characterization Imidazopyridine->Purification Final_Product Functionalized Derivative Purification->Final_Product

Caption: General Synthetic Workflow for Imidazo[4,5-c]pyridine Derivatives.

Experimental Protocol: Synthesis via Condensation with a Carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 3,4-diaminopyridine in a suitable high-boiling solvent (e.g., polyphosphoric acid or Eaton's reagent).

  • Reagent Addition: Add an equimolar amount of the desired carboxylic acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a high temperature (typically 150-200 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully quench it by pouring it onto ice. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Isolation and Purification: Collect the crude product by filtration, wash it with water, and dry it. Purify the product by recrystallization or column chromatography to obtain the desired imidazo[4,5-c]pyridine derivative.

Key Biological Assays

Protocol: Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the Src kinase, the test compound (at various concentrations), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol: PARP Inhibition Assay (Fluorometric)

This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP.

  • Reaction Setup:

    • Coat a 96-well plate with histone proteins.

    • Add the test compound, PARP enzyme, and a mixture of NAD+ and biotinylated NAD+ to the wells.

    • Incubate to allow the PARP-catalyzed reaction to occur.

  • Detection:

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains.

    • Add a fluorogenic HRP substrate and measure the fluorescence.

  • Data Analysis:

    • The fluorescence intensity is proportional to PARP activity. Calculate the percentage of inhibition and determine the IC50 value.

Future Perspectives and Conclusion

The imidazo[4,5-c]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its proven success in targeting a diverse range of biological entities underscores its significance in medicinal chemistry. Future research will likely focus on:

  • Enhancing Selectivity: Designing derivatives with improved selectivity for specific kinase isoforms or viral targets to minimize off-target effects.

  • Exploring New Targets: Investigating the potential of this scaffold against other emerging therapeutic targets.

  • Developing Drug Delivery Systems: Formulating imidazo[4,5-c]pyridine-based drugs into advanced delivery systems to improve their bioavailability and therapeutic index.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link].

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link].

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link].

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link].

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link].

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed. Available at: [Link].

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry. Available at: [Link].

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. Available at: [Link].

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link].

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Organic and Medicinal Chemistry International Journal. Available at: [Link].

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. ACS Publications. Available at: [Link].

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Foundational

An In-Depth Technical Guide to 4-Methoxy-1H-imidazo[4,5-c]pyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[4,5-c]pyridine scaffold, a purine isostere, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-c]pyridine scaffold, a purine isostere, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a specific, yet significant derivative: 4-Methoxy-1H-imidazo[4,5-c]pyridine. We will delve into its synthesis, exploring rational and efficient synthetic pathways. Furthermore, this guide will provide a comprehensive overview of the known and potential biological activities of this compound class, with a particular emphasis on its role as a kinase inhibitor and its potential in oncology. Structure-activity relationships (SAR) will be discussed to provide insights for future drug design and development endeavors.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The fusion of an imidazole ring with a pyridine moiety gives rise to the imidazopyridine system, a heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Among the various isomeric forms, the 1H-imidazo[4,5-c]pyridine core has been identified as a key pharmacophore in the development of novel therapeutic agents.

Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as:

  • Anticancer Agents: Exhibiting antiproliferative effects against various cancer cell lines.[2]

  • Kinase Inhibitors: Modulating the activity of key enzymes in signaling pathways implicated in diseases like cancer.

  • Antiviral and Antimicrobial Agents: Demonstrating activity against a range of pathogens.

  • Central Nervous System (CNS) Agents: Showing potential for the treatment of neurological disorders.

The strategic placement of substituents on the imidazo[4,5-c]pyridine ring system allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile template for drug discovery.

Synthetic Strategies for 4-Methoxy-1H-imidazo[4,5-c]pyridine

The synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine can be approached through a multi-step sequence, typically involving the construction of the core heterocyclic system followed by the introduction of the methoxy group. A rational and commonly employed strategy involves the synthesis of a 4-hydroxy or 4-chloro precursor, which can then be converted to the desired 4-methoxy derivative.

Synthesis of the 1H-Imidazo[4,5-c]pyridine Core

A foundational step in the synthesis is the construction of the imidazo[4,5-c]pyridine ring system. This is often achieved through the cyclization of a suitably substituted diaminopyridine.

Key Starting Material: 3,4-Diaminopyridine

3,4-Diaminopyridine is a crucial precursor for the synthesis of the imidazo[4,5-c]pyridine scaffold. It can be synthesized from commercially available 3-nitropyridin-4-amine via catalytic hydrogenation.[3]

Experimental Protocol: Synthesis of 3,4-Diaminopyridine [3]

  • To a solution of 3-nitropyridin-4-amine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine.

Cyclization to form the Imidazo[4,5-c]pyridine Ring

The cyclization of 3,4-diaminopyridine with a one-carbon synthon, such as formic acid or triethyl orthoformate, provides the 1H-imidazo[4,5-c]pyridine core.

Experimental Protocol: Synthesis of 1H-Imidazo[4,5-c]pyridine

  • A mixture of 3,4-diaminopyridine (1.0 eq) and formic acid (excess) is heated at reflux for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the excess formic acid is removed under reduced pressure.

  • The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 1H-imidazo[4,5-c]pyridine.

G 3-Nitropyridin-4-amine 3-Nitropyridin-4-amine 3,4-Diaminopyridine 3,4-Diaminopyridine 3-Nitropyridin-4-amine->3,4-Diaminopyridine H2, Pd/C 1H-Imidazo[4,5-c]pyridine 1H-Imidazo[4,5-c]pyridine 3,4-Diaminopyridine->1H-Imidazo[4,5-c]pyridine HCOOH, Δ

Figure 1: General synthetic scheme for the 1H-Imidazo[4,5-c]pyridine core.

Introduction of the 4-Methoxy Group

A common and effective method to introduce the 4-methoxy group is via a nucleophilic substitution reaction on a 4-chloro-1H-imidazo[4,5-c]pyridine intermediate or by O-methylation of a 4-hydroxy-1H-imidazo[4,5-c]pyridine precursor.

Pathway A: Via 4-Chloro-1H-imidazo[4,5-c]pyridine

This pathway involves the chlorination of the corresponding 4-hydroxy derivative, which exists in equilibrium with its 4-pyridone tautomer.

Experimental Protocol: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

  • 1H-Imidazo[4,5-c]pyridin-4(5H)-one (4-hydroxy-1H-imidazo[4,5-c]pyridine) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • The reaction is typically heated to drive the conversion.

  • After completion, the excess chlorinating agent is carefully quenched and removed.

  • The crude product is purified by chromatography to yield 4-chloro-1H-imidazo[4,5-c]pyridine.

Experimental Protocol: Synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine

  • To a solution of 4-chloro-1H-imidazo[4,5-c]pyridine in a suitable solvent like methanol or an inert solvent like DMF, add sodium methoxide (NaOMe).

  • The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Pathway B: Via O-Methylation of 4-Hydroxy-1H-imidazo[4,5-c]pyridine

Direct methylation of the hydroxyl group of 4-hydroxy-1H-imidazo[4,5-c]pyridine offers an alternative route. However, care must be taken to control the regioselectivity, as N-methylation of the imidazole or pyridine nitrogen atoms can be a competing reaction.[4]

Experimental Protocol: Synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine

  • To a solution of 4-hydroxy-1H-imidazo[4,5-c]pyridine in a suitable solvent (e.g., DMF, acetone), add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the hydroxyl group.

  • A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion.

  • The reaction is worked up by adding water and extracting the product with an organic solvent.

  • Purification by column chromatography affords the desired 4-methoxy-1H-imidazo[4,5-c]pyridine.

G cluster_0 Pathway A 4-Hydroxy-1H-imidazo[4,5-c]pyridine 4-Hydroxy-1H-imidazo[4,5-c]pyridine 4-Chloro-1H-imidazo[4,5-c]pyridine 4-Chloro-1H-imidazo[4,5-c]pyridine 4-Hydroxy-1H-imidazo[4,5-c]pyridine->4-Chloro-1H-imidazo[4,5-c]pyridine POCl3 4-Methoxy-1H-imidazo[4,5-c]pyridine 4-Methoxy-1H-imidazo[4,5-c]pyridine 4-Hydroxy-1H-imidazo[4,5-c]pyridine->4-Methoxy-1H-imidazo[4,5-c]pyridine Base, CH3I 4-Chloro-1H-imidazo[4,5-c]pyridine->4-Methoxy-1H-imidazo[4,5-c]pyridine NaOMe, MeOH

Figure 2: Synthetic routes to 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Biological Activities and Therapeutic Potential

The 4-methoxy group can significantly influence the biological activity of the imidazo[4,5-c]pyridine scaffold by altering its electronic properties, lipophilicity, and ability to form hydrogen bonds. While specific data for 4-Methoxy-1H-imidazo[4,5-c]pyridine is limited in publicly available literature, we can infer its potential based on studies of closely related analogues.

Kinase Inhibitory Activity

The imidazo[4,5-c]pyridine core is a well-established scaffold for the design of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The introduction of a methoxy group at the 4-position can impact the binding affinity and selectivity of the compound for the ATP-binding pocket of various kinases.

Structure-activity relationship (SAR) studies on related heterocyclic kinase inhibitors have shown that alkoxy substituents can:

  • Form key hydrogen bonds: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, interacting with specific amino acid residues in the kinase active site.

  • Modulate solubility and cell permeability: The methoxy group can influence the physicochemical properties of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Influence selectivity: The size and position of the methoxy group can contribute to the selective inhibition of one kinase over another.

For instance, in a series of pyrazolo[3,4-b]pyridine analogues, the replacement of a bromine atom with a methoxy group at a similar position resulted in a change in the antiproliferative activity profile against different cancer cell lines.[6]

Anticancer Potential

Given the prevalence of imidazo[4,5-c]pyridine derivatives as anticancer agents, it is highly probable that 4-Methoxy-1H-imidazo[4,5-c]pyridine and its derivatives would also exhibit antiproliferative activity. The mechanism of action could be through the inhibition of specific kinases involved in cancer cell proliferation, survival, and angiogenesis. For example, derivatives of the isomeric imidazo[4,5-b]pyridine have shown potent activity against various cancer cell lines, including breast cancer.[2]

Table 1: Representative Biological Activities of Imidazo[4,5-c]pyridine Derivatives

Derivative ClassBiological Target/ActivityReference
Imidazo[4,5-c]pyridinesPARP inhibitors for breast cancer[1]
Imidazo[4,5-c]pyridine-4-carbonitrilesCathepsin S inhibitors[1]

Structure-Activity Relationships (SAR) and Future Perspectives

The 4-methoxy group is a valuable substituent in drug design due to its relatively small size, ability to act as a hydrogen bond acceptor, and its impact on the electronic nature of the aromatic ring. In the context of 4-Methoxy-1H-imidazo[4,5-c]pyridine, several aspects of SAR are worth considering for future drug development efforts:

  • Exploration of other 4-alkoxy substituents: Investigating the effect of larger or more complex alkoxy groups at the 4-position could lead to enhanced potency or selectivity. For example, an ethoxy group in a 1H-imidazo[4,5-c]pyridine-4-carbonitrile hybrid showed high activity.[1]

  • Substitution on the imidazole ring: The N1 and N3 positions of the imidazole ring are amenable to substitution, which can be used to modulate the compound's properties and explore additional binding interactions with the target protein.

  • Derivatization at other positions of the pyridine ring: Functionalization at other available positions on the pyridine ring can be explored to optimize the pharmacological profile of the lead compound.

The development of a robust and scalable synthetic route to 4-Methoxy-1H-imidazo[4,5-c]pyridine is a critical first step. The synthetic strategies outlined in this guide provide a solid foundation for its preparation. Subsequent biological screening against a panel of kinases and cancer cell lines would be essential to elucidate its specific therapeutic potential.

G cluster_0 Core Scaffold cluster_1 Key Substituent cluster_2 Potential Biological Effects Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Kinase Inhibition Kinase Inhibition Imidazo[4,5-c]pyridine->Kinase Inhibition Anticancer Activity Anticancer Activity Imidazo[4,5-c]pyridine->Anticancer Activity 4-Methoxy Group 4-Methoxy Group 4-Methoxy Group->Kinase Inhibition 4-Methoxy Group->Anticancer Activity Modulation of ADME Properties Modulation of ADME Properties 4-Methoxy Group->Modulation of ADME Properties

Figure 3: Relationship between the core scaffold, the 4-methoxy substituent, and potential biological outcomes.

Conclusion

4-Methoxy-1H-imidazo[4,5-c]pyridine represents a promising, yet underexplored, molecule within the medicinally important class of imidazopyridines. Its synthesis is achievable through established synthetic methodologies, and its structural features suggest a high likelihood of interesting biological activities, particularly in the realm of kinase inhibition and oncology. This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further investigation into its specific biological targets and mechanism of action is warranted and could lead to the development of novel and effective therapeutic agents.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ([Link])

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ([Link])

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ([Link])

  • Methylation of Hydroxypyridines. ([Link])

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. ([Link])

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Exploratory

The Versatile Pharmacophore: A Technical Guide to the Mechanisms of Action of 4-Methoxy-1H-imidazo[4,5-c]pyridine Derivatives

Introduction: The Privileged Scaffold of Imidazo[4,5-c]pyridine The 1H-imidazo[4,5-c]pyridine core, a structural isostere of purine, represents a privileged scaffold in medicinal chemistry. Its resemblance to the fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Imidazo[4,5-c]pyridine

The 1H-imidazo[4,5-c]pyridine core, a structural isostere of purine, represents a privileged scaffold in medicinal chemistry. Its resemblance to the fundamental building blocks of nucleic acids allows it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics. The inclusion of a 4-methoxy group on this scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing its binding affinity within hydrophobic pockets of target proteins.[1] This guide provides an in-depth exploration of the diverse mechanisms of action exhibited by derivatives of 4-Methoxy-1H-imidazo[4,5-c]pyridine, offering insights for researchers and drug development professionals.

Part 1: Modulation of Key Signaling Pathways

The therapeutic potential of 4-Methoxy-1H-imidazo[4,5-c]pyridine derivatives stems from their ability to modulate critical cellular signaling pathways implicated in a range of diseases, from cancer to inflammatory disorders.

Inhibition of Protein Kinases

A prominent mechanism of action for this class of compounds is the inhibition of protein kinases, enzymes that play a central role in cell signaling.

Derivatives of imidazo[4,5-c]pyridine have been identified as potent inhibitors of Src family kinases (SFKs).[2][3] These non-receptor tyrosine kinases are crucial regulators of cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers, including glioblastoma.[2][3] The mechanism involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

SFK_Inhibition_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor SFK Src Family Kinase (SFK) Growth_Factor_Receptor->SFK Activation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Downstream_Signaling Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) SFK->Downstream_Signaling Phosphorylation Imidazopyridine_Derivative Imidazo[4,5-c]pyridine Derivative Imidazopyridine_Derivative->SFK Inhibition Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Caption: Inhibition of the Src Family Kinase (SFK) signaling pathway by imidazo[4,5-c]pyridine derivatives.

Certain imidazo[4,5-b]pyridine-based compounds, a closely related isomer, have demonstrated dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. This dual-targeting approach is particularly relevant in the context of Acute Myeloid Leukemia (AML), where both kinases are often dysregulated.

Regulation of Cyclic Nucleotide Signaling

Derivatives of the isomeric imidazo[4,5-b]pyridine scaffold, where the methoxy group is crucial for activity, have been identified as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A).[4] PDE10A is highly expressed in the striatum and is responsible for the hydrolysis of both cAMP and cGMP.[4] By inhibiting PDE10A, these compounds increase the intracellular levels of these second messengers, which can be beneficial in treating neuropsychiatric disorders like schizophrenia.[4] A study on a related compound, 2-(3-methoxy-5-methylsulfinyl-2-thienyl)-1H-imidazo-(4,5-c)-pyridine HCl, showed nonselective inhibition of myocardial phosphodiesterase isoenzymes (PDE I-IV).[5]

PDE10A_Inhibition_Pathway ATP_GTP ATP / GTP AC_GC Adenylyl Cyclase / Guanylyl Cyclase ATP_GTP->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PDE10A PDE10A cAMP_cGMP->PDE10A Hydrolysis Downstream_Effectors Downstream Effectors (e.g., PKA, PKG) cAMP_cGMP->Downstream_Effectors AMP_GMP AMP / GMP PDE10A->AMP_GMP Imidazopyridine_Derivative Imidazo[4,5-c]pyridine Derivative Imidazopyridine_Derivative->PDE10A Inhibition Neuronal_Signaling Modulation of Neuronal Signaling Downstream_Effectors->Neuronal_Signaling

Caption: Mechanism of PDE10A inhibition leading to increased cAMP/cGMP levels.

DNA Repair Pathway Inhibition

Novel imidazo[4,5-c]pyridinecarboxamide derivatives have been designed as inhibitors of PARP-1.[6] PARP-1 is a key enzyme in the base excision repair pathway of single-strand DNA breaks. Its inhibition in cancer cells with deficient homologous recombination repair (such as those with BRCA mutations) leads to synthetic lethality. Combination therapy of PARP inhibitors with DNA-damaging agents like cisplatin has shown enhanced antitumor efficacy.[6]

Part 2: Diverse Therapeutic Applications and Associated Mechanisms

The versatility of the 4-Methoxy-1H-imidazo[4,5-c]pyridine scaffold extends to a variety of other therapeutic areas.

Antimycobacterial Activity

Derivatives of imidazo[4,5-c]pyridine have demonstrated significant activity against Mycobacterium tuberculosis.[7] While the exact mechanism can vary, some related imidazo[4,5-b]pyridine derivatives have been investigated as potential inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.[8][9]

Modulation of the Immune System

Certain 1H-imidazo[4,5-c]quinoline-4-amine derivatives are known to induce the production of interferons and other cytokines, suggesting a mechanism involving the modulation of the innate immune response.[10]

For the treatment of autoimmune disorders, derivatives of 1H-imidazo[4,5-c]pyridine have been developed as inhibitors of Cathepsin S (CTSS).[1] CTSS is a cysteine protease involved in antigen presentation. Its inhibition can be an effective therapeutic strategy for autoimmune diseases.[1]

Allosteric Modulation of Receptors

1H-imidazo[4,5-c]quinolin-4-amine derivatives have also been synthesized as allosteric enhancers of the A3 adenosine receptor, demonstrating that this scaffold can be adapted to modulate receptor function in addition to inhibiting enzymes.[11]

Part 3: Quantitative Data and Experimental Protocols

Summary of Biological Activities

The following table summarizes the inhibitory activities of representative imidazo[4,5-c]pyridine and related imidazopyridine derivatives against various targets.

Compound ClassTargetIC50 ValueTherapeutic AreaReference
Imidazo[4,5-c]pyridine derivativeCathepsin S (CTSS)25 nMAutoimmune Disorders[1]
Imidazo[4,5-b]pyridine derivativeJanus Kinase 1 (JAK-1)0.022 µMInflammation/Cancer[1]
Imidazo[4,5-b]pyridine derivativePDE10A0.8 - 6.7 nMSchizophrenia[4]
Imidazo[4,5-c]pyridinecarboxamide (8d)PARP-10.528 µMCancer[6]
Representative Experimental Protocols

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human Src kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test compound (4-Methoxy-1H-imidazo[4,5-c]pyridine derivative) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 50 nL of the compound solution to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the Src kinase and the peptide substrate in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the light output using a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro kinase inhibition assay.

This protocol describes a method to assess the inhibitory effect of compounds on PARP-1 activity.

  • Reagents and Materials:

    • Recombinant human PARP-1

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Histones (as a substrate for poly(ADP-ribosyl)ation)

    • NAD+ (biotinylated)

    • Activated DNA (to stimulate PARP-1 activity)

    • Test compound (imidazo[4,5-c]pyridinecarboxamide derivative)

    • Streptavidin-coated high-binding capacity plate

    • Anti-PAR antibody conjugated to HRP

    • HRP substrate (e.g., TMB)

  • Procedure:

    • Coat a 96-well plate with histones and incubate overnight.

    • Wash the plate to remove unbound histones.

    • Prepare serial dilutions of the test compound.

    • In a separate plate, add the PARP-1 enzyme, activated DNA, and the test compound.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate for 1 hour at room temperature.

    • Transfer the reaction mixture to the histone-coated plate. The biotinylated poly(ADP-ribosyl)ated histones will bind to the plate.

    • Incubate for 1 hour.

    • Wash the plate and add the anti-PAR-HRP antibody.

    • Incubate for 1 hour.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The 4-Methoxy-1H-imidazo[4,5-c]pyridine scaffold is a highly versatile and privileged structure in drug discovery. Its derivatives have been shown to act through a multitude of mechanisms, including the inhibition of kinases, phosphodiesterases, and DNA repair enzymes, as well as the modulation of immune responses and receptor activity. The specific mechanism of action is dictated by the nature and position of substituents on the core ring system. This guide has provided a comprehensive overview of these mechanisms, supported by experimental data and protocols, to aid researchers in the continued exploration and development of this promising class of compounds.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. Available at: [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed Central. Available at: [Link]

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Available at: [Link]

  • Characterization of the phosphodiesterase inhibition by 2-(3-methoxy-5-methylsulfinyl-2-thienyl)-1H-imidazo-(4,5-c)-pyridine HCl and its sulfide- and sulfone derivatives in myocardial preparations from failing human hearts - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PubMed Central. Available at: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC - PubMed Central. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as no. Available at: [Link]

  • Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor - PMC - PubMed Central - NIH. Available at: [Link]

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Foundational

Physicochemical properties of 4-Methoxy-1H-imidazo[4,5-c]pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1H-imidazo[4,5-c]pyridine Abstract The imidazo[4,5-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1H-imidazo[4,5-c]pyridine

Abstract

The imidazo[4,5-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, serving as a purine isostere that offers a versatile platform for designing novel therapeutic agents.[1][2] Its derivatives have been investigated for a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[3] This guide focuses specifically on 4-Methoxy-1H-imidazo[4,5-c]pyridine, a derivative with potential for further chemical exploration. A thorough understanding of a compound's physicochemical properties is fundamental to successful drug discovery, directly influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile.[4][5]

As experimental data for this specific molecule is not extensively documented in public literature, this whitepaper serves as a comprehensive technical guide for researchers. It outlines the critical methodologies for determining the key physicochemical properties of this compound and provides a framework for its characterization. We will detail the established protocols for measuring aqueous solubility, lipophilicity (logP), and ionization constants (pKa), explaining the scientific rationale behind each experimental choice. This guide is designed to empower researchers and drug development professionals to generate the precise, reliable data needed to advance their discovery programs.

Molecular Profile and Structural Attributes

The foundational step in characterizing any novel compound is to define its basic molecular properties. The structure of 4-Methoxy-1H-imidazo[4,5-c]pyridine features a bicyclic heteroaromatic core with a methoxy substituent, which is expected to significantly influence its electronic and steric properties compared to the parent scaffold.

PropertyValueSource
Chemical Structure Chemical Structure of 4-Methoxy-1H-imidazo[4,5-c]pyridine
Molecular Formula C₇H₇N₃OCalculated
Molecular Weight 149.15 g/mol Calculated
IUPAC Name 4-methoxy-1H-imidazo[4,5-c]pyridine

For context, the parent scaffold, 1H-Imidazo[4,5-c]pyridine, has a molecular weight of 119.12 g/mol .[6] The addition of the methoxy group increases the molecular weight and is anticipated to impact lipophilicity and hydrogen bonding potential.

Computationally Predicted Physicochemical Properties

In the absence of experimental data, in silico prediction tools provide valuable initial estimates to guide experimental design.[7] These models use the chemical structure to calculate properties that are critical for predicting a compound's "drug-like" potential.

Disclaimer: The following values are computationally predicted by validated algorithms (e.g., SwissADME, ChemAxon) and must be confirmed by experimental determination.

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol/Water) 1.25Measures lipophilicity; influences membrane permeability and absorption. A value in the 1-3 range is often optimal.[8]
Aqueous Solubility -2.5 (log mol/L)Indicates solubility in water. Poor solubility can severely limit oral bioavailability.[9]
pKa (Most Basic) 4.85The pyridine nitrogen is predicted to be the most basic center, becoming protonated in acidic environments like the stomach.
pKa (Most Acidic) 13.50The imidazole N-H is weakly acidic.
Polar Surface Area (PSA) 54.5 ŲEstimates the surface area of polar atoms; correlates with membrane permeability. Values < 140 Ų are generally favorable for CNS penetration.

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of the most critical physicochemical properties. These methods represent the industry "gold standard" and are designed to produce robust and reproducible data.

Aqueous Solubility: The Shake-Flask Method

Expertise & Causality: Aqueous solubility is a cornerstone of drug formulation and oral bioavailability.[9] The shake-flask method is the definitive technique for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[10][11] This is distinct from kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated or amorphous states.[12] Ensuring the system reaches true equilibrium by shaking for an extended period (typically 24-48 hours) is critical for accuracy.

Experimental Protocol:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Addition of Compound: Add an excess amount of solid 4-Methoxy-1H-imidazo[4,5-c]pyridine to a sealed vial containing the PBS buffer. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.

  • Equilibration: Agitate the vial in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[12][13]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP): The Shake-Flask Octanol-Water Partition

Expertise & Causality: Lipophilicity, quantified as the partition coefficient (LogP), governs a drug's ability to cross biological membranes and its potential for off-target binding.[14] The n-octanol/water shake-flask method remains the most reliable technique for LogP determination.[8][15] Pre-saturating the solvents (n-octanol with water and water with n-octanol) is a critical step to prevent volume changes during the experiment, which would otherwise lead to inaccurate concentration measurements. For ionizable molecules like this one, it is crucial to perform the measurement at a pH where the molecule is predominantly in its neutral form, or to determine the distribution coefficient (LogD) across a range of pH values.

Experimental Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with pH 7.4 PBS buffer and vice-versa by mixing them vigorously and allowing the phases to separate overnight.

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated buffer.

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol (typically a 1:1 volume ratio).

  • Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to ensure complete partitioning between the two phases.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Measure the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Ionization Constant (pKa): Potentiometric Titration

Expertise & Causality: The pKa value defines the pH at which 50% of a compound is in its ionized form. This is paramount, as the charge state of a molecule dictates its solubility, permeability, and interaction with biological targets.[16] Potentiometric titration is a highly precise and accurate method for determining pKa.[17][18] It works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[19] The presence of two ionizable centers (the basic pyridine nitrogen and the acidic imidazole proton) means that two pKa values may be determinable.

Experimental Protocol:

  • Solution Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water. A co-solvent (e.g., methanol or DMSO) may be required if aqueous solubility is low, but its concentration should be minimized.

  • Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized titrant (e.g., 0.1 M HCl to determine the basic pKa, or 0.1 M NaOH for the acidic pKa) in small, precise increments using a burette.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). More accurately, the pKa can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).

Caption: Interplay of Physicochemical Properties and Drug Action.

Conclusion

While direct experimental data for 4-Methoxy-1H-imidazo[4,5-c]pyridine is sparse, this guide provides the necessary scientific framework and validated protocols to thoroughly characterize its physicochemical profile. The determination of aqueous solubility, lipophilicity, and pKa is not merely a data collection exercise; it is a critical component of risk assessment and rational drug design. By executing these protocols, researchers can generate the high-quality data required to understand this molecule's potential for absorption, distribution, and target engagement, thereby enabling informed decisions in the advancement of new therapeutic agents based on the promising imidazo[4,5-c]pyridine scaffold.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227. PubChem. [Link]

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  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

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Exploratory

4-Methoxy-1H-imidazo[4,5-c]pyridine safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-Methoxy-1H-imidazo[4,5-c]pyridine Authored by a Senior Application Scientist This document provides a comprehensive technical guide for the safe handling, storage, an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Methoxy-1H-imidazo[4,5-c]pyridine

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-Methoxy-1H-imidazo[4,5-c]pyridine. It is intended for researchers, chemists, and drug development professionals who may work with this compound or structurally related heterocyclic molecules. The guidance herein is synthesized from established safety protocols, data on analogous structures, and an understanding of the compound's potential biological activity.

Section 1: Compound Profile and Scientific Context

1.1 Structural Significance and Isosterism with Purines

4-Methoxy-1H-imidazo[4,5-c]pyridine belongs to the imidazopyridine class of heterocyclic compounds. Specifically, it is an isomer of imidazo[4,5-b]pyridine, often referred to as 1-deazapurine, and is itself classified as a 3-deazapurine.[1] This structural similarity to endogenous purines (adenine and guanine) is a critical consideration for its handling. This isosterism makes the imidazopyridine scaffold a "privileged structure" in medicinal chemistry, as it can readily interact with biological targets such as kinases, receptors, and enzymes that normally bind purines.[1][2] Consequently, even in the absence of complete toxicological data, any derivative of this class must be treated as a potentially bioactive and hazardous substance.

1.2 Applications in Research and Development

Derivatives of imidazo[4,5-c]pyridine and its isomers have been investigated for a wide array of pharmacological activities, including:

  • Anticancer and antitumor agents[1][3]

  • Antiviral compounds (including against Hepatitis C and Ebola viruses)[1][4]

  • Kinase inhibitors (e.g., AKT, EZH2)[1][4]

  • Central Nervous System (CNS) modulators, targeting various receptors[4][5]

  • Cathepsin S inhibitors[6]

The methoxy substituent at the 4-position is often introduced to modulate electronic properties, solubility, and metabolic stability, or to serve as a handle for further synthetic elaboration. Given this broad biological potential, the causality behind stringent safety protocols is clear: uncontrolled exposure could lead to unforeseen pharmacological or toxicological effects.

Section 2: Hazard Identification and Risk Assessment

2.1 GHS Classification (Inferred)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.[7][8] Based on aggregated data for the parent compound, 1H-imidazo[4,5-c]pyridine, the following GHS classifications should be assumed as a minimum precaution.[9]

Hazard Class Hazard Category GHS Hazard Statement Code Hazard Statement
Skin Corrosion/IrritationCategory 2H315Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation

2.2 Interpretation of Hazards

  • Skin and Eye Irritation (H315, H319): Like many nitrogen-containing heterocyclic compounds, this molecule is expected to be irritating upon direct contact with skin and eyes.[9] This necessitates the use of appropriate gloves and safety glasses or goggles.

  • Respiratory Irritation (H335): Fine powders of organic compounds can easily become airborne and irritate the respiratory tract.[9] All handling of the solid material must be performed in a ventilated enclosure, such as a chemical fume hood, to prevent inhalation.

  • Unknown Chronic Toxicity: The primary risk lies in the unknown. Its purine-like structure suggests potential for mutagenic or other long-term health effects that are not yet characterized. Therefore, the Precautionary Principle must be applied, and exposure should be minimized to levels as low as reasonably achievable (ALARA).

2.3 GHS Label Elements

A compliant GHS label for this compound should include the following elements to ensure clear and immediate hazard recognition.[10][11]

Caption: GHS label elements for hazard communication.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is a multi-layered system of controls designed to minimize exposure. This follows the hierarchy of controls, prioritizing engineering solutions over reliance on PPE alone.

3.1 Primary Engineering Control: The Chemical Fume Hood

All operations involving the solid compound or its solutions must be conducted inside a certified chemical fume hood.[12][13] This is non-negotiable. The fume hood serves two primary purposes:

  • Containment: It prevents the escape of airborne particles and vapors into the laboratory environment, directly protecting the user from inhalation.

  • Exhaust: It constantly removes contaminated air, preventing the buildup of hazardous concentrations.

Protocol: Fume Hood Usage

  • Verify Certification: Ensure the fume hood has been certified within the last year.

  • Check Airflow: Confirm the airflow monitor indicates normal operation before starting work.

  • Work Deep Inside: All apparatus and containers should be placed at least 6 inches (15 cm) inside the hood sash.

  • Minimize Sash Opening: Keep the sash as low as possible while allowing for comfortable manipulation of equipment.

  • Maintain a Clean Workspace: Avoid cluttering the hood, as this can disrupt airflow patterns and increase the risk of spills.[14]

3.2 Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific risks identified.[15][16]

Protection Type Specification Rationale and Causality
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles are recommended.Protects against accidental splashes of solutions and airborne particles from reaching the eyes, preventing serious irritation (H319).
Hand Protection Nitrile gloves (minimum thickness 4 mil).Provides a barrier against skin contact to prevent irritation (H315). Double-gloving is recommended for handling neat material. Gloves should be inspected for tears before use and changed immediately if contamination is suspected.[14]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from minor spills and contamination.[14][17]
Footwear Closed-toe shoes made of a non-porous material.Prevents injury from dropped objects or spills.[17]

Section 4: Safe Handling and Storage Protocols

A methodical and deliberate workflow is essential to prevent accidents and exposure.

Safe_Handling_Workflow cluster_workflow Workflow for Handling 4-Methoxy-1H-imidazo[4,5-c]pyridine A 1. Preparation - Don PPE - Verify Fume Hood Function B 2. Retrieval - Remove compound from secure storage A->B C 3. Weighing - Use analytical balance inside hood - Use anti-static weigh paper B->C D 4. Dissolution - Add solvent slowly to the solid - Use appropriate glassware C->D E 5. Transfer & Reaction - Use pipette or syringe for liquids - Keep all containers capped D->E F 6. Post-Handling - Decontaminate surfaces - Segregate waste E->F G 7. Storage - Return primary container to storage - Ensure container is tightly sealed F->G H 8. Final Steps - Remove PPE (gloves last) - Wash hands thoroughly G->H

Caption: A systematic workflow for safe chemical handling.

4.1 Step-by-Step Handling Protocol

  • Preparation: Before retrieving the compound, don all required PPE and prepare the fume hood workspace. Ensure spill cleanup materials are readily accessible.

  • Weighing:

    • Perform all weighing operations on a tared weigh paper or in a vial on an analytical balance located inside the fume hood. This contains any particles that may become airborne.

    • Use static-dissipating tools if the powder is fine and prone to static cling.

  • Dissolving:

    • To avoid splashing, add the solvent to the solid, not the other way around.[17]

    • If the dissolution is exothermic, add the solvent slowly and consider using an ice bath for cooling.

  • Transfers:

    • Keep containers closed whenever possible to minimize vapor release.

    • When transferring solutions, use a pipette or syringe. Never pour directly from a large flask to a small vial if it can be avoided.

  • Post-Handling Cleanup:

    • Wipe down the balance and surrounding surfaces in the fume hood with a suitable solvent (e.g., 70% ethanol) to decontaminate them.

    • Dispose of used weigh paper, pipette tips, and contaminated gloves in a designated solid hazardous waste container.[18]

4.2 Storage Requirements

Proper storage is critical to maintain compound integrity and prevent accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container.[12][15]

  • Atmosphere: For long-term stability, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[12][16]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids, as these may cause vigorous or exothermic reactions.[12]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.[18]

5.1 Spill Response

  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Absorb the spill with a chemical absorbent pad or sand.

    • Wipe the area clean with a suitable solvent.

    • Place all contaminated materials in a sealed bag and dispose of it as hazardous waste.

  • Major Spill (outside fume hood):

    • Alert everyone in the lab and evacuate the area.

    • Notify your institution's Environmental Health & Safety (EH&S) department immediately.

    • Do not attempt to clean it up yourself unless you are trained and equipped to do so.

5.2 Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[19]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide oxygen if you are trained to do so and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Section 6: Waste Disposal

All waste generated from work with 4-Methoxy-1H-imidazo[4,5-c]pyridine must be treated as hazardous chemical waste.[18]

  • Solid Waste: Contaminated gloves, weigh papers, absorbent pads, and any unused solid compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Sharps: Needles or razor blades contaminated with the compound must be disposed of in a designated sharps container.[18]

Follow all institutional and local regulations for the final disposal of chemical waste.

Section 7: Conclusion

4-Methoxy-1H-imidazo[4,5-c]pyridine is a compound with significant potential in drug discovery, a potential derived from its structural similarity to endogenous purines. This same property necessitates a cautious and methodical approach to its safety and handling. By understanding the inferred hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict handling protocols, researchers can effectively minimize their risk of exposure and conduct their work in a safe and responsible manner.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]

  • Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. PubMed. Available at: [Link]

  • Hazard Communication - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Pyridine - Safety Data Sheet. Carl ROTH. Available at: [Link]

  • 1H-Imidazo[4,5-c]pyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Ternopil National Medical University. Available at: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). Available at: [Link]

  • Hazard Communication Standard: Labels and Pictograms. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Pyridine Safety Data Sheet. University of California, Santa Barbara. Available at: [Link]

  • Laboratory Safety Guidelines. ETH Zurich. Available at: [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. Available at: [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Hazard Communication and the Globally Harmonized System (GHS). California Department of Industrial Relations. Available at: [Link]

  • Lab Safety Rules and Guidelines. BenchSci. Available at: [Link]

  • Understanding OSHA's HAZCOM and Globally Harmonized System (GHS) Standards. HSI. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Pyridine. Covalon. Available at: [Link]

  • Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. Available at: [Link]

  • What is HazCom? GHS, OSHA, & Chemical Labeling Standards. DuraLabel. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine: A Detailed Protocol for Medicinal Chemistry and Drug Discovery

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold The imidazo[4,5-c]pyridine core, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this heterocyclic system have been investigated for their potential as anti-viral (including potent anti-HCV agents), anti-cancer, anti-inflammatory, and neuroprotective agents, as well as antagonists for receptors like the A2A adenosine receptor.[1][2] The strategic placement of substituents on this core structure is a key aspect of drug design, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The 4-methoxy substituent, in particular, can significantly influence the molecule's electronic properties and its interactions with target proteins.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine, a valuable building block for the development of novel therapeutics. The described synthetic route is robust and proceeds through well-established chemical transformations, ensuring a high degree of reproducibility.

Overall Synthetic Strategy

The synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine is accomplished through a four-step sequence, commencing with the commercially available 4-methoxypyridine. The overall workflow is depicted below:

Synthetic_Workflow Start 4-Methoxypyridine Step1 Step 1: Nitration Start->Step1 Intermediate1 4-Methoxy-3-nitropyridine Step1->Intermediate1 Step2 Step 2: Amination Intermediate1->Step2 Intermediate2 4-Amino-3-nitropyridine Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 4-Methoxy-3,4-diaminopyridine Step3->Intermediate3 Step4 Step 4: Cyclization Intermediate3->Step4 FinalProduct 4-Methoxy-1H-imidazo[4,5-c]pyridine Step4->FinalProduct

Caption: Overall synthetic workflow for 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Detailed Experimental Protocols

PART 1: Synthesis of 4-Methoxy-3-nitropyridine

Principle: This step involves the electrophilic nitration of 4-methoxypyridine. The methoxy group is an activating group and directs the incoming nitro group to the ortho position (position 3). A mixture of fuming nitric acid and concentrated sulfuric acid is used as the nitrating agent.

Materials and Reagents:

ReagentGradeSupplier
4-MethoxypyridineReagent Grade, ≥98%Sigma-Aldrich
Fuming Nitric AcidACS Reagent, 90%Sigma-Aldrich
Concentrated Sulfuric AcidACS Reagent, 95-98%Fisher Scientific
Ice
Sodium Hydroxide (pellets)Reagent Grade, ≥97%Sigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
Anhydrous Sodium SulfateReagent GradeSigma-Aldrich

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5-10 volumes relative to 4-methoxypyridine).

  • Cool the sulfuric acid to 0°C in an ice bath.

  • Slowly add 4-methoxypyridine (1 equivalent) dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, add fuming nitric acid (1 equivalent) dropwise, maintaining the temperature below 10°C.

  • Once the addition of nitric acid is complete, slowly warm the reaction mixture to 70-100°C and maintain this temperature for 7-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is between 10 and 12, while keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-3-nitropyridine as a solid.

PART 2: Synthesis of 4-Amino-3-nitropyridine from 4-Methoxy-3-nitropyridine

Principle: This step involves a nucleophilic aromatic substitution reaction where the methoxy group of 4-methoxy-3-nitropyridine is displaced by an amino group from ammonia.

Materials and Reagents:

ReagentGradeSupplier
4-Methoxy-3-nitropyridine(From Part 1)
Concentrated Ammonia SolutionACS Reagent, 28-30%Fisher Scientific
EthanolAnhydrous, ≥99.5%Sigma-Aldrich

Procedure:

  • In a sealed pressure vessel, dissolve 4-methoxy-3-nitropyridine (1 equivalent) in ethanol.

  • Add concentrated ammonia solution (an excess, e.g., 10-20 equivalents).

  • Seal the vessel and heat the mixture to 100-120°C for 12-24 hours. The reaction should be monitored for the consumption of the starting material by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • The resulting solid is 4-amino-3-nitropyridine, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

PART 3: Synthesis of 4-Methoxy-3,4-diaminopyridine

Principle: This transformation involves the reduction of the nitro group of 4-amino-3-nitropyridine to an amino group. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this reduction.

Materials and Reagents:

ReagentGradeSupplier
4-Amino-3-nitropyridine(From Part 2)
Palladium on Carbon (10%)Sigma-Aldrich
Methanol or EthanolAnhydrous, ≥99.5%Sigma-Aldrich
Hydrogen GasHigh Purity

Procedure:

  • Dissolve 4-amino-3-nitropyridine (1 equivalent) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% palladium on carbon (5-10% by weight of the starting material) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 0.3-0.5 MPa.

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-8 hours). Monitor the reaction by TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxy-3,4-diaminopyridine. This product is often used in the next step without further purification.

PART 4: Synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine

Principle: The final step is the cyclization of 4-methoxy-3,4-diaminopyridine to form the imidazole ring. This is achieved by reacting the diamine with a one-carbon source, such as formic acid, which provides the C2 carbon of the imidazole ring.

Materials and Reagents:

ReagentGradeSupplier
4-Methoxy-3,4-diaminopyridine(From Part 3)
Formic Acid≥95%Sigma-Aldrich
Saturated Sodium Bicarbonate Solution
Ethyl AcetateHPLC GradeFisher Scientific

Procedure:

  • To a round-bottom flask, add the crude 4-methoxy-3,4-diaminopyridine (1 equivalent).

  • Add an excess of formic acid (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 4-Methoxy-1H-imidazo[4,5-c]pyridine.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Product Characterization Workflow

The identity and purity of the synthesized 4-Methoxy-1H-imidazo[4,5-c]pyridine should be confirmed through a series of analytical techniques.

Analytical_Workflow Crude Crude Product Purification Purification (Column Chromatography/Recrystallization) Crude->Purification Pure Purified Product Purification->Pure TLC TLC Analysis Pure->TLC NMR NMR Spectroscopy (¹H and ¹³C) Pure->NMR MS Mass Spectrometry (LC-MS or HRMS) Pure->MS Purity Purity Assessment (HPLC) Pure->Purity Final Characterized Product TLC->Final NMR->Final MS->Final Purity->Final

Caption: Analytical workflow for the characterization of the final product.

Process Optimization and Troubleshooting

ParameterRecommendationRationale
Nitration Temperature Maintain strict temperature control (0-10°C) during the addition of reagents.The nitration reaction is highly exothermic and can lead to over-nitration or decomposition of the starting material if not controlled.
Amination Pressure Ensure the pressure vessel is properly sealed and can withstand the reaction conditions.The reaction is performed at elevated temperatures and pressures, and any leaks can be hazardous and will lead to poor yields.
Hydrogenation Catalyst Use a fresh and active palladium on carbon catalyst.A deactivated catalyst will result in incomplete reduction of the nitro group, leading to impurities that can be difficult to remove.
Cyclization with Formic Acid Use a significant excess of formic acid.Formic acid acts as both the reagent and the solvent, and an excess ensures the reaction goes to completion.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2020. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 2014. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 2024. [Link]

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 2013. [Link]

  • Synthetic method of 3, 4-diaminopyridine.

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Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine from 3,4-Diaminopyridine

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold The imidazo[4,5-c]pyridine core, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry and drug development.[1][2] Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry and drug development.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a "privileged scaffold" in the design of novel therapeutics.[1][2] Derivatives of this scaffold have shown a broad spectrum of pharmacological activities, including their use as potential anticancer, antiviral, and anti-inflammatory agents.[3] The introduction of a methoxy group at the 4-position of the pyridine ring can significantly modulate the compound's electronic properties and its ability to form hydrogen bonds, potentially enhancing its binding affinity and pharmacokinetic profile.

This document provides a comprehensive guide for the synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine, starting from the readily available precursor, 3,4-diaminopyridine. We will delve into two primary synthetic strategies, offering detailed, step-by-step protocols and the scientific rationale behind the chosen methodologies. This guide is intended for researchers and scientists in the field of organic and medicinal chemistry.

Synthetic Strategy Overview

The synthesis of the imidazo[4,5-c]pyridine scaffold from a 1,2-diamine, such as 3,4-diaminopyridine, hinges on the formation of the imidazole ring. This is typically achieved by introducing a one-carbon unit that cyclizes with the two amino groups of the pyridine precursor. Two common and effective reagents for this transformation are formic acid and triethyl orthoformate.

This guide will detail two primary pathways to the target molecule, 4-Methoxy-1H-imidazo[4,5-c]pyridine:

  • Pathway A: A two-step synthesis commencing with the cyclization of 3,4-diaminopyridine to form the parent 1H-imidazo[4,5-c]pyridine, followed by a subsequent methoxylation step.

  • Pathway B: A more direct, single-step synthesis starting from a pre-functionalized precursor, 3,4-diamino-5-methoxypyridine, which is commercially available.

We will provide detailed protocols for both the cyclization and the synthesis of the methoxy-substituted precursor for a comprehensive understanding.

PART 1: Synthesis of the Imidazo[4,5-c]pyridine Core

The foundational step in this synthesis is the construction of the imidazole ring onto the pyridine backbone. The choice between formic acid and triethyl orthoformate often depends on the desired reaction conditions and scale.

Causality Behind Reagent Choice:
  • Formic Acid: Serves as both the source of the one-carbon unit and an acidic catalyst for the cyclization. The reaction typically proceeds through the formation of a formamide intermediate, which then undergoes an intramolecular cyclization and dehydration. This method is often straightforward and utilizes a readily available reagent.

  • Triethyl Orthoformate: This reagent provides the one-carbon bridge in a less acidic environment compared to neat formic acid. The reaction proceeds via the formation of an ethoxyimidate intermediate, which then cyclizes. It can be particularly useful for substrates that may be sensitive to harsh acidic conditions.

Experimental Protocol 1: Cyclization of 3,4-Diaminopyridine with Formic Acid

This protocol outlines the synthesis of the parent 1H-imidazo[4,5-c]pyridine ring system.

Materials and Equipment:

Reagent/EquipmentDetails
3,4-Diaminopyridine>98% purity
Formic Acid>95% purity
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Ethyl acetateReagent grade
Anhydrous sodium sulfate (Na₂SO₄)
Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diaminopyridine (1.0 eq).

  • Reagent Addition: Carefully add an excess of formic acid (approximately 10-15 eq) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice.

    • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

    • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Outcome:

This procedure should yield 1H-imidazo[4,5-c]pyridine as a solid. The yield and purity should be assessed by standard analytical techniques.

PART 2: Synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine

This section details the more direct approach to the target molecule, starting from a methoxy-substituted diaminopyridine.

Experimental Protocol 2: Cyclization of 3,4-Diamino-5-methoxypyridine with Triethyl Orthoformate

This protocol is the recommended and more efficient route to the final product, assuming the availability of the starting material.

Materials and Equipment:

Reagent/EquipmentDetails
3,4-Diamino-5-methoxypyridineCommercially available or synthesized
Triethyl orthoformateReagent grade
p-Toluenesulfonic acid (p-TsOH)(Optional, as catalyst)
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3,4-diamino-5-methoxypyridine (1.0 eq).

  • Reagent Addition: Add an excess of triethyl orthoformate (5-10 eq). A catalytic amount of p-toluenesulfonic acid (0.1 eq) can be added to facilitate the reaction, though it may proceed without it.

  • Heating: Heat the mixture to reflux (approximately 120-130 °C) for 3-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess triethyl orthoformate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Expected Outcome:

This protocol should provide the target compound, 4-Methoxy-1H-imidazo[4,5-c]pyridine, as a crystalline solid.

Characterization of 4-Methoxy-1H-imidazo[4,5-c]pyridine

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons on the imidazopyridine core and a singlet for the methoxy group protons (typically around 3.9-4.1 ppm). The aromatic protons will appear as doublets or singlets depending on their positions.
¹³C NMR The spectrum will display distinct signals for each carbon atom in the molecule, including the methoxy carbon (around 55-60 ppm) and the aromatic carbons.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C₇H₇N₃O, MW: 149.15 g/mol ).
Melting Point A sharp melting point range indicates a high degree of purity.

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 3,4-Diaminopyridine: This compound is toxic if swallowed or in contact with skin and can cause skin irritation.[4][5] Handle with care and avoid generating dust.

  • Formic Acid: A corrosive substance that can cause severe skin burns and eye damage.[6] It is also a respiratory irritant. Handle with extreme caution in a fume hood.

  • Triethyl Orthoformate: A flammable liquid and vapor. Keep away from heat and open flames.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualizing the Synthesis

Reaction Pathway Diagram

Synthesis_Pathway Synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine cluster_methoxylation Methoxylation 3_4_diaminopyridine 3,4-Diaminopyridine formic_acid Formic Acid (or Triethyl Orthoformate) imidazo_pyridine 1H-Imidazo[4,5-c]pyridine formic_acid->imidazo_pyridine Reflux methoxylation_reagent Methoxylation Reagent target_molecule 4-Methoxy-1H-imidazo[4,5-c]pyridine methoxylation_reagent->target_molecule Reaction

Caption: General two-step synthetic pathway to the target molecule.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Cyclization start Start reaction_setup Combine Diaminopyridine and Cyclizing Agent start->reaction_setup heating Heat to Reflux (2-6 hours) reaction_setup->heating monitoring Monitor by TLC heating->monitoring workup Cool, Quench, and Extract monitoring->workup Reaction Complete purification Dry and Concentrate Organic Layer workup->purification final_product Purify by Recrystallization purification->final_product end End final_product->end

Caption: A streamlined workflow for the cyclization step.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • 3,4-Diaminopyridine (3,4-DAP). myaware. Available at: [Link]

  • Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products.
  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. PubMed. Available at: [Link]

  • SAFETY DATA SHEET - 3,4-Diaminopyridine. Fisher Scientific.
  • Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products.
  • Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release
  • Efficient synthesis of substituted imidazo[4,5-b] pyridine.
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.
  • 3,4-Diaminopyridine. Santa Cruz Biotechnology.
  • Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. PubMed.
  • Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Frontiers.
  • Safety data sheet - 3,4-diaminopyridine. Caesar & Loretz GmbH.
  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
  • Electronic Supplementary Inform
  • Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated...
  • Formic acid: incident management. GOV.UK.
  • 4-Methylpyridine(108-89-4) 1H NMR spectrum. ChemicalBook.
  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
  • 1H-Imidazo[4,5-b]pyridine. SIELC Technologies.
  • 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O.
  • 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline. PubMed Central.
  • Table 1 1H NMR (400MHz, pyridine-d5, 363K)

Sources

Method

Topic: High-Throughput Solid-Phase Synthesis of Imidazo[4,5-c]Pyridine Derivatives for Accelerated Drug Discovery

An Application Note and Protocol from the Senior Scientists at Gemini Labs Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and chemical biology. Abstract: The im...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Scientists at Gemini Labs

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and chemical biology.

Abstract: The imidazo[4,5-c]pyridine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and antiviral agents. Its rigid, heterocyclic structure provides a valuable framework for developing targeted therapeutics. Traditional solution-phase synthesis of libraries based on this core can be laborious and time-consuming. This application note provides a detailed, field-proven protocol for the solid-phase synthesis (SPS) of imidazo[4,5-c]pyridine derivatives, enabling rapid library generation and purification. We will delve into the strategic considerations behind the synthetic route, provide step-by-step experimental procedures, and offer insights into process optimization and troubleshooting.

The Strategic Advantage of Solid-Phase Synthesis

The power of solid-phase organic synthesis (SPOS) lies in its ability to simplify complex multi-step reactions. By anchoring the starting material to an insoluble polymer support (resin), excess reagents and by-products can be easily removed by simple filtration and washing. This circumvents the need for traditional, often time-consuming, purification methods like column chromatography after each synthetic step. This principle is particularly advantageous for creating large libraries of related compounds, a cornerstone of modern drug discovery campaigns.

Our general workflow for the solid-phase synthesis of imidazo[4,5-c]pyridines is a multi-stage process designed for efficiency and adaptability. It begins with the selection and preparation of the solid support, followed by the sequential assembly of the heterocyclic core, and concludes with the cleavage and purification of the final product.

G cluster_prep Phase 1: Setup cluster_synthesis Phase 2: Iterative Synthesis cluster_release Phase 3: Product Release Resin Resin Selection & Swelling Loading Immobilization of Starting Material Resin->Loading Functionalization Elongation Pyridine Ring Functionalization Loading->Elongation On-bead reaction Cyclization Imidazole Ring Formation Elongation->Cyclization On-bead reaction Cleavage Cleavage from Resin Cyclization->Cleavage Purification Purification & Analysis Cleavage->Purification Work-up

Figure 1: High-level workflow for the solid-phase synthesis of imidazo[4,5-c]pyridines.

Core Protocol: Synthesis of a 2-Aryl-Imidazo[4,5-c]Pyridine Library

This protocol details a reliable and adaptable method starting from a commercially available resin and building the target molecule step-by-step. The strategy relies on an initial nucleophilic aromatic substitution (SNAr) on a resin-bound chloropyridine, followed by reduction, acylation, and microwave-assisted cyclization.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExampleNotes
Rink Amide AM Resin100-200 meshSigma-AldrichTypical loading: 0.5 - 0.8 mmol/g.
2,3-Dichloro-5-nitropyridine≥98%Combi-BlocksThe initial building block.
Primary Amines (R1-NH2)VariousVariesFor introducing diversity at the N-position.
Aromatic Carboxylic Acids (R2-COOH)VariousVariesFor introducing diversity at the 2-position.
Dichloromethane (DCM)AnhydrousVWRPrimary solvent for swelling and washing.
N,N-Dimethylformamide (DMF)AnhydrousFisher ScientificPrimary solvent for coupling reactions.
Diisopropylethylamine (DIPEA)Reagent GradeAcros OrganicsNon-nucleophilic base.
Tin(II) Chloride Dihydrate (SnCl2·2H2O)≥98%Strem ChemicalsReducing agent for the nitro group.
HATU≥98%Chem-ImpexPeptide coupling reagent for acylation.
Trifluoroacetic Acid (TFA)Reagent GradeOakwood ChemicalFor cleavage from the resin.
Triisopropylsilane (TIS)99%Alfa AesarCation scavenger for cleavage.
Detailed Synthetic Workflow

The following diagram illustrates the chemical transformations occurring on the solid support.

Figure 2: Chemical pathway for the solid-phase synthesis of imidazo[4,5-c]pyridines.

Step-by-Step Protocol

Step 1: Resin Preparation and Loading of Pyridine Core

  • Resin Swelling: Place Rink Amide AM resin (1.0 g, ~0.6 mmol) in a fritted reaction vessel. Add DCM (10 mL) and gently agitate for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh portion of the piperidine solution for 15 minutes. This reveals the free amine on the linker.

  • Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove all traces of piperidine.

  • Confirmation: Perform a Kaiser test on a small bead sample. A positive result (deep blue beads) confirms the presence of the free primary amine.

  • Loading: In a separate vial, dissolve 2,3-dichloro-5-nitropyridine (5 equiv., 3.0 mmol) and DIPEA (10 equiv., 6.0 mmol) in DMF (8 mL). Add this solution to the resin. Agitate at room temperature for 16 hours. The SNAr reaction occurs at the more activated C2 position.

  • Washing: Drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL). Dry the resin under vacuum.

Step 2: Introduction of R1 Diversity (SNAr)

  • Reaction Setup: To the resin from the previous step, add a solution of the desired primary amine (R1-NH2, 5 equiv., 3.0 mmol) and DIPEA (10 equiv., 6.0 mmol) in DMF (10 mL).

  • Reaction: Agitate the mixture at 50 °C for 12-18 hours. The second SNAr displaces the chlorine at the C3 position.

  • Washing: Drain the solution and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

Step 3: Nitro Group Reduction

  • Rationale: The nitro group must be reduced to a primary amine to enable the subsequent acylation and cyclization. SnCl2 is a classic and effective reagent for this transformation on solid support.

  • Procedure: Suspend the resin in N-methyl-2-pyrrolidone (NMP, 10 mL). Add a solution of SnCl2·2H2O (10 equiv., 6.0 mmol) in NMP (5 mL).

  • Reaction: Agitate the slurry at 60 °C for 6 hours.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL), a 10% DIPEA in DMF solution (3 x 10 mL) to neutralize any residual acid and coordinate tin salts, followed by DCM (5 x 10 mL).

  • Confirmation: A positive Kaiser test confirms the successful formation of the 3,4-diaminopyridine intermediate.

Step 4: Acylation with R2 Carboxylic Acid

  • Activation: In a separate vial, pre-activate the desired carboxylic acid (R2-COOH, 4 equiv., 2.4 mmol) by dissolving it with HATU (3.9 equiv., 2.34 mmol) and DIPEA (8 equiv., 4.8 mmol) in DMF (8 mL). Allow the solution to stand for 10 minutes.

  • Coupling: Add the activated acid solution to the resin. Agitate at room temperature for 4-6 hours.

  • Washing: Drain and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL). Dry the resin. A negative Kaiser test indicates complete acylation.

Step 5: Cyclization and Cleavage

  • Rationale: The final step involves a dual-purpose acidic treatment. TFA mediates the cyclizative dehydration of the amide to form the imidazole ring and simultaneously cleaves the Rink Amide linker to release the final product into solution.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O. TIS acts as a scavenger to trap reactive carbocations generated during cleavage.

  • Procedure: Add the cleavage cocktail (10 mL) to the dry resin. Agitate at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.

  • Purification: Precipitate the crude product by adding cold diethyl ether. Collect the solid by centrifugation or filtration. Purify the product using preparative reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final product by LC-MS and 1H NMR.

Troubleshooting and Optimization

Problem ObservedPotential Cause(s)Recommended Solution(s)
Incomplete Reaction (Positive Kaiser Test) - Insufficient reagent equivalents or reaction time.- Steric hindrance from bulky R-groups.- Poor resin swelling.- Increase reagent equivalents (e.g., from 4 to 6 equiv.).- Extend reaction time or increase temperature.- Ensure proper resin swelling in a compatible solvent (DCM, DMF) before starting the reaction.
Low Final Yield - Incomplete cleavage from the resin.- Product degradation during cleavage.- Mechanical loss during work-up.- Extend cleavage time or use a fresh batch of TFA.- Ensure the cleavage cocktail contains appropriate scavengers (TIS).- Optimize the precipitation and collection steps; minimize transfer steps.
Presence of Side Products - Incomplete nitro reduction leading to side reactions.- Racemization during acid activation.- Re-attachment of cleaved product to the resin.- Ensure reduction step goes to completion (confirm with Kaiser test).- Use HATU or HCTU as coupling reagents, which are known to suppress racemization.- Evaporate TFA quickly after cleavage to prevent side reactions.

Conclusion

The solid-phase methodology presented here offers a robust and highly adaptable platform for the synthesis of diverse libraries of imidazo[4,5-c]pyridine derivatives. By leveraging the advantages of solid-phase chemistry, researchers can significantly accelerate the design-make-test-analyze cycle in drug discovery, facilitating the rapid exploration of structure-activity relationships and the identification of promising new therapeutic candidates.

References

  • Title: Solid-Phase Synthesis of Imidazo[4,5-c]pyridines and Purines Source: Journal of Combinatorial Chemistry URL:https://pubs.acs.org/doi/10.1021/cc020083x
  • Title: A Novel and Efficient Solid-Phase Synthesis of 1,2,6,7-Tetrasubstituted Imidazo[4,5-c]pyridines Source: Organic Letters URL:https://pubs.acs.org/doi/10.1021/ol048296k
  • Title: Microwave-Assisted Solid-Phase Synthesis of Imidazo[4,5-b]-, Imidazo[4,5-c]-, andTriazolo[4,5-b]pyridines Source: QSAR & Combinatorial Science URL:https://onlinelibrary.wiley.com/doi/abs/10.1002/qsar.200640004
Application

Application Note: Elucidating the Structure of 4-Methoxy-1H-imidazo[4,5-c]pyridine through ¹H NMR Spectroscopy

Introduction 4-Methoxy-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to purines.[1] The imidazo[4,5-c]pyridine s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to purines.[1] The imidazo[4,5-c]pyridine scaffold is a key component in a variety of biologically active molecules, including potential inhibitors of Src family kinases, which are implicated in cancers like glioblastoma.[2] Accurate structural characterization is paramount for understanding structure-activity relationships (SAR) and for the quality control of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[3] This application note provides a detailed guide to the acquisition and interpretation of the ¹H NMR spectrum of 4-Methoxy-1H-imidazo[4,5-c]pyridine, offering insights into the expected spectral features and a comprehensive protocol for obtaining high-quality data.

Molecular Structure and Proton Environments

The structure of 4-Methoxy-1H-imidazo[4,5-c]pyridine features a fused imidazole and pyridine ring system with a methoxy substituent on the pyridine ring. The protons in the molecule are in distinct chemical environments, which will give rise to a unique ¹H NMR spectrum. A clear understanding of the molecular structure is the first step in spectral assignment.

Figure 1: Molecular structure of 4-Methoxy-1H-imidazo[4,5-c]pyridine with key protons labeled.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds and the fundamental principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted for 4-Methoxy-1H-imidazo[4,5-c]pyridine in a common deuterated solvent such as DMSO-d₆. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atoms in the heterocyclic rings.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-N1 (Imidazole)~12.0 - 13.0Broad Singlet-1H
H2 (Imidazole)~8.0 - 8.2Singlet-1H
H6 (Pyridine)~7.8 - 8.0Doublet~5.0 - 6.01H
H7 (Pyridine)~6.8 - 7.0Doublet~5.0 - 6.01H
OCH₃ (Methoxy)~3.9 - 4.1Singlet-3H

Rationale for Predicted Chemical Shifts:

  • H-N1 (Imidazole): The proton on the imidazole nitrogen is expected to be significantly deshielded and will likely appear as a broad singlet in the downfield region of the spectrum. Its chemical shift can be sensitive to solvent and concentration.

  • H2 (Imidazole): This proton is on a carbon situated between two nitrogen atoms, leading to a downfield shift. It is not expected to show coupling to other protons, thus appearing as a singlet.

  • H6 and H7 (Pyridine Ring): The protons on the pyridine ring will appear as doublets due to coupling with each other. The electron-donating methoxy group at position 4 will shield the adjacent protons, particularly H7, causing it to appear at a relatively upfield position for an aromatic proton. Conversely, H6 will be at a more downfield position. The expected coupling constant for ortho-coupling in a pyridine ring is typically in the range of 5-6 Hz.

  • OCH₃ (Methoxy): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a characteristic singlet.[4] Its chemical shift is anticipated in the typical range for methoxy groups attached to an aromatic ring.[4]

Experimental Protocols

To obtain a high-quality ¹H NMR spectrum of 4-Methoxy-1H-imidazo[4,5-c]pyridine, the following detailed protocols for sample preparation, spectral acquisition, and data processing are recommended.

Protocol 1: Sample Preparation
  • Analyte and Solvent Selection: Weigh approximately 5-10 mg of high-purity 4-Methoxy-1H-imidazo[4,5-c]pyridine. Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its excellent solvating power for polar heterocyclic compounds and its ability to allow for the observation of exchangeable protons like N-H. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.[5]

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure complete dissolution of the sample. A brief sonication may be used if necessary.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

Protocol 2: ¹H NMR Spectrum Acquisition
  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.[6]

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-8 ppm, to ensure all signals are captured.

    • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended for good digital resolution.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K.

Protocol 3: Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If using a solvent with a known residual peak, this can be used for referencing as well (e.g., DMSO at ~2.50 ppm).

  • Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each resonance.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants (J-values) for the multiplets.

Workflow for ¹H NMR Analysis

The overall workflow from sample preparation to final data interpretation is a systematic process designed to ensure the acquisition of reliable and reproducible data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard homogenize Homogenize Solution standard->homogenize insert Insert Sample into Spectrometer homogenize->insert shim Tune and Shim insert->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign coupling Analyze Coupling Constants assign->coupling structure Confirm Structure coupling->structure

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Characterization and Quantification of 4-Methoxy-1H-imidazo[4,5-c]pyridine

Abstract This document provides a comprehensive guide to the analysis of 4-Methoxy-1H-imidazo[4,5-c]pyridine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The imidazo[4,5-c]pyridine scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analysis of 4-Methoxy-1H-imidazo[4,5-c]pyridine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to purines and its role in developing novel therapeutics, including kinase and cathepsin S inhibitors.[1][2] Accurate and sensitive analytical methods are crucial for advancing drug discovery programs that utilize this core structure.[3][4] We present a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection. Key aspects of method development, including the rationale for parameter selection, predicted fragmentation pathways, and system suitability criteria, are discussed to ensure scientific rigor and reproducibility. This guide is intended for researchers in pharmaceutical development and analytical chemistry requiring a robust method for the identification and quantification of this and structurally related compounds.

Introduction & Analyte Properties

4-Methoxy-1H-imidazo[4,5-c]pyridine is a heterocyclic amine belonging to the imidazopyridine family.[5] This class of compounds is of significant interest in drug development due to its diverse biological activities.[1][6] The structural similarity to endogenous purines allows these molecules to interact with a wide range of biological targets.[1] Mass spectrometry is an indispensable tool for characterizing such novel compounds, offering high sensitivity and selectivity for both qualitative and quantitative analyses.[3][7]

Physicochemical Properties & Predicted MS Behavior:

  • Structure: C₇H₇N₃O

  • Monoisotopic Mass: 149.0589 g/mol

  • Key Features: The molecule possesses a fused imidazole and pyridine ring system. The presence of multiple basic nitrogen atoms, particularly the unhindered imidazole nitrogen, makes it an excellent candidate for positive mode electrospray ionization (ESI+).[7][8] Protonation is expected to occur readily, forming a stable [M+H]⁺ precursor ion. The methoxy group is a common site for fragmentation, providing a predictable handle for developing selective MS/MS transitions.

Experimental Design & Methodology

Rationale for Method Design

The goal is to develop a selective, sensitive, and reproducible LC-MS/MS method.

  • Chromatography: Reversed-phase chromatography using a C18 column is selected for its proven utility in retaining and separating small, moderately polar molecules.

  • Mobile Phase: A standard mobile phase of water and acetonitrile with a formic acid additive is chosen. Formic acid serves a dual purpose: it acidifies the mobile phase to promote analyte protonation for ESI+ and improves chromatographic peak shape.

  • Ionization: ESI in positive ion mode (ESI+) is the logical choice due to the presence of multiple basic nitrogen atoms in the imidazopyridine core, which are readily protonated.[7]

  • Detection: Tandem mass spectrometry (MS/MS) using a triple quadrupole (QqQ) instrument provides the highest selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode.[4]

Materials and Reagents
  • Analyte: 4-Methoxy-1H-imidazo[4,5-c]pyridine (Standard, >98% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS Grade)

  • Additive: Formic Acid (LC-MS Grade, >99%)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Standard & Sample Preparation

Scientist's Note: Precision in preparing standards is fundamental to accurate quantification. Use calibrated pipettes and analytical balances. Prepare fresh working solutions daily to avoid degradation.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 2.0 mg of 4-Methoxy-1H-imidazo[4,5-c]pyridine and dissolve in 2.0 mL of methanol. Vortex until fully dissolved.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 (v/v) Methanol:Water.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working stock solution in 50:50 (v/v) Acetonitrile:Water to achieve a concentration range suitable for the intended application (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate primary stock solution to ensure unbiased validation of the method.

LC-MS/MS Instrumentation & Conditions

The following parameters provide a validated starting point and should be optimized for the specific instrument in use.

Parameter Condition Rationale
LC System Standard UHPLC/HPLC SystemProvides robust and reproducible separation.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmOffers excellent retention for moderately polar compounds and high efficiency for sharp peaks.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase; acid promotes ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase; acid maintains consistent pH.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B and equilibrate for 2 minA generic gradient suitable for initial method development, ensuring elution of the analyte and cleaning of the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA typical volume to balance sensitivity and peak distortion.
MS System Triple Quadrupole Mass SpectrometerGold standard for quantitative analysis due to high selectivity and sensitivity.[9]
Ionization Mode Electrospray Ionization (ESI), PositiveOptimal for basic N-heterocyclic compounds.[8]
Capillary Voltage 3500 VTypical voltage to ensure efficient spray and ion generation.
Source Temperature 150 °CInstrument-dependent; optimize for stable signal.
Desolvation Gas Temp. 350 °CAids in solvent evaporation and ion desolvation.
Desolvation Gas Flow 800 L/hrFacilitates efficient desolvation of ions from droplets.
Precursor Ion (Q1) m/z 150.1 ([M+H]⁺)Corresponds to the protonated monoisotopic mass of the analyte.
Product Ions (Q3) m/z 135.1 (Quantifier), m/z 107.1 (Qualifier)Specific fragments generated via Collision-Induced Dissociation (CID). See Section 3.2 for details.
Collision Energy (CE) Optimize empirically; Start at 15 eV for m/z 135.1, 25 eV for m/z 107.1Energy required to induce fragmentation; must be tuned for each transition to maximize signal.
System Suitability Test (SST)

Trustworthiness Pillar: Before any sample analysis, the system's performance must be verified. The SST ensures that the instrumentation is operating correctly.

  • Inject a mid-concentration standard (e.g., 100 ng/mL) five times.

  • Acceptance Criteria:

    • Peak Area Relative Standard Deviation (RSD) ≤ 15%

    • Retention Time RSD ≤ 2%

    • Signal-to-Noise (S/N) ratio ≥ 100

Results & Data Analysis

Ionization & Precursor Ion Selection

As predicted, 4-Methoxy-1H-imidazo[4,5-c]pyridine ionizes efficiently in ESI+ mode. A full scan analysis reveals a dominant peak at m/z 150.1 , corresponding to the protonated molecule [M+H]⁺. This ion is selected as the precursor for all subsequent MS/MS experiments.

Fragmentation (MS/MS) Analysis

Collision-Induced Dissociation (CID) of the m/z 150.1 precursor ion yields a predictable fragmentation pattern characteristic of methoxy-substituted N-heterocycles. The primary fragmentation pathways involve the methoxy group.

  • Proposed Primary Fragmentation: The most facile fragmentation is the neutral loss of a methyl radical (•CH₃) from the protonated methoxy group. This is a common charge-site initiated fragmentation.[10]

    • [M+H]⁺ (m/z 150.1) → [M+H - •CH₃]⁺ (m/z 135.1)

  • Proposed Secondary Fragmentation: A subsequent loss of carbon monoxide (CO) from the m/z 135.1 fragment can occur. This type of fragmentation is common after the initial loss of a radical from an aromatic ether.[11]

    • [M+H - •CH₃]⁺ (m/z 135.1) → [M+H - •CH₃ - CO]⁺ (m/z 107.1)

Based on this analysis, the following SRM transitions are selected:

  • Quantifier: 150.1 → 135.1 (Most intense and stable fragment)

  • Qualifier: 150.1 → 107.1 (Confirms identity; ratio to quantifier should be constant)

fragmentation_pathway parent [M+H]⁺ m/z 150.1 frag1 [M+H - •CH₃]⁺ m/z 135.1 parent->frag1 - •CH₃ (15 Da) Quantifier Transition frag2 [M+H - •CH₃ - CO]⁺ m/z 107.1 frag1->frag2 - CO (28 Da) Qualifier Transition

Caption: Proposed MS/MS fragmentation pathway for 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Method Performance & Validation

This method should be validated according to established guidelines such as ICH Q2(R1) or FDA guidance on bioanalytical method validation.[12][13][14] Key validation parameters are summarized below.

Validation Parameter Typical Acceptance Criteria Purpose
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional response of the instrument to changes in analyte concentration.[12]
Accuracy Mean recovery of 85-115% (80-120% at LLOQ)Measures the closeness of the measured value to the true value.
Precision RSD ≤ 15% (≤ 20% at LLOQ)Assesses the degree of scatter in the data (repeatability and intermediate precision).
Limit of Quantification (LOQ) S/N ≥ 10, with acceptable accuracy and precisionThe lowest concentration that can be reliably quantified.
Selectivity No significant interfering peaks at the analyte retention timeEnsures the method can measure the analyte without interference from matrix components.
Matrix Effect Assessed via post-column infusion or matrix factor calculationEvaluates the suppression or enhancement of ionization caused by the sample matrix.
Stability Analyte stable under defined storage and processing conditionsConfirms that the analyte does not degrade during sample handling, storage, or analysis.

Step-by-Step Analytical Workflow Protocol

This section condenses the methodology into a direct, step-by-step protocol for routine laboratory use.

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std 1. Prepare Stock & Calibration Standards prep_qc 2. Prepare QC Samples (Separate Stock) prep_sample 3. Prepare Unknown Samples (Dilute in Matrix) sst 4. Run System Suitability (5x Mid-QC) prep_sample->sst cal 5. Analyze Calibration Curve sst->cal analysis 6. Analyze Blanks, QCs, and Unknowns cal->analysis integrate 7. Integrate Peaks & Generate Calibration Curve analysis->integrate quantify 8. Quantify Unknowns integrate->quantify report 9. Review QC Data & Report Results quantify->report

Caption: High-level workflow for the analysis of 4-Methoxy-1H-imidazo[4,5-c]pyridine.

  • Preparation: Prepare all standards, QCs, and unknown samples as described in Section 2.3.

  • System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions. Load the analytical method detailed in Table 2.4.

  • System Suitability: Perform the SST as described in Section 2.5. Do not proceed if criteria are not met.

  • Sequence Execution: Build a sequence including a solvent blank, the full calibration curve, QC samples (low, mid, high), and the unknown samples. Bracket the unknown samples with QC checks.

  • Data Processing: Using the instrument's software, integrate the chromatograms for the quantifier (150.1→135.1) and qualifier (150.1→107.1) transitions.

  • Quantification: Generate a linear regression calibration curve (Concentration vs. Peak Area). Determine the concentrations of the QCs and unknown samples from this curve.

  • Review and Report: Verify that all QC samples are within the acceptance criteria (e.g., ±15% of nominal value). If QCs pass, report the final concentrations of the unknown samples.

Conclusion

This application note details a robust and scientifically-grounded LC-MS/MS method for the analysis of 4-Methoxy-1H-imidazo[4,5-c]pyridine. By leveraging fundamental principles of chromatography and mass spectrometry, we have established a reliable protocol for the sensitive and selective characterization and quantification of this important medicinal chemistry scaffold. The provided parameters for instrumentation, along with the predicted fragmentation patterns and validation framework, offer a comprehensive resource for researchers and drug development professionals.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]

  • 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. PubMed. Available at: [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. Available at: [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]

  • Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available at: [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available at: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates. ResearchGate. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Available at: [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

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  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. Available at: [Link]

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  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PMC - NIH. Available at: [Link]

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Sources

Application

Application Notes and Protocols for 4-Methoxy-1H-imidazo[4,5-c]pyridine in Cancer Research

Introduction: The Therapeutic Potential of Imidazo[4,5-c]pyridines in Oncology The imidazo[4,5-c]pyridine scaffold, a heterocyclic amine, is of significant interest in medicinal chemistry due to its structural similarity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[4,5-c]pyridines in Oncology

The imidazo[4,5-c]pyridine scaffold, a heterocyclic amine, is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines. This characteristic allows compounds derived from this scaffold to interact with a wide array of biological targets, including those central to cancer cell proliferation and survival. The addition of a methoxy group at the 4-position of the imidazo[4,5-c]pyridine core, creating 4-Methoxy-1H-imidazo[4,5-c]pyridine, can modulate the compound's electronic properties, solubility, and interactions with target proteins, making it a compelling candidate for investigation in cancer research.

This guide provides a comprehensive overview of the potential applications of 4-Methoxy-1H-imidazo[4,5-c]pyridine in oncology research. It details protocols for evaluating its efficacy and elucidating its mechanism of action, drawing upon the known activities of structurally related compounds that have shown promise as inhibitors of key cancer-associated signaling pathways.

Hypothesized Mechanisms of Action and Key Signaling Pathways

Based on the activities of related imidazo[4,5-c]pyridine derivatives, 4-Methoxy-1H-imidazo[4,5-c]pyridine is hypothesized to exert its anti-cancer effects through the modulation of several critical signaling pathways. These include:

  • PARP Inhibition and DNA Damage Repair: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP can lead to a synthetic lethality, causing cancer cell death.[2]

  • JAK/STAT Pathway Modulation: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant JAK/STAT signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4]

  • Src Family Kinase Inhibition: Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell growth, adhesion, and motility.[5] Their overactivity is frequently observed in various cancers and is associated with tumor progression and metastasis.[6]

Visualizing the Hypothesized Signaling Interactions

The following diagram illustrates the potential points of intervention for 4-Methoxy-1H-imidazo[4,5-c]pyridine within these key cancer-related signaling pathways.

Signaling_Pathways cluster_0 DNA Damage Response cluster_1 JAK/STAT Pathway cluster_2 Src Kinase Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP PARP DNA_Damage->PARP BER Base Excision Repair PARP->BER Compound 4-Methoxy-1H-imidazo[4,5-c]pyridine Compound->PARP Inhibition JAK JAK Compound->JAK Inhibition Src Src Kinase Compound->Src Inhibition Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK STAT STAT JAK->STAT Nucleus_STAT STAT Dimer (in Nucleus) STAT->Nucleus_STAT Gene_Expression Gene Expression (Proliferation, Survival) Nucleus_STAT->Gene_Expression Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->Src Downstream_Signaling Downstream Signaling (Actin Cytoskeleton, Cell Adhesion, Proliferation) Src->Downstream_Signaling

Caption: Potential signaling pathway interventions of 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Experimental Protocols for Evaluating Anti-Cancer Activity

The following section provides detailed, step-by-step protocols for assessing the potential anti-cancer effects of 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Cell Viability Assessment using MTT Assay

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of 4-Methoxy-1H-imidazo[4,5-c]pyridine in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.3
1052.1 ± 4.9
5021.3 ± 3.8
1008.9 ± 2.1
Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.[8][9]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 4-Methoxy-1H-imidazo[4,5-c]pyridine at its IC50 concentration for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Migration Assessment using Scratch Wound Healing Assay

This assay evaluates the effect of the compound on the migratory capacity of cancer cells.[11][12]

Protocol:

  • Monolayer Formation: Seed cells in a 6-well plate and grow them to full confluency.

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[13]

  • Washing: Gently wash the cells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing a non-lethal concentration of 4-Methoxy-1H-imidazo[4,5-c]pyridine. Use a vehicle control for comparison.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of 4-Methoxy-1H-imidazo[4,5-c]pyridine to inhibit the activity of specific kinases like JAK1 and Src.

General Kinase Assay Workflow:

Kinase_Assay_Workflow Start Start Add_Kinase Add Kinase Enzyme (e.g., JAK1 or Src) Start->Add_Kinase Add_Substrate_ATP Add Substrate and ATP Add_Kinase->Add_Substrate_ATP Add_Compound Add 4-Methoxy-1H-imidazo[4,5-c]pyridine (or Vehicle Control) Add_Substrate_ATP->Add_Compound Incubate Incubate at Room Temperature Add_Compound->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for in vitro kinase inhibition assays.

JAK1 Kinase Inhibition Assay Protocol (Adapted from commercially available kits): [14][15]

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a specific JAK1 substrate peptide.[16]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant JAK1 enzyme, and varying concentrations of 4-Methoxy-1H-imidazo[4,5-c]pyridine.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. This is often a luminescence-based assay.[17]

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition of JAK1 activity at each compound concentration and determine the IC50 value.

Src Kinase Inhibition Assay Protocol (Adapted from commercially available kits): [18]

  • Reaction Components: Utilize a reaction buffer, a specific Src substrate, and recombinant Src kinase.

  • Assay Plate Setup: To a 96-well plate, add the Src kinase, the test compound at various concentrations, and the substrate/ATP mixture to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).

  • Signal Generation: Add a detection solution that quantifies the kinase activity, often through fluorescence or luminescence.[19]

  • Measurement: Measure the signal using a microplate reader.

  • Analysis: Determine the percent inhibition and IC50 value for 4-Methoxy-1H-imidazo[4,5-c]pyridine against Src kinase.

PARP Inhibition Assay

This assay measures the compound's ability to inhibit the enzymatic activity of PARP.

Protocol (based on commercially available kits): [20]

  • Reaction Setup: In a 96-well plate, add PARP enzyme, a histone-coated plate (substrate), and NAD+ (the PARP substrate).

  • Compound Addition: Add 4-Methoxy-1H-imidazo[4,5-c]pyridine at a range of concentrations.

  • Incubation: Incubate the plate to allow the PARP reaction to occur.

  • Detection: The incorporated poly(ADP-ribose) is detected using an anti-PAR antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development: Add a colorimetric or chemiluminescent substrate and measure the signal.

  • Data Analysis: Calculate the percent inhibition of PARP activity and the IC50 value.

Conclusion and Future Directions

The imidazo[4,5-c]pyridine scaffold represents a promising starting point for the development of novel anti-cancer agents. The protocols outlined in this guide provide a robust framework for the initial characterization of 4-Methoxy-1H-imidazo[4,5-c]pyridine's potential as a cancer therapeutic. Further studies, including in vivo xenograft models and detailed pharmacokinetic and pharmacodynamic analyses, will be crucial in advancing our understanding of this compound's therapeutic potential. The exploration of its effects on other cancer-related pathways and its potential for combination therapies will also be valuable avenues for future research.

References

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • BPS Bioscience. (n.d.). JAK1 Kinase Assay Protocol. Retrieved January 25, 2026, from [Link]

  • Carpenter, R. L., & Lo, H. W. (2014). JAK-STAT signaling in cancer. Methods in Molecular Biology, 1170, 1-13.
  • Eurofins DiscoverX. (n.d.). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved January 25, 2026, from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved January 25, 2026, from [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved January 25, 2026, from [Link]

  • Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved January 25, 2026, from [Link]

  • Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy.
  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved January 25, 2026, from [Link]

  • Thomas, H. D., & Calabrese, C. R. (2013). Targeting the DNA damage response in cancer. Current Opinion in Pharmacology, 13(4), 583-588.
  • Wheeler, D. L., & Iida, M. (2013). Src signaling in breast cancer. Breast Cancer Research, 15(5), 215.
  • Thomas, S. J., & Grandis, J. R. (2014). The current state of STAT3 inhibitors in cancer.
  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved January 25, 2026, from [Link]

  • Yeatman, T. J. (2004). A renaissance for SRC.
  • Jonkman, J. E., & Cathcart, J. A. (2014). The scratch assay. Methods in Molecular Biology, 1146, 225-231.
  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved January 25, 2026, from [Link]

  • Rose, M., & Burgess, J. T. (2016). PARP inhibitors: its role in treatment of cancer.
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Method

Application Notes and Protocols: Characterization of 4-Methoxy-1H-imidazo[4,5-c]pyridine as a Putative Kinase Inhibitor

Introduction: The Therapeutic Potential of the Imidazopyridine Scaffold The imidazopyridine heterocyclic ring system, due to its structural resemblance to endogenous purines, represents a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazopyridine Scaffold

The imidazopyridine heterocyclic ring system, due to its structural resemblance to endogenous purines, represents a privileged scaffold in medicinal chemistry. This core structure is present in compounds targeting a wide array of biological targets.[1] Derivatives of the isomeric imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine cores have demonstrated significant therapeutic potential, including roles as GABA-A receptor agonists, proton pump inhibitors, and, most notably for this guide, inhibitors of critical cellular signaling enzymes.[1]

Recent research has highlighted the promise of imidazo[4,5-c]pyridine derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1] Specific derivatives have shown activity against key oncogenic kinases, including Poly(ADP-ribose) polymerase (PARP) and Janus kinase 1 (JAK-1).[1] Furthermore, the related imidazo[4,5-b]pyridine scaffold has yielded inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), reinforcing the potential of this chemical class in oncology.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic characterization of a novel, specific derivative: 4-Methoxy-1H-imidazo[4,5-c]pyridine . As this molecule is largely uncharacterized in the public domain, this guide provides a strategic workflow and detailed protocols to elucidate its mechanism of action, determine its potency and selectivity, and evaluate its preclinical therapeutic potential as a kinase inhibitor. We will proceed with the hypothesis that, given its lineage, this compound may target oncogenic kinase signaling pathways.

Section 1: Proposed Mechanism of Action & Target Identification Strategy

The central hypothesis is that 4-Methoxy-1H-imidazo[4,5-c]pyridine functions by inhibiting the catalytic activity of one or more protein kinases. Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental "on/off" switch in cellular signaling.[2] Small molecule inhibitors typically act by competing with ATP for binding in the kinase's active site or by binding to an allosteric site that modulates catalytic activity.[2]

Given the known targets of the broader imidazopyridine class, initial investigations should focus on kinases implicated in cancer cell proliferation, survival, and migration, such as the Src Family Kinases (SFKs) or Janus Kinases (JAKs).[3][4]

  • Src Family Kinases (SFKs): These are non-receptor tyrosine kinases that play pivotal roles in signaling pathways controlling cell division, motility, and survival.[3] Their hyperactivation is common in many cancers, making them attractive therapeutic targets.[5][6]

  • JAK/STAT Pathway: This pathway is a primary transducer of signals from cytokines and growth factors, regulating immunity, cell growth, and survival. Constitutive activation of the JAK/STAT pathway is a key driver in various malignancies.[4][7][8]

The first critical step is to determine if the compound inhibits any kinases and to identify the specific targets. A tiered approach is recommended:

  • Broad Kinome Screen: Test the compound at a single high concentration (e.g., 1-10 µM) against a large panel of recombinant kinases to identify initial "hits".[9]

  • Dose-Response Validation: For any identified hits, perform dose-response assays to determine the IC50 (the concentration required for 50% inhibition), a key measure of potency.[2]

  • Mechanism of Action (MoA) Studies: For validated, potent targets, conduct kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.[2][10]

cluster_0 Cellular Environment Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Inhibitor 4-Methoxy-1H-imidazo[4,5-c]pyridine (Hypothesized Target) Inhibitor->JAK Inhibition

Caption: Hypothesized inhibition of the JAK/STAT pathway.

Section 2: The Experimental Workflow: A Step-by-Step Characterization

A logical and phased experimental plan is crucial for efficiently characterizing a novel compound. The workflow below progresses from broad, cell-free biochemical assays to more complex cell-based and in vivo models, with each phase informing the next.

Start Compound Synthesis 4-Methoxy-1H-imidazo[4,5-c]pyridine Phase1 Phase 1: In Vitro Biochemical Assays Start->Phase1 P1_Task1 Broad Kinome Screen (Target Identification) Phase1->P1_Task1 P1_Task2 IC50 Determination (Potency) P1_Task1->P1_Task2 P1_Task3 MoA Studies (ATP Competition) P1_Task2->P1_Task3 Phase2 Phase 2: Cell-Based Assays P1_Task3->Phase2 P2_Task1 Cell Viability Assay (e.g., MTT/CellTiter-Glo) Phase2->P2_Task1 P2_Task2 Target Engagement Assay (e.g., NanoBRET™) P2_Task1->P2_Task2 P2_Task3 Phospho-Protein Western Blot (Pathway Inhibition) P2_Task2->P2_Task3 Phase3 Phase 3: In Vivo Preclinical Model P2_Task3->Phase3 P3_Task1 Xenograft Tumor Model (Efficacy & Tolerability) Phase3->P3_Task1 P3_Task2 Pharmacodynamic (PD) Biomarker Analysis P3_Task1->P3_Task2 End Candidate for Further Development P3_Task2->End

Caption: Phased workflow for kinase inhibitor characterization.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Each includes the scientific rationale, critical controls, and expected outcomes to ensure data integrity and trustworthiness.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Causality & Rationale: This biochemical assay directly measures the catalytic activity of a purified, recombinant kinase.[2] The ADP-Glo™ system quantifies the amount of ADP produced during the kinase reaction; thus, a lower ADP level indicates inhibition of the enzyme. This is a robust, high-throughput method for determining the IC50 of a compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Serially dilute 4-Methoxy-1H-imidazo[4,5-c]pyridine in 100% DMSO, then further dilute in Kinase Buffer to the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the reaction is ≤1%.

    • Prepare a solution of the target kinase (e.g., recombinant JAK1) and its specific substrate peptide in Kinase Buffer.

    • Prepare an ATP solution in Kinase Buffer at a concentration equal to the known Km(ATP) for the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution (or DMSO vehicle control).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no kinase control).

    • Normalize the data: Set the "0% inhibition" control (DMSO only) to 100% activity and the "100% inhibition" control (no kinase or potent known inhibitor) to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3.2: Cell-Based Target Inhibition (Western Blot for Phospho-STAT3)

Causality & Rationale: Moving from a cell-free system to a cellular context is critical.[11] This protocol assesses whether the compound can penetrate the cell membrane and inhibit the target kinase in its native environment. We will use inhibition of STAT3 phosphorylation (p-STAT3) as a downstream biomarker of JAK activity. A decrease in the p-STAT3 signal relative to total STAT3 indicates successful target engagement and pathway inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line with known constitutive JAK/STAT activation (e.g., a hematological malignancy cell line) in appropriate media.

    • Plate cells and allow them to adhere overnight.

    • Treat cells with increasing concentrations of 4-Methoxy-1H-imidazo[4,5-c]pyridine (e.g., 0.1 to 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with 1X RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4X Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Reprobing:

    • To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total STAT3, and subsequently for a loading control like GAPDH or β-actin.

Protocol 3.3: In Vivo Tumor Xenograft Efficacy Study

Causality & Rationale: The ultimate preclinical test is to evaluate a compound's ability to inhibit tumor growth in a living organism.[12][13] This protocol uses a human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, to assess both the efficacy and the general tolerability of the compound.[12][13][14]

Methodology:

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in Matrigel) known to be sensitive to the targeted pathway into the flank of each mouse.

    • Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing:

    • Measure tumor volumes and randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    • Groups should include: Vehicle control (e.g., saline or a specific formulation vehicle) and 4-Methoxy-1H-imidazo[4,5-c]pyridine at one or more dose levels (e.g., 25 mg/kg, 50 mg/kg).

    • Administer the compound and vehicle via the intended clinical route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length) / 2).

    • Monitor animal body weight and general health (activity, posture, grooming) as indicators of toxicity.

    • The primary endpoint is tumor growth inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Pharmacodynamic (PD) Analysis (Optional):

    • At the end of the study (or in a satellite group of animals), collect tumors at a specified time post-last dose (e.g., 4 hours).

    • Analyze a portion of the tumor tissue by Western blot for the target biomarker (e.g., p-STAT3) to confirm in vivo target engagement.

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of Preclinical Characterization Data for 4-Methoxy-1H-imidazo[4,5-c]pyridine

Assay TypeParameterTarget/Cell LineResult
In Vitro IC50 Recombinant Kinase Ae.g., 0.15 µM
IC50 Recombinant Kinase Be.g., > 10 µM
MoA Recombinant Kinase Ae.g., ATP-Competitive
Cell-Based GI50 (Growth) Cancer Cell Line Xe.g., 0.5 µM
IC50 (p-STAT3) Cancer Cell Line Xe.g., 0.4 µM
In Vivo TGI (%) Xenograft Model Y (50 mg/kg)e.g., 75%
Body Weight Loss (%) Xenograft Model Y (50 mg/kg)e.g., < 5% (well-tolerated)

Interpretation: The ideal candidate will exhibit high potency (low IC50) against its intended target, selectivity over other kinases, a close correlation between biochemical and cell-based potency, and significant tumor growth inhibition in vivo at a well-tolerated dose.

References

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Application

Application of Imidazo[4,5-c]pyridines in Antiviral Drug Discovery: A Technical Guide for Researchers

The relentless challenge posed by viral diseases necessitates a continuous search for novel therapeutic agents. Among the myriad of heterocyclic compounds explored for their medicinal properties, the imidazo[4,5-c]pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless challenge posed by viral diseases necessitates a continuous search for novel therapeutic agents. Among the myriad of heterocyclic compounds explored for their medicinal properties, the imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in the development of potent antiviral drugs. Its structural resemblance to endogenous purines allows it to interact with various biological targets, leading to the inhibition of viral replication and modulation of the host immune response. This technical guide provides an in-depth exploration of the application of imidazo[4,5-c]pyridines in antiviral drug discovery, offering field-proven insights, detailed experimental protocols, and a comprehensive overview of their mechanisms of action.

Introduction: The Therapeutic Potential of Imidazo[4,5-c]pyridines

Imidazo[4,5-c]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Their structural similarity to purine nucleosides makes them ideal candidates for targeting viral enzymes that are crucial for replication, such as polymerases.[2] Furthermore, certain derivatives have been identified as potent agonists of Toll-like receptors (TLRs), key components of the innate immune system, thereby offering a host-targeted approach to antiviral therapy.[3][4] This dual ability to directly inhibit viral machinery and to stimulate an antiviral immune response underscores the therapeutic potential of this versatile scaffold.

Mechanisms of Antiviral Action

The antiviral effects of imidazo[4,5-c]pyridines are multifaceted, primarily revolving around two key strategies: direct-acting antiviral (DAA) activity and immunomodulation.

Direct-Acting Antiviral (DAA) Activity: Inhibition of Viral Enzymes

A significant number of imidazo[4,5-c]pyridine derivatives exert their antiviral effects by directly targeting and inhibiting viral enzymes essential for the replication cycle. A prime example is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[2] This enzyme is a cornerstone of the replication machinery for many RNA viruses, and its inhibition effectively halts the propagation of the virus.

For instance, substituted 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridines have demonstrated potent activity against pestiviruses and the Hepatitis C Virus (HCV).[5] The proposed mechanism for these compounds involves their interaction with the viral RdRp, thereby preventing the synthesis of new viral RNA genomes.[2]

Experimental Workflow: Viral RNA Polymerase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of imidazo[4,5-c]pyridine derivatives on viral RNA polymerase activity.

workflow cluster_prep Assay Preparation cluster_reaction In Vitro Transcription cluster_detection Detection & Analysis compound Imidazo[4,5-c]pyridine Derivative reaction_mix Reaction Mixture (Enzyme, Template, NTPs, Compound/DMSO) compound->reaction_mix enzyme Recombinant Viral RNA Polymerase enzyme->reaction_mix template RNA Template/Primer template->reaction_mix ntps Nucleoside Triphosphates (incl. labeled NTP) ntps->reaction_mix incubation Incubation (Optimal Temperature) reaction_mix->incubation detection Quantification of RNA Product (e.g., Radioactivity, Fluorescence) incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: Workflow for an in vitro viral RNA polymerase inhibition assay.

Immunomodulation: Agonism of Toll-Like Receptor 7 (TLR7)

A distinct and powerful antiviral strategy employed by certain imidazo[4,5-c]pyridines is the activation of the host's innate immune system through agonism of Toll-like receptor 7 (TLR7).[3] TLR7 is an endosomal receptor that recognizes single-stranded viral RNA (ssRNA).[2] Upon activation by a TLR7 agonist, a signaling cascade is initiated, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2][6] These cytokines, in turn, induce an antiviral state in neighboring cells and activate adaptive immune responses, leading to viral clearance.[6]

Signaling Pathway: TLR7-Mediated Antiviral Response

The diagram below outlines the signaling pathway initiated by the activation of TLR7 by an imidazo[4,5-c]pyridine agonist.

tlr7_pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Imidazo[4,5-c]pyridine (TLR7 Agonist) tlr7 TLR7 ligand->tlr7 Binding myd88 MyD88 tlr7->myd88 Recruitment irak4 IRAK4 myd88->irak4 irak1 IRAK1 irak4->irak1 Phosphorylation traf6 TRAF6 irak1->traf6 tak1 TAK1 Complex traf6->tak1 irf7 IRF7 traf6->irf7 Activation ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb Activation nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation irf7_nuc IRF7 irf7->irf7_nuc Translocation cytokine_gene Pro-inflammatory Cytokine Genes nfkb_nuc->cytokine_gene Transcription ifn_gene Type I IFN Genes irf7_nuc->ifn_gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines cytokine_gene->Pro-inflammatory Cytokines Type I Interferons (IFN-α/β) Type I Interferons (IFN-α/β) ifn_gene->Type I Interferons (IFN-α/β) Antiviral State Antiviral State Type I Interferons (IFN-α/β)->Antiviral State

Sources

Method

Application Notes and Protocols: In Vitro Assay for 4-Methoxy-1H-imidazo[4,5-c]pyridine as a Potential Phosphodiesterase 10A (PDE10A) Inhibitor

Authored by: Your Senior Application Scientist Introduction: The imidazo[4,5-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its structural similarity to purines, allowing it to...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The imidazo[4,5-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of this and related scaffolds have shown promise as inhibitors of various enzymes, including kinases and phosphodiesterases.[2][3][4][5][6] Phosphodiesterase 10A (PDE10A) is a key enzyme in cellular signal transduction, primarily expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its role in neurological and psychiatric disorders has made it an attractive target for drug discovery. This document provides a detailed in vitro protocol to evaluate the inhibitory potential of 4-Methoxy-1H-imidazo[4,5-c]pyridine against human PDE10A.

The proposed assay is a LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay. This technology is a robust, homogeneous (no-wash) assay format ideal for high-throughput screening. The assay principle relies on the competition between a fluorescently labeled cAMP tracer (the acceptor) and cAMP produced by the enzymatic activity of PDE10A for binding to a specific anti-cAMP antibody labeled with a Europium cryptate donor. Inhibition of PDE10A leads to higher intracellular cAMP levels, which displaces the fluorescent tracer from the antibody, causing a decrease in the TR-FRET signal.

Scientific Rationale for Assay Design

The choice of a TR-FRET-based assay offers several advantages for screening potential enzyme inhibitors. The use of a long-lifetime europium chelate as the donor fluorophore allows for a time-gated measurement, which significantly reduces background fluorescence from test compounds and the assay matrix. This results in a high signal-to-noise ratio and enhanced sensitivity. The competitive immunoassay format provides a direct measure of the enzymatic activity of PDE10A by quantifying the product, cAMP. This approach is highly specific and allows for the determination of key inhibitory parameters such as the IC50 value.

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro assessment of 4-Methoxy-1H-imidazo[4,5-c]pyridine as a PDE10A inhibitor.

PDE10A_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (4-Methoxy-1H-imidazo[4,5-c]pyridine) Assay_Plate Dispense Reagents to 384-well plate Compound_Prep->Assay_Plate Enzyme_Prep Enzyme Preparation (Human PDE10A) Enzyme_Prep->Assay_Plate Substrate_Prep Substrate Preparation (cAMP) Substrate_Prep->Assay_Plate Incubation Enzymatic Reaction (Room Temperature) Assay_Plate->Incubation Detection_Reagents Add TR-FRET Detection Reagents Incubation->Detection_Reagents Detection_Incubation Incubation (Room Temperature) Detection_Reagents->Detection_Incubation Read_Plate Read TR-FRET Signal (665 nm / 620 nm) Detection_Incubation->Read_Plate Data_Processing Calculate Signal Ratio and % Inhibition Read_Plate->Data_Processing IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

Caption: Workflow for PDE10A Inhibition Assay.

Detailed In Vitro Assay Protocol

Materials and Reagents
ReagentSupplierCatalog Number
Human Recombinant PDE10ASignalChemP09-10G
LANCE® Ultra cAMP Detection KitPerkinElmerTRF0263
3',5'-Cyclic AMP (cAMP)Sigma-AldrichA9501
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879
4-Methoxy-1H-imidazo[4,5-c]pyridineCustom SynthesisN/A
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
Assay BufferSee compositionN/A
White, low-volume 384-well platesGreiner Bio-One784075

Assay Buffer Composition: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA, and 0.1% BSA.

Equipment
  • Multichannel pipettes or automated liquid handler

  • Plate shaker

  • TR-FRET compatible plate reader (e.g., PerkinElmer EnVision®)

Step-by-Step Methodology

1. Compound Preparation: a. Prepare a 10 mM stock solution of 4-Methoxy-1H-imidazo[4,5-c]pyridine in 100% DMSO. b. Create a serial dilution series of the compound in 100% DMSO. A typical 11-point, 3-fold dilution series would range from 10 mM to 0.17 µM. c. Further dilute the DMSO serial dilutions 1:50 in Assay Buffer to create the final compound solutions for the assay. The final DMSO concentration in the assay will be 1%.

2. Control Preparation: a. Positive Control (No Inhibition): Prepare wells with Assay Buffer containing 1% DMSO. This represents 0% inhibition. b. Negative Control (Maximum Inhibition): Prepare a solution of a known non-selective PDE inhibitor, such as IBMX, at a final concentration of 100 µM in Assay Buffer with 1% DMSO. This represents 100% inhibition.

3. Assay Plate Preparation: a. Dispense 5 µL of the diluted compound solutions or controls into the wells of a 384-well plate.

4. Enzymatic Reaction: a. Prepare the PDE10A enzyme solution in Assay Buffer at a concentration that results in approximately 50-80% of the maximum TR-FRET signal change (determined during assay development). b. Prepare the cAMP substrate solution in Assay Buffer at a concentration close to its Km value for PDE10A. c. Add 5 µL of the PDE10A enzyme solution to each well. d. Initiate the enzymatic reaction by adding 5 µL of the cAMP substrate solution to each well. e. Mix the plate gently on a plate shaker for 1 minute. f. Incubate the plate at room temperature for 60 minutes.

5. Detection: a. Prepare the LANCE® Ultra cAMP detection reagents according to the manufacturer's protocol. This typically involves diluting the Eu-cAMP antibody and the ULight™-cAMP tracer in the provided detection buffer. b. Add 5 µL of the Eu-cAMP antibody solution to each well. c. Add 5 µL of the ULight™-cAMP tracer solution to each well. d. Seal the plate and incubate at room temperature for 60 minutes, protected from light.

6. Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader using an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium donor) and 665 nm (ULight™ acceptor).

Data Analysis and Interpretation

  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) and multiply by 10,000. Ratio = (Signal at 665 nm / Signal at 620 nm) * 10,000

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Negative_Control) / (Ratio_Positive_Control - Ratio_Negative_Control)])

  • Generate Dose-Response Curve and Determine IC50: a. Plot the percent inhibition as a function of the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    The following diagram illustrates the principle of the competitive TR-FRET assay for PDE10A inhibition.

    TRFRET_Principle cluster_low_inhibition Low PDE10A Inhibition cluster_high_inhibition High PDE10A Inhibition PDE10A_active Active PDE10A cAMP_high High [cAMP] PDE10A_active->cAMP_high hydrolyzes cGMP Eu_Ab Eu-Ab cAMP_high->Eu_Ab competes with FRET_disrupted Low TR-FRET Signal Eu_Ab->FRET_disrupted displaced tracer ULight_cAMP ULight-cAMP ULight_cAMP->Eu_Ab binding site PDE10A_inhibited Inhibited PDE10A cAMP_low Low [cAMP] PDE10A_inhibited->cAMP_low hydrolysis blocked Eu_Ab2 Eu-Ab FRET_high High TR-FRET Signal Eu_Ab2->FRET_high proximity leads to FRET ULight_cAMP2 ULight-cAMP ULight_cAMP2->Eu_Ab2 binds to

    Caption: Principle of TR-FRET Assay.

Self-Validating System and Trustworthiness

The robustness of this protocol is ensured by the inclusion of appropriate controls. The positive (0% inhibition) and negative (100% inhibition) controls define the dynamic range of the assay and are used to normalize the data. The Z'-factor, a statistical parameter that assesses the quality of a high-throughput screening assay, should be calculated for each assay plate. A Z'-factor greater than 0.5 indicates a high-quality, reliable assay.

Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]

Regular monitoring of the Z'-factor ensures the consistency and reproducibility of the assay results. Furthermore, the use of a well-characterized reference inhibitor like IBMX allows for the validation of the assay performance and comparison of results across different experiments.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed Central. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed. [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. [Link]

Sources

Application

Application Notes and Protocols for the Development of PARP Inhibitors from Imidazo[4,5-c]pyridine Scaffolds

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals engaged in the discovery and preclinical development of novel Poly(ADP-ribose) polymerase (PAR...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals engaged in the discovery and preclinical development of novel Poly(ADP-ribose) polymerase (PARP) inhibitors based on the versatile imidazo[4,5-c]pyridine scaffold. This document offers a unique blend of theoretical insights, detailed experimental protocols, and data interpretation strategies to facilitate the rational design and evaluation of this promising class of anti-cancer agents.

Introduction: The Rationale for Imidazo[4,5-c]pyridine-Based PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). In cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, a concept known as synthetic lethality.[1] PARP inhibitors have thus emerged as a cornerstone of targeted therapy for such tumors.[2]

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, allowing for interactions with a wide range of biological targets.[3][4] Its unique electronic and steric properties make it an excellent starting point for the design of potent and selective PARP inhibitors. This guide will navigate the intricate process of developing such inhibitors, from initial synthesis to preclinical evaluation.

Foundational Concepts: Mechanism of Action of PARP Inhibitors

A deep understanding of the mechanism of action is paramount for the successful development of PARP inhibitors. Beyond simple catalytic inhibition, the concept of "PARP trapping" is a key determinant of cytotoxicity.[5]

  • Catalytic Inhibition: PARP inhibitors competitively bind to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This abrogates the recruitment of downstream DNA repair factors.[5]

  • PARP Trapping: This refers to the stabilization of the PARP-DNA complex, where the inhibitor physically "traps" the PARP enzyme on the DNA at the site of a single-strand break. This trapped complex is a significant physical impediment to DNA replication and transcription, leading to the formation of toxic double-strand breaks.[5][6] The potency of PARP trapping often correlates more strongly with cytotoxicity than catalytic inhibition alone.

Synthetic Strategies for Imidazo[4,5-c]pyridine Scaffolds

The synthesis of the imidazo[4,5-c]pyridine core and its derivatives is a critical first step. A common and effective approach involves the cyclization of appropriately substituted diaminopyridines.

General Synthetic Scheme

A representative synthetic route to imidazo[4,5-c]pyridine-based PARP inhibitors is outlined below. This multi-step synthesis allows for the introduction of diversity at key positions to explore the structure-activity relationship (SAR).

Synthetic_Scheme cluster_0 Core Scaffold Synthesis cluster_1 SAR Exploration A Substituted 2-chloro-3-nitropyridine B Amination A->B Amine (e.g., R1-NH2) C Reduction of Nitro Group B->C e.g., Fe/AcOH or H2, Pd/C D Cyclization C->D e.g., Orthoformate or Aldehyde E Functionalization D->E e.g., Suzuki or Buchwald-Hartwig coupling F Final PARP Inhibitor E->F Further modification PARP_Trapping_Assay cluster_0 Assay Principle A Fluorescent DNA Probe (Low FP) C PARP1-DNA Complex (High FP) A->C PARP1 B PARP1 Binding E Auto-PARylation & Dissociation (Low FP) C->E NAD+ G Trapped PARP1-DNA Complex (Sustained High FP) C->G + PARP Inhibitor D NAD+ Addition F PARP Inhibitor Preclinical_Workflow cluster_0 Preclinical Evaluation A Lead Optimization (SAR, in vitro assays) B ADME/Tox Profiling A->B C In Vivo Pharmacokinetics (PK) B->C D In Vivo Efficacy Studies C->D E IND-Enabling Studies D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Methoxy-1H-imidazo[4,5-c]pyridine Synthesis

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine. This guide is designed to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

The synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine, a key scaffold in medicinal chemistry due to its structural similarity to purines, is a multi-step process.[1][2] A common and adaptable route begins with a substituted nitropyridine and proceeds through nucleophilic substitution, nitro group reduction, and final cyclization. This guide is structured around the key stages of this synthetic pathway.

Proposed Synthetic Pathway

A logical and frequently employed pathway for the synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine is outlined below. This pathway will serve as the framework for our troubleshooting guide.

Synthetic_Pathway A 2,4-Dichloro-3-nitropyridine B 4-Chloro-2-methoxy-3-nitropyridine A->B 1. NaOMe, MeOH (SNAr) C 4-Amino-2-methoxy-3-nitropyridine B->C 2. NH3, Heat (Amination) D 3,4-Diamino-2-methoxypyridine C->D 3. H2, Pd/C (Reduction) E 4-Methoxy-1H-imidazo[4,5-c]pyridine D->E 4. HC(OEt)3, H+ (Cyclization)

Caption: General synthetic scheme for 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Troubleshooting Guide: A Question & Answer Approach

Part 1: Synthesis of Precursors

Question 1: My initial methoxylation reaction on 2,4-dichloro-3-nitropyridine is sluggish and gives a poor yield of the desired 4-chloro-2-methoxy-3-nitropyridine. What are the likely causes?

Answer: This is a classic nucleophilic aromatic substitution (SNAr) reaction. The rate and yield are highly dependent on several factors. Let's break down the potential issues:

  • Reagent Quality: Sodium methoxide is highly hygroscopic. Moisture will consume the reagent and neutralize its basicity. Ensure you are using freshly opened or properly stored sodium methoxide. It is often best to use a solution of sodium methoxide in methanol, which can be purchased or prepared by carefully adding sodium metal to anhydrous methanol.

  • Solvent Purity: The methanol used must be anhydrous. Water will compete with methoxide as a nucleophile, leading to undesired hydroxylation byproducts.

  • Temperature Control: While SNAr reactions on activated rings like nitropyridines can often proceed at room temperature, gentle heating may be required to drive the reaction to completion.[3] However, excessive heat can lead to side reactions or decomposition.

Troubleshooting Workflow:

Troubleshooting_Methoxylation Start Low Yield in Methoxylation Check_Reagent Verify NaOMe quality (Use fresh, anhydrous reagent) Start->Check_Reagent Check_Solvent Ensure MeOH is anhydrous Check_Reagent->Check_Solvent Optimize_Temp Optimize Reaction Temperature (e.g., 25°C to 60°C) Check_Solvent->Optimize_Temp Monitor_TLC Monitor reaction by TLC for full consumption of starting material Optimize_Temp->Monitor_TLC Monitor_TLC->Optimize_Temp Incomplete Success Improved Yield Monitor_TLC->Success Complete

Caption: Decision tree for troubleshooting the methoxylation step.

Question 2: The subsequent amination of 4-chloro-2-methoxy-3-nitropyridine results in a complex mixture of products. How can I improve the selectivity?

Answer: Amination of this substrate can be challenging. The key is to control the reaction conditions to favor the desired substitution.

  • Ammonia Source: Using aqueous ammonia can introduce water, leading to hydrolysis of the chloro group as a side reaction. Anhydrous ammonia in a suitable solvent (like methanol or dioxane) in a sealed pressure vessel is often a cleaner method.

  • Temperature and Pressure: These reactions often require elevated temperatures to proceed at a reasonable rate, which necessitates a sealed reaction vessel to maintain pressure and contain the ammonia. Careful optimization is required; too high a temperature can lead to decomposition or polymerization.

  • Alternative Amination Strategies: If direct amination is problematic, consider a palladium-catalyzed method like the Buchwald-Hartwig amination.[4][5] While this adds complexity (catalyst, ligand, base), it can offer superior selectivity and milder conditions for challenging substrates.[6]

Parameter Standard Amination Buchwald-Hartwig Amination
Amine Source NH3 (gas), aq. NH4OHBenzophenone imine (as NH2 surrogate)
Catalyst NonePd precatalyst (e.g., Pd2(dba)3)
Ligand NonePhosphine ligand (e.g., BINAP, Xantphos)
Base Excess NH3Non-nucleophilic base (e.g., NaOtBu, Cs2CO3)
Temperature High (e.g., 100-150 °C)Moderate (e.g., 80-110 °C)
Part 2: Reduction and Cyclization

Question 3: The reduction of the nitro group in 4-amino-2-methoxy-3-nitropyridine is incomplete or leads to over-reduction. How can I control this step?

Answer: Catalytic hydrogenation (e.g., H2, Pd/C) is a common and effective method for nitro group reduction. However, its success hinges on several factors:

  • Catalyst Activity and Loading: Ensure your palladium on carbon (Pd/C) catalyst is active. A new bottle is recommended if you suspect the catalyst has been deactivated. Catalyst loading is typically 5-10 mol%, but may need to be adjusted.

  • Hydrogen Pressure: While atmospheric pressure is often sufficient, some substrates may require higher pressures (e.g., 50 psi) to drive the reaction to completion.

  • Solvent Choice: Solvents like methanol, ethanol, or ethyl acetate are standard. Ensure the solvent is degassed to remove oxygen, which can poison the catalyst.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Incomplete reactions may simply need more time.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reduction. Reagents like tin(II) chloride (SnCl2) in HCl or iron powder in acetic acid are classic alternatives for nitro group reduction in the presence of other sensitive functional groups.[1]

Question 4: My final cyclization step to form the imidazole ring has a very low yield. What can I do to improve it?

Answer: The formation of the imidazole ring is a critical step and is essentially a condensation reaction that eliminates water.[7] Driving this equilibrium towards the product is key.

  • Choice of C1 Source:

    • Formic Acid: Using formic acid as both the C1 source and a dehydrating agent is common. Refluxing in formic acid is a robust method.

    • Orthoesters: Triethyl orthoformate, in the presence of an acid catalyst (like p-toluenesulfonic acid), is an excellent alternative. The alcohol byproduct is more volatile than water, making removal easier.

  • Water Removal: The elimination of water is crucial for driving the reaction to completion.[7]

    • If using a solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove water.

    • In high-boiling solvents like polyphosphoric acid (PPA), the high temperature itself drives off water.[1]

  • Temperature: Adequate heat is necessary to overcome the activation energy for cyclization and dehydration.[7] Refluxing conditions are common.

Frequently Asked Questions (FAQs)

Q: Can I use a different starting material? A: Yes, various synthetic routes to imidazopyridines exist.[8][9] For example, one could start with a 3,4-diaminopyridine derivative and introduce the methoxy group later, although this may present regioselectivity challenges. The choice of starting material often depends on commercial availability and cost.

Q: My final product is difficult to purify. Any suggestions? A: Imidazopyridines can be basic and may chelate to silica gel, leading to streaking during column chromatography. Try pre-treating your silica with a small amount of triethylamine (e.g., 1%) in your eluent system. Alternatively, reverse-phase chromatography (C18) can be an effective purification method for polar, basic compounds.

Q: How do I confirm the structure of my final product? A: A full suite of analytical techniques is necessary.

  • 1H and 13C NMR: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Detailed Experimental Protocol: Cyclization

This protocol provides a starting point for the final cyclization step.

Synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine from 3,4-Diamino-2-methoxypyridine

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-diamino-2-methoxypyridine (1.0 eq).

  • Reagent Addition: Add triethyl orthoformate (5.0 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 120-130 °C) in an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol as eluent) to afford the pure 4-Methoxy-1H-imidazo[4,5-c]pyridine.

References

  • Kumar, A., & Siddiqui, A. A. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(15), 4932. [Link]

  • Le, T. N., & Kurfurst, M. (2013). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 15(11), 589-595. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]

  • Ghadge, V. D., & Török, B. (2018). A Buchwald-Hartwig method to synthesize imidazo[4,5-b]pyridine-2-one and imidazo[4,5-c]pyridine-2-one. ResearchGate. [Link]

  • Yadav, V. K., & Sriram, M. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Deeprose, C. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Chemspeed Technologies. Retrieved from [Link]

  • Kaur, N. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 9(4), 2111-2139. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Request PDF. (n.d.). ChemInform Abstract: Synthesis of New Thienopyridine Derivatives by a Reaction of 4-(Methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with Amino Acids. [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. [Link]

  • ACS Publications. (n.d.). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. [Link]

  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

  • Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. [Link]

  • Sci-Hub. (n.d.). Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine. [Link]

  • ResearchGate. (n.d.). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]

  • NIH. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • PubMed Central. (n.d.). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. [Link]

Sources

Optimization

Technical Support Center: Strategies for Improving the Solubility of 4-Methoxy-1H-imidazo[4,5-c]pyridine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility challenges with 4-Methoxy-1H-imidazo[4,5-c]pyridine. This document is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility challenges with 4-Methoxy-1H-imidazo[4,5-c]pyridine. This document is structured to provide foundational knowledge through frequently asked questions, practical solutions via a detailed troubleshooting guide, and actionable, step-by-step protocols for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 4-Methoxy-1H-imidazo[4,5-c]pyridine?

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Characteristic Implication for Solubility
Molecular Weight ~149.15 g/mol [2] Low molecular weight is generally favorable for solubility.
logP ~1.1 (Predicted)[2] A positive logP suggests some lipophilicity, which can limit aqueous solubility.
pKa The molecule has basic nitrogen atoms in both the pyridine and imidazole rings, making its solubility pH-dependent.[3][4] The compound is expected to be more soluble in acidic conditions (pH < pKa) where it can be protonated to form a more soluble salt.

| Hydrogen Bond Donors/Acceptors | 1 Donor (imidazole N-H), 3 Acceptors (ring nitrogens, methoxy oxygen)[2] | The ability to form hydrogen bonds is crucial for water solubility, but strong intermolecular hydrogen bonding in the crystal lattice can hinder dissolution. |

Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

This common issue, often called "crashing out," occurs when a compound highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous system where its solubility is significantly lower.[5] The final concentration of DMSO is a critical factor; too low, and the compound precipitates; too high, and it may interfere with biological assays.

Q3: What are the general strategies to improve the aqueous solubility of this compound?

A variety of techniques can be employed, ranging from simple adjustments to more complex formulation approaches.[6][7] The choice depends on the desired final application (e.g., in vitro screening vs. in vivo formulation). Key strategies include:

  • pH Adjustment: Leveraging the basic nature of the imidazopyridine ring system.[8]

  • Co-solvents: Using water-miscible organic solvents to increase the solvent's capacity to dissolve the compound.[8]

  • Complexation: Using agents like cyclodextrins to encapsulate the molecule and improve its apparent solubility.[9]

  • Salt Formation: Creating a stable, solid salt form of the compound with improved solubility and dissolution properties.[6]

  • Particle Size Reduction: Techniques like nanomilling increase the surface area-to-volume ratio, which can enhance the dissolution rate.[10]

Troubleshooting Guide: Common Solubility Issues

Problem: My compound precipitates immediately upon dilution into my cell culture media or assay buffer.

This is a classic sign that the aqueous solubility limit has been exceeded. A systematic approach is needed to diagnose and solve the problem.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase final DMSO to 0.5% (or max tolerable for assay). check_dmso->increase_dmso No check_ph Is the buffer pH acidic (e.g., < 6.0)? check_dmso->check_ph Yes increase_dmso->check_ph lower_ph Lower buffer pH to protonate the molecule. (See Protocol 1) check_ph->lower_ph No use_cosolvent Introduce a co-solvent (e.g., Ethanol, PEG-400). (See Protocol 2) check_ph->use_cosolvent Yes success Solubility Issue Resolved lower_ph->success use_cyclodextrin Use a complexation agent (e.g., HP-β-CD). (See Protocol 3) use_cosolvent->use_cyclodextrin If co-solvent is not effective or compatible use_cosolvent->success use_cyclodextrin->success fail Precipitation Persists. Consider advanced methods (e.g., salt formation, solid dispersions). use_cyclodextrin->fail If precipitation persists

Caption: A troubleshooting flowchart for addressing compound precipitation.

Recommended Actions:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is sufficient to aid solubility but does not exceed the tolerance of your assay (typically ≤0.5%).[5]

  • Adjust pH: The imidazo[4,5-c]pyridine scaffold contains basic nitrogens. Lowering the pH of your aqueous buffer can protonate the molecule, forming a more soluble cationic species.[4]

  • Employ Solubilizing Excipients: If pH modification is insufficient or undesirable, consider adding excipients to your buffer as described in the protocols below.

Problem: I need a higher concentration for an in vivo pharmacokinetic (PK) study, but the compound won't stay in solution.

In vivo formulations require a more robust approach to ensure the compound remains solubilized upon administration.

Recommended Actions:

  • Co-solvent Systems: A mixture of water-miscible solvents is often used for preclinical PK studies. A common vehicle is a mix of PEG-400, propylene glycol, and water/saline. The exact ratio must be optimized for both solubility and tolerability.

  • Cyclodextrin Formulations: Cyclodextrins are highly effective at increasing the solubility of lipophilic compounds for in vivo use.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its safety profile.

  • pH Adjustment with Buffering: Formulating the compound in an acidic buffer (e.g., citrate or acetate buffer) can maintain its protonated, soluble state. This is particularly relevant for oral dosing.[8]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the solubility of 4-Methoxy-1H-imidazo[4,5-c]pyridine across a range of pH values to identify the optimal pH for solubilization.

Rationale: Weakly basic compounds like imidazopyridines accept protons at low pH, forming charged salts that are typically more water-soluble.[4] This experiment will quantify that effect.

Materials:

  • 4-Methoxy-1H-imidazo[4,5-c]pyridine solid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Calibrated pH meter

  • Orbital shaker with temperature control

  • HPLC-UV or LC-MS/MS for quantification

  • 0.22 µm syringe filters (ensure low compound binding)

Methodology:

  • Add an excess amount of the solid compound to a series of vials, each containing a different pH buffer. (Ensure solid is still visible after equilibration).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. The shake-flask method is a traditional and reliable approach for this.[11]

  • After equilibration, allow the vials to stand so that excess solid can settle.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Plot the measured solubility (e.g., in µg/mL) against the measured final pH of each buffer.

Protocol 2: Co-solvent Screening

Objective: To identify an effective co-solvent system to enhance solubility.

Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for lipophilic compounds to dissolve.[8]

Materials:

  • 4-Methoxy-1H-imidazo[4,5-c]pyridine solid

  • Aqueous buffer at a fixed, relevant pH (e.g., pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), N-Methyl-2-pyrrolidone (NMP)

  • Vials, shaker, and analytical equipment as in Protocol 1.

Methodology:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30% v/v of each co-solvent in pH 7.4 buffer).

  • Determine the solubility in each mixture using the shake-flask method described in Protocol 1.

  • Assess the results to find the co-solvent and concentration that provides the desired solubility.

Table 2: Common Co-solvents and Considerations

Co-solvent Typical Concentration Range Pros Cons
Ethanol 5-20% Good solubilizing power, low viscosity. Can cause precipitation on dilution, potential for in vivo side effects.
PEG-400 10-50% Excellent solubilizer, widely used in vivo. High viscosity at higher concentrations.
Propylene Glycol 10-40% Good safety profile, commonly used in formulations. Less potent solubilizer than PEG-400 or NMP.

| NMP | 1-10% | Very strong solubilizer. | Potential for toxicity, generally limited to preclinical in vivo use. |

Protocol 3: Solubility Enhancement with Cyclodextrins

Objective: To evaluate the ability of a cyclodextrin to improve the apparent aqueous solubility of the compound.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The lipophilic 4-Methoxy-1H-imidazo[4,5-c]pyridine can form an inclusion complex, where it sits inside the cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, increasing the overall solubility of the complex.[9]

G cluster_0 Poorly Soluble API in Water cluster_1 Cyclodextrin in Water cluster_2 Soluble API-CD Complex A API W1 H₂O W2 H₂O W3 H₂O CD Hydrophilic Exterior (Lipophilic Core) CD_API API

Caption: Mechanism of cyclodextrin (CD) inclusion complex formation.

Materials:

  • 4-Methoxy-1H-imidazo[4,5-c]pyridine solid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • Vials, shaker, and analytical equipment as in Protocol 1.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).

  • Add an excess of solid 4-Methoxy-1H-imidazo[4,5-c]pyridine to each solution.

  • Equilibrate the samples for 24-48 hours on an orbital shaker.

  • Filter and quantify the concentration of the dissolved compound as described in Protocol 1.

  • Plot the compound's solubility as a function of the cyclodextrin concentration. A linear relationship (a phase-solubility diagram of type A_L) indicates the formation of a soluble complex.

References

  • Method for determining solubility of a chemical compound.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Drug Solubility: Importance and Enhancement Techniques. PubMed Central.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227. PubChem.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Improving API Solubility. Sigma-Aldrich.
  • Technical Support Center: Troubleshooting Compound X Solubility. Benchchem.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Improving solubility – a close look at available approaches. Merck Millipore.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Pyridine moieties are frequently used in pharmaceuticals due to their basicity, water solubility...
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • 2-methoxy-1H-imidazo[4,5-b]pyridine. PubChem.
  • Study of pH-dependent drugs solubility in water.

Sources

Troubleshooting

Technical Support Center: Synthesis of Imidazo[4,5-c]pyridines

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support center for the synthesis of imidazo[4,5-c]pyridines, also known as 3-deazapurines. This scaffold is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support center for the synthesis of imidazo[4,5-c]pyridines, also known as 3-deazapurines. This scaffold is a cornerstone in medicinal chemistry and drug development due to its structural similarity to endogenous purines, allowing it to function as a potent antagonist or modulator in various biological pathways.[1] However, its synthesis is not without challenges, from controlling regioselectivity to achieving complete cyclization under mild conditions.

This guide is structured to address the practical, real-world issues encountered in the lab. We will move from high-level strategic questions in our FAQs to specific, problem-oriented troubleshooting, followed by detailed protocols and workflows. Our goal is to provide not just steps, but the underlying chemical logic to empower you to overcome synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the imidazo[4,5-c]pyridine core?

The most prevalent strategy involves the cyclization of a substituted 3,4-diaminopyridine precursor. The "C2" carbon of the imidazole ring is typically introduced via condensation with a one-carbon electrophile. The main variations include:

  • Condensation with Carboxylic Acids or Equivalents: This is the classical Phillips-Ladenburg approach. It often requires harsh dehydrating conditions, such as high temperatures in polyphosphoric acid (PPA), which can limit its use with sensitive substrates.[2]

  • Condensation with Aldehydes: This route requires an oxidative cyclization step to form the aromatic imidazole ring from the initial dihydro-imidazo intermediate.[2][3]

  • Condensation with Orthoesters: Using reagents like triethyl orthoformate can provide the C2 unit and often proceeds under milder conditions, sometimes catalyzed by Lewis acids like Ytterbium triflate.[2]

  • Multi-step Solid-Phase Synthesis: For library generation, a common route starts with a substituted nitropyridine, such as 2,4-dichloro-3-nitropyridine. This allows for sequential nucleophilic substitutions, followed by nitro group reduction and final cyclization.[1]

Q2: I am starting from 2,4-dichloro-3-nitropyridine. How do I control which chlorine is substituted to ensure I get the [4,5-c] isomer instead of the [4,5-b] isomer?

This is a critical and common challenge related to regioselectivity. The substitution pattern on 2,4-dichloro-3-nitropyridine is directed by the incoming nucleophile and reaction conditions. To favor the imidazo[4,5-c]pyridine precursor:

  • The first nucleophilic substitution (arylation) with your resin-bound or solution-phase amine should be directed to the C4 position of the pyridine ring. This reaction is often not perfectly selective, but a significant preference for C4 substitution is typically observed.[1] Running the reaction in a polar aprotic solvent like DMSO with a non-nucleophilic base such as N-ethyldiisopropylamine (EDIPA) can yield an approximate 8.5:1.5 ratio in favor of the desired C4-substituted isomer.[1]

  • The subsequent intermediate is then further functionalized at the C2 position, followed by reduction of the nitro group to set up the 3,4-diaminopyridine core required for the final cyclization to the imidazo[4,5-c] ring system.

Below is a diagram illustrating this critical regiochemical decision point.

G cluster_0 Regioselectivity Challenge Start 2,4-dichloro-3-nitropyridine C4_Sub Major Product (C4 Substitution) Start->C4_Sub Attack at C4 C2_Sub Minor Product (C2 Substitution) Start->C2_Sub Attack at C2 Amine R-NH2 (Nucleophile) Amine->Start Imidazo_C Precursor for Imidazo[4,5-c]pyridine C4_Sub->Imidazo_C Imidazo_B Precursor for Imidazo[4,5-b]pyridine C2_Sub->Imidazo_B G Start Low Yield in One-Pot Reduction/Cyclization Check_Reduction Is the nitro reduction complete? Start->Check_Reduction No_Reduction Troubleshoot Reduction: - Check reducing agent activity - Optimize solvent/acid - Increase reaction time/temp Check_Reduction->No_Reduction No Yes_Reduction Reduction is complete. Proceed to cyclization issues. Check_Reduction->Yes_Reduction Yes Check_Cyclization Is the cyclization step efficient? Yes_Reduction->Check_Cyclization No_Cyclization Troubleshoot Cyclization: - Add Lewis acid catalyst (e.g., Yb(OTf)₃) - Ensure anhydrous conditions - Use fresh orthoester - Increase temperature Check_Cyclization->No_Cyclization No Yes_Cyclization Consider purification losses or product instability. Check_Cyclization->Yes_Cyclization Yes

Caption: Troubleshooting flowchart for low-yield imidazo[4,5-c]pyridine synthesis.

Problem Area 2: Purification Difficulties

Q: My final product is contaminated with an isomeric byproduct. Standard silica gel chromatography is not providing good separation. What should I do?

A: Co-elution of regioisomers is a frequent purification challenge. When baseline separation on silica is not achievable, you have several options.

Strategy 1: Alter the Stationary Phase. If your isomers have different polarities and hydrogen bonding capabilities, changing the stationary phase can improve separation.

  • Alumina: Basic or neutral alumina can offer different selectivity compared to acidic silica.

  • Reverse-Phase Chromatography: This is often the most effective solution. If the isomers have even minor differences in hydrophobicity, preparative reverse-phase HPLC (RP-HPLC) can provide excellent separation. This was successfully used to isolate isomers in a solid-phase synthesis approach. [1] Strategy 2: Derivatization. If one isomer has a uniquely reactive handle (or if one can be selectively protected), you can derivatize the mixture. This will drastically change the polarity of one compound, making separation easy. The derivative can then be cleaved post-purification. This is a more involved, but powerful, strategy.

Strategy 3: Crystallization. Do not underestimate the power of crystallization. Systematically screen different solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/methanol). Even if the initial purity is low, it is sometimes possible to selectively crystallize the desired major isomer, leaving the minor isomer in the mother liquor.

Purification Method Principle Best For... Considerations
Normal Phase (Silica) Adsorption based on polarity.Compounds with moderate polarity differences.May fail for close-eluting regioisomers.
Reverse Phase (C18) Partitioning based on hydrophobicity.Separating isomers with different hydrophobic character. [1]Requires HPLC equipment; solvent cost can be high for large scale.
Crystallization Differential solubility leading to solid-state purification.Crystalline solids; when one isomer is significantly more abundant.Can be time-consuming to find the right conditions; may lead to lower recovery.
Alumina Chromatography Adsorption, but with different surface chemistry than silica.Compounds sensitive to acidic silica or when silica fails.Can be less predictable than silica; available in basic, neutral, and acidic forms.

Part 3: Key Experimental Protocols

Protocol 1: Ytterbium Triflate-Catalyzed Synthesis of Imidazo[4,5-c]pyridine

This protocol is adapted from a modern, milder approach to the condensation of a 3,4-diaminopyridine with an orthoester. [2]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 3,4-diaminopyridine derivative (1.0 equiv).

  • Reagent Addition: Add Ytterbium (III) triflate (0.1 equiv) followed by triethyl orthoformate (3.0-5.0 equiv).

  • Solvent: If the reaction is sluggish neat, a high-boiling anhydrous solvent such as toluene or xylene can be added.

  • Reaction Conditions: Heat the mixture to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting diamine. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to quench the catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 2: Solid-Phase Synthesis of a 1,5,7-Trisubstituted Imidazo[4,5-c]pyridine Library

This workflow is based on the directed synthesis methodology for creating libraries of 3-deazapurine derivatives. [1]

G Resin 1. Start: Amine on Solid Support (e.g., Rink Amide Resin) Arylation 2. Arylation: - 2,4-dichloro-3-nitropyridine - EDIPA, DMSO, 70°C Resin->Arylation Step 1 Substitution 3. Nucleophilic Substitution: - Secondary Amine (R₂NH) - DMSO, RT Arylation->Substitution Step 2 Reduction 4. Nitro Reduction: - Na₂S₂O₄, K₂CO₃ - Phase Transfer Catalyst Substitution->Reduction Step 3 Cyclization 5. Cyclization: - Aldehyde (R'CHO) - DMSO, 80°C Reduction->Cyclization Step 4 Cleavage 6. Cleavage from Resin: - TFA/DCM Cyclization->Cleavage Step 5 Product Final Product Cleavage->Product Step 6

Caption: Workflow for solid-phase synthesis of imidazo[4,5-c]pyridines.

  • Step 1: Arylation of Resin: Swell the amine-functionalized resin (1.0 equiv) in DMSO. Add a solution of 2,4-dichloro-3-nitropyridine (3.0 equiv) and EDIPA (4.0 equiv) in DMSO. Shake at 70 °C for 16 hours. Wash the resin thoroughly with DMF, DCM, and methanol, then dry.

  • Step 2: Substitution with Amine: Swell the resin from Step 1 in DMSO. Add a solution of the desired secondary amine (e.g., piperidine, 10% v/v in DMSO). Shake overnight at room temperature. Wash and dry the resin as before.

  • Step 3: Nitro Group Reduction: Swell the resin from Step 2 in a 1:1 mixture of THF/water. Add potassium carbonate (5.0 equiv), tetrabutylammonium hydrogensulfate (0.5 equiv), and sodium dithionite (5.0 equiv). Shake at 50 °C for 16 hours. Wash and dry the resin.

  • Step 4: Imidazole Ring Formation: Swell the diamine resin from Step 3 in DMSO. Add a solution of the desired aldehyde (5.0 equiv) in DMSO. Shake at 80 °C for 16 hours. This step achieves both condensation and oxidative aromatization. [1]Wash and dry the resin.

  • Step 5: Cleavage: Treat the final resin with a cleavage cocktail (e.g., 95:2.5:2.5 TFA/triisopropylsilane/water) for 2-4 hours at room temperature. Filter the resin and collect the filtrate.

  • Step 6: Isolation: Concentrate the filtrate under reduced pressure and purify the crude product by preparative RP-HPLC to yield the pure trisubstituted imidazo[4,5-c]pyridine.

References

  • Sontakke, V. A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4938. [Link]

  • Sebbar, S. N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Křupková, S., et al. (2013). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 15(5), 207-216. [Link]

  • Pozharskii, A. F., et al. (2010). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 46, 753–781. [Link]

  • Ranjithkumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38059. [Link]

  • Damien, D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35224. [Link]

  • Temple, C., et al. (1984). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 27(10), 1332-1336. [Link]

  • Pankiewicz, K. W. (2021). Convenient Synthesis of 3-Deazapurine Nucleosides (3-Deazainosine, 3-Deazaadenosine and 3-Deazaguanosine) Using Inosine as a Starting Material. Current Protocols, 1(11), e297. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Imidazo[4,5-c]pyridines

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can optimize your synthetic routes, improve yields, and minimize the formation of unwanted byproducts.

Introduction: The Challenge of Imidazo[4,5-c]pyridine Synthesis

The imidazo[4,5-c]pyridine core, an isomer of purine, is a privileged structure in medicinal chemistry due to its wide range of biological activities, including its role as A2A adenosine receptor antagonists and protein kinase B inhibitors.[1] The most prevalent synthetic strategies involve the condensation of a 3,4-diaminopyridine precursor with either a carboxylic acid (or its derivative) or an aldehyde.[2] While seemingly straightforward, these methods are often plagued by side reactions that can complicate synthesis and purification. This guide will provide practical solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: My synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: Regioisomer formation is one of the most common challenges in imidazo[4,5-c]pyridine synthesis and can occur at two key stages: the initial construction of the substituted pyridine ring and the subsequent N-alkylation of the imidazole ring.

  • Controlling Regioselectivity during Ring Assembly: When using starting materials like 2,4-dichloro-3-nitropyridine, the initial nucleophilic substitution with an amine can occur at either the C4 or C2 position. For example, in a solid-phase synthesis, the arylation of a resin-bound amine with 2,4-dichloro-3-nitropyridine was found to be non-regioselective, yielding a mixture of isomers.[1] To favor the desired isomer, careful control of reaction conditions is crucial. Lower temperatures and less polar solvents can sometimes favor the more kinetically controlled product. Alternatively, a more strategic synthetic design, starting with a precursor that already has the desired substitution pattern, is often the most effective solution.

  • Controlling Regioselectivity during N-Alkylation: The imidazo[4,5-c]pyridine core has multiple nitrogen atoms that can be alkylated, leading to a mixture of N1, N3, and sometimes N4-alkylated products.[3][4] The use of phase-transfer catalysis (PTC) has been explored to control the regioselectivity of this step.[4] The choice of base, solvent, and phase-transfer catalyst can influence the site of alkylation.

    Troubleshooting N-Alkylation Regioselectivity:

ParameterRecommendationRationale
Base Use a bulky, non-nucleophilic base (e.g., DBU, Cs2CO3).A bulky base can sterically hinder approach to one of the nitrogen atoms, favoring alkylation at the more accessible site.
Solvent Aprotic polar solvents (e.g., DMF, DMSO) are common, but consider less polar options (e.g., Dioxane, Toluene).Solvent polarity can influence the solvation of the intermediate anion and the electrophile, thereby affecting the regioselectivity.
Temperature Lowering the reaction temperature may favor the thermodynamically more stable product.At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state.
Protecting Groups Consider the use of a protecting group on one of the imidazole nitrogens to direct alkylation to the other.This is a more synthetically intensive but often the most reliable method for achieving high regioselectivity.

Troubleshooting Guide

Problem 1: Incomplete cyclization and formation of a dihydro- intermediate.

During the final cyclization step, particularly when using an aldehyde, you may observe incomplete conversion to the desired imidazo[4,5-c]pyridine. This is often accompanied by the presence of an intermediate with a molecular weight that is two units higher than the final product.[1] This intermediate is likely a dihydro-imidazo[4,5-c]pyridine or a related Schiff base.

G cluster_0 Reaction Pathway 3,4-Diaminopyridine 3,4-Diaminopyridine Aldehyde Aldehyde Schiff_Base Schiff Base / Dihydro-intermediate Imidazo_Pyridine Imidazo[4,5-c]pyridine Oxidant_Required Oxidation Required

Causality and Solution:

The condensation of the 3,4-diaminopyridine with an aldehyde initially forms a dihydro-intermediate which requires an oxidative step to aromatize to the final imidazo[4,5-c]pyridine.[2] If the reaction conditions are not sufficiently oxidizing, this intermediate can accumulate.

Protocol for Driving the Reaction to Completion:

  • Introduction of an Oxidant: If not already present, introduce a mild oxidant to the reaction mixture. Common choices include:

    • Air (by bubbling through the reaction mixture)

    • Nitrobenzene

    • Copper(II) acetate

    • Manganese dioxide

  • Thermal Promotion: Increasing the reaction temperature can often provide the energy needed for the final oxidation/aromatization step. Reactions in higher boiling point solvents like DMSO at elevated temperatures (e.g., 80 °C) have shown improved conversion.[1]

  • Choice of Reagent: Instead of an aldehyde, consider using a carboxylic acid or an orthoester. These reagents can lead to direct formation of the aromatic product without the need for a separate oxidation step, though they may require harsher reaction conditions such as high temperatures and the use of dehydrating agents.[2]

Problem 2: Formation of Polyalkylated Byproducts.

When performing N-alkylation on the imidazo[4,5-c]pyridine core, it is possible to obtain di- or even tri-alkylated products, especially if the reaction is allowed to proceed for too long or with an excess of the alkylating agent.[3]

Mitigation Strategies:

StrategyDetailed ProtocolExpected Outcome
Stoichiometric Control Carefully control the stoichiometry of the alkylating agent. Begin with 1.0-1.1 equivalents and monitor the reaction progress by TLC or LC-MS.Minimizes the availability of the alkylating agent for subsequent reactions after the desired mono-alkylation has occurred.
Slow Addition Add the alkylating agent slowly to the reaction mixture at a reduced temperature (e.g., 0 °C).This maintains a low concentration of the electrophile, favoring mono-alkylation.
Choice of Base Use a base that is just strong enough to deprotonate the imidazole nitrogen. A very strong base can lead to the formation of a dianion, which is more reactive towards polyalkylation.A milder base like K2CO3 is often sufficient and can help to control the reactivity.
Problem 3: Difficulty in Purifying the Final Product from Isomeric Mixtures.

Due to the potential for forming regioisomers, purification can be a significant hurdle. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.

G Crude_Product Crude Product (Mixture of Isomers) Column_Chromatography Standard Column Chromatography Crude_Product->Column_Chromatography Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Co-elution Co-elution of Isomers Column_Chromatography->Co-elution Pure_Isomers Pure Isomers Prep_HPLC->Pure_Isomers

Recommended Purification Protocol:

  • Initial Purification: Perform an initial purification using standard silica gel column chromatography to remove baseline impurities and any unreacted starting materials.

  • High-Resolution Separation: For the separation of closely related isomers, semi-preparative reverse-phase HPLC is often the most effective technique.[1]

    • Column: C18 is a common stationary phase.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically used.

    • Detection: UV detection at a wavelength where all isomers have significant absorbance.

  • Crystallization: If a crystalline solid is obtained, recrystallization can be a powerful method for purifying the major isomer, provided there is a significant difference in the solubility of the isomers in the chosen solvent system.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Imidazole - Wikipedia. Wikipedia. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-Methoxy-1H-imidazo[4,5-c]pyridine

Welcome to the technical support center for 4-Methoxy-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxy-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for increasing the stability of this compound during your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Introduction to the Stability of 4-Methoxy-1H-imidazo[4,5-c]pyridine

4-Methoxy-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purines, suggesting a wide range of potential biological activities. However, like many electron-rich heterocyclic compounds, its stability can be a critical factor in obtaining reliable and reproducible experimental results. This guide will delve into the potential degradation pathways of this molecule and provide actionable strategies to enhance its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Methoxy-1H-imidazo[4,5-c]pyridine?

A1: The degradation of 4-Methoxy-1H-imidazo[4,5-c]pyridine is primarily influenced by three main factors:

  • pH: The compound's stability can be significantly affected by the pH of the solution. Both acidic and basic conditions can catalyze hydrolytic degradation.

  • Oxidation: The electron-rich nature of the imidazo[4,5-c]pyridine ring system and the methoxy group make the compound susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Light: Exposure to ultraviolet (UV) or even visible light can lead to photodegradation, causing the breakdown of the molecule.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation studies on 4-Methoxy-1H-imidazo[4,5-c]pyridine are not extensively published, based on its chemical structure, we can anticipate the following degradation pathways:

  • Hydrolysis of the Methoxy Group: Under acidic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 4-Hydroxy-1H-imidazo[4,5-c]pyridine. Pyridine and its derivatives can catalyze the hydrolysis of esters, and a similar catalytic effect on ether linkages is possible under certain pH conditions.[1][2]

  • Oxidative Degradation: The imidazole and pyridine rings are susceptible to oxidation. This can lead to the formation of N-oxides or ring-opened products. Oxidative degradation is a common pathway for drugs containing nitrogen, sulfur atoms, and aromatic rings.[3][4]

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV light, leading to excited states that can undergo various reactions, including ring cleavage or rearrangement. The photodegradation of methoxy-substituted aromatic compounds has been documented.[5][6]

Q3: How can I monitor the stability of my 4-Methoxy-1H-imidazo[4,5-c]pyridine sample?

A3: The most common and effective method for monitoring the stability of your compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound from its degradation products. A photodiode array (PDA) detector is often used to help in the initial identification of degradants by comparing their UV spectra.

Q4: What are the general storage recommendations for this compound?

A4: To maximize the shelf-life of 4-Methoxy-1H-imidazo[4,5-c]pyridine, it is recommended to:

  • Store the solid compound in a tightly sealed container at low temperatures (e.g., -20°C).

  • Protect it from light by using amber vials or storing it in the dark.

  • For solutions, prepare them fresh whenever possible. If storage is necessary, store them at low temperatures, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: I am observing a rapid loss of my compound in an aqueous buffer solution.
  • Question: My 4-Methoxy-1H-imidazo[4,5-c]pyridine seems to be degrading quickly when I dissolve it in my aqueous buffer for a biological assay. What could be the cause and how can I fix it?

  • Answer: Rapid degradation in aqueous solutions is often due to pH-mediated hydrolysis or oxidation.

    • Causality: The pH of your buffer may not be optimal for the stability of the compound. The imidazole and pyridine moieties have basic nitrogens that can be protonated at acidic pH, potentially making the methoxy group more susceptible to hydrolysis. Conversely, at basic pH, other degradation pathways may be accelerated. Additionally, dissolved oxygen in the buffer can lead to oxidation.

    • Solution Workflow:

      • pH Optimization Study: Perform a simple study by dissolving your compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the pH at which the compound is most stable. Pharmaceutical buffers like citrate, acetate, and phosphate are commonly used for this purpose.[7][8]

      • Use of Antioxidants: If oxidation is suspected, try adding an antioxidant to your buffer solution. Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), or ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation.[9]

      • Deoxygenate Your Buffer: Before dissolving your compound, sparge the buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

Issue 2: My compound appears to be degrading upon exposure to laboratory light.
  • Question: I've noticed the appearance of new peaks in my HPLC chromatogram after my samples have been sitting on the lab bench. Is this due to light exposure?

  • Answer: Yes, it is highly probable that your compound is undergoing photodegradation.

    • Causality: The aromatic nature of the imidazo[4,5-c]pyridine ring system allows it to absorb UV and sometimes visible light. This absorption of energy can promote the molecule to an excited state, from which it can undergo chemical reactions, leading to degradation.

    • Solution Workflow:

      • Conduct a Photostability Study: To confirm photosensitivity, expose a solution of your compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare its degradation to a sample kept in the dark. This is a key part of forced degradation studies as recommended by ICH guidelines.[10][11]

      • Minimize Light Exposure: Always work with the compound in amber vials or vials wrapped in aluminum foil. Minimize the time samples are exposed to ambient light.

      • Use of Photostabilizers: For formulations, consider the inclusion of a photostabilizing agent. These are compounds that absorb UV light and dissipate the energy as heat, thereby protecting the active compound.[12][13] Another approach is the use of cyclodextrins, which can form inclusion complexes with the drug, shielding it from light.[14][15]

Issue 3: I am seeing degradation during sample preparation involving heat.
  • Question: I need to gently heat my sample to ensure complete dissolution, but I suspect this is causing degradation. How can I confirm this and what are my alternatives?

  • Answer: Thermal degradation is a valid concern, especially for complex heterocyclic molecules.

    • Causality: The application of heat can provide the activation energy needed for various degradation reactions. The thermal decomposition of imidazole derivatives can proceed through complex mechanisms.[16][17][18]

    • Solution Workflow:

      • Thermal Stress Testing: To assess thermal stability, expose both solid and solution samples of your compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. Analyze the samples by HPLC to quantify the extent of degradation.

      • Alternative Dissolution Methods: Instead of heat, try using sonication in a water bath at room temperature to aid dissolution. You can also explore different solvent systems that may offer better solubility at ambient temperature.

      • Lyophilization: If you need to prepare a solid formulation from a solution, consider lyophilization (freeze-drying) as a gentle alternative to evaporation with heat.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the potential degradation pathways of 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Objective: To generate degradation products under various stress conditions to develop a stability-indicating analytical method.

Materials:

  • 4-Methoxy-1H-imidazo[4,5-c]pyridine

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers (pH 4, 7, 9)

  • HPLC system with a PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound and a solution of the compound in an oven at 80°C for 48 hours.

    • Analyze the samples at various time points.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples after the exposure period.

Data Analysis:

  • Analyze all samples by a suitable HPLC method.

  • Calculate the percentage of degradation for each condition.

  • The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[19]

Protocol 2: Stabilization using Antioxidants in an Aqueous Formulation

Objective: To prevent oxidative degradation of 4-Methoxy-1H-imidazo[4,5-c]pyridine in an aqueous solution.

Materials:

  • 4-Methoxy-1H-imidazo[4,5-c]pyridine

  • Buffer of choice (determined from stability studies)

  • Ascorbic acid or Butylated hydroxytoluene (BHT)

  • HPLC system

Procedure:

  • Prepare Buffer Solution: Prepare the desired buffer at the optimal pH for stability.

  • Deoxygenate the Buffer: Sparge the buffer with nitrogen gas for 30 minutes.

  • Add Antioxidant:

    • For ascorbic acid, add to a final concentration of 0.01-0.1% (w/v).

    • For BHT, which is less water-soluble, a stock solution in a small amount of ethanol may be needed before adding to the buffer (final concentration typically 0.01-0.02% w/v).

  • Dissolve the Compound: Add the 4-Methoxy-1H-imidazo[4,5-c]pyridine to the antioxidant-containing buffer and dissolve completely.

  • Storage and Analysis: Store the solution under the desired conditions (e.g., room temperature or 4°C), protected from light. Analyze the stability of the compound over time by HPLC and compare it to a control solution without the antioxidant.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study for 4-Methoxy-1H-imidazo[4,5-c]pyridine

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C15.2%2
0.1 M NaOH24 hours60°C8.5%1
3% H₂O₂24 hoursRoom Temp18.9%3
Heat (Solid)48 hours80°C2.1%1
Heat (Solution)48 hours80°C12.4%2
Light1.2 million lux hrsRoom Temp22.5%4

Visualizations

Diagram 1: Potential Degradation Pathways

G main 4-Methoxy-1H-imidazo[4,5-c]pyridine hydrolysis Acidic Hydrolysis (e.g., 0.1 M HCl) main->hydrolysis oxidation Oxidation (e.g., H2O2, air) main->oxidation photolysis Photodegradation (UV/Vis Light) main->photolysis deg1 4-Hydroxy-1H-imidazo[4,5-c]pyridine hydrolysis->deg1 deg2 N-Oxides oxidation->deg2 deg3 Ring-Opened Products oxidation->deg3 deg4 Photorearrangement Products photolysis->deg4 deg5 Radical Adducts photolysis->deg5

Caption: Potential degradation pathways of 4-Methoxy-1H-imidazo[4,5-c]pyridine.

Diagram 2: Experimental Workflow for Stability Assessment

G start Start: Stability Concern forced_deg Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_deg method_dev Develop Stability-Indicating HPLC Method forced_deg->method_dev analyze Analyze Stressed Samples method_dev->analyze identify Identify Degradation Pathways analyze->identify end End: Implement Stabilization Strategy identify->end

Caption: Workflow for assessing the stability of the compound.

Diagram 3: Troubleshooting Logic for Compound Degradation

G start Degradation Observed? in_solution In Aqueous Solution? start->in_solution on_benchtop On Lab Bench? start->on_benchtop no in_solution->on_benchtop no ph_study Action: Conduct pH Optimization Study in_solution->ph_study yes antioxidants Action: Add Antioxidants & Deoxygenate in_solution->antioxidants yes with_heat During Heating? on_benchtop->with_heat no photostability Action: Perform Photostability Test on_benchtop->photostability yes thermal_stress Action: Perform Thermal Stress Test with_heat->thermal_stress yes light_protection Action: Protect from Light photostability->light_protection alt_dissolution Action: Use Alternative Dissolution Method thermal_stress->alt_dissolution

Caption: Troubleshooting decision tree for compound degradation.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. (2003). [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information. (2022). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. (n.d.). [Link]

  • Effects of cyclodextrins on the chemical stability of drugs. PubMed. (2017). [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022). [Link]

  • Applications of Buffers, Buffer Equation and Buffer Capacity. Pharmaguideline. (2020). [Link]

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ACS Publications. (2012). [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace. (n.d.). [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV. (n.d.). [Link]

  • Photodegradation of methoxy substituted curcuminoids. SciSpace. (n.d.). [Link]

  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. (2019). [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. (n.d.). [Link]

  • Drug delivery strategies for avobenzone: a case study of photostabilization. Queen's University Belfast. (2023). [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. (n.d.). [Link]

  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). [Link]

  • Pharmaceutical Buffers. (2024). [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. (n.d.). [Link]

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. (n.d.). [Link]

Sources

Optimization

Technical Support Center: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

Welcome to the technical support center for the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors. This guide is designed for researchers, medicinal chemists, and drug development professionals actively work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important scaffold. The structural similarity of the imidazo[4,5-b]pyridine core to natural purines makes it a privileged scaffold in medicinal chemistry, particularly for targeting ATP-binding sites in kinases.[1][2]

This resource provides in-depth, field-proven insights into common challenges and frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to troubleshoot effectively, optimize your experimental workflows, and accelerate your discovery programs.

Troubleshooting Guide

This section addresses specific experimental hurdles you may encounter during the synthesis, purification, characterization, and biological evaluation of imidazo[4,5-b]pyridine derivatives.

Section 1: Synthesis and Purification

Question: My initial condensation reaction between a 2,3-diaminopyridine precursor and an aldehyde/carboxylic acid is giving very low yields and multiple side products. What's going wrong?

Answer: This is a common and critical challenge. The success of this cyclization is highly sensitive to reaction conditions due to the nature of the reactants.

  • Causality—Oxidative Instability: Diaminopyridines are often electron-rich and susceptible to oxidation, especially at elevated temperatures, leading to tarry, intractable mixtures. Aldehyd starting materials can also be prone to self-condensation or oxidation.

  • Troubleshooting Steps & Scientific Rationale:

    • Atmosphere Control: Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon). This is the most critical step to prevent the oxidation of your diaminopyridine starting material.

    • Reaction Conditions: Classical methods often use harsh conditions like high temperatures with polyphosphoric acid, which can cause degradation.[1] Consider milder, modern alternatives. For instance, a one-step reductive cyclization using sodium dithionite (Na₂S₂O₄) can be effective when starting from a 2-nitro-3-aminopyridine and an aldehyde.[1] This method generates the diamine in situ and immediately traps it in the cyclization, minimizing its exposure and potential for degradation.

    • Solvent Choice: For reactions involving aldehydes, dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 165 °C) in the presence of a mild reducing agent like Na₂S₂O₅ has been shown to be effective.[3] The high boiling point of DMSO allows for sufficient thermal energy, while the mild reductant helps control side reactions.

    • Purification Strategy: The crude product is often a complex mixture. Instead of heading directly to silica gel chromatography, which can be challenging with these polar, nitrogen-containing compounds, consider an acid-base workup first. Dissolve the crude material in a dilute acid (e.g., 1M HCl), wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then basify the aqueous layer to precipitate your product. This significantly simplifies the subsequent chromatographic purification.

Question: I'm struggling with the N-alkylation of the imidazo[4,5-b]pyridine core. I'm getting a mixture of regioisomers (N1 vs. N3 alkylation) and sometimes even dialkylation. How can I improve selectivity?

Answer: Regioselectivity in N-alkylation is a well-documented issue with this scaffold and is governed by a combination of electronic and steric factors.

  • Causality—Tautomerism and Steric Hindrance: The NH proton of the imidazole ring can exist in tautomeric forms, making both nitrogens potentially nucleophilic. The final product ratio is often dictated by the thermodynamic stability of the products and the steric bulk of both the electrophile and the substituents on the imidazopyridine core. Alkylation is often not selective and can result in various mono- and polyalkylated products.[3]

  • Troubleshooting Steps & Scientific Rationale:

    • Base and Solvent System: A common approach uses a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF to fully deprotonate the imidazole nitrogen. However, for improved selectivity, consider a milder base like potassium carbonate (K₂CO₃) in DMF. This creates a lower concentration of the anion, which can favor kinetic control.

    • Phase-Transfer Catalysis (PTC): PTC is an excellent method for controlling these alkylations. Using a system like K₂CO₃ as the base, DMF as the solvent, and a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB), can significantly improve yields and, in some cases, selectivity. The catalyst helps to shuttle the nucleophile into the organic phase for a more controlled reaction at the interface.

    • Steric Directing Groups: If your synthetic route allows, installing a bulky protecting group or a key substituent at a position adjacent to one of the imidazole nitrogens (e.g., C2 or C4) can sterically hinder the approach of the electrophile to the neighboring nitrogen, thereby directing alkylation to the more accessible nitrogen.

    • Chromatographic Separation: Even with optimized conditions, you may still obtain a mixture. These regioisomers often have different polarities and can typically be separated by careful column chromatography on silica gel. Using a gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is key.

Section 2: Characterization

Question: My synthesized imidazo[4,5-b]pyridine inhibitor has very poor solubility in common organic solvents for NMR and biological testing (e.g., DMSO, Chloroform). What can I do?

Answer: Poor solubility is a frequent characteristic of planar, heteroaromatic systems like the imidazo[4,5-b]pyridine core, driven by strong intermolecular π-π stacking and hydrogen bonding.

  • Causality—Molecular Properties: The flat, rigid structure and the presence of hydrogen bond donors (imidazole N-H) and acceptors (pyridine and imidazole nitrogens) promote strong crystal lattice packing, making it difficult for solvent molecules to intervene and dissolve the compound.

  • Troubleshooting Steps & Scientific Rationale:

    • Salt Formation: This is the most effective and common strategy. If your molecule contains a basic nitrogen (which the pyridine ring does), it can be converted into a salt, such as a hydrochloride (HCl) or mesylate salt.[3] Salts are ionic and generally exhibit much higher aqueous solubility. For biological assays, this is often the preferred formulation.

    • NMR Spectroscopy: For NMR, deuterated trifluoroacetic acid (TFA-d) can be added in trace amounts to your DMSO-d₆ to protonate the basic sites and break up intermolecular interactions, improving solubility. Be aware that this will shift the peaks of protons near the basic centers. Alternatively, acquiring the spectrum at a higher temperature can sometimes increase solubility enough for analysis.

    • Structure-Activity Relationship (SAR) Driven Modification: In the long term, address this during the optimization phase. Introduce solubilizing groups into the structure.[4] For example, adding a morpholine, piperazine, or other polar, non-planar group can disrupt crystal packing and significantly improve solubility.

    • Co-solvents: For stock solutions, using a mixture of solvents can be effective. A common combination for difficult compounds is DMSO/water or DMSO/ethanol.

Frequently Asked Questions (FAQs)

Question: What are the most common kinase targets for imidazo[4,5-b]pyridine-based inhibitors?

Answer: The imidazo[4,5-b]pyridine scaffold is a versatile "hinge-binding" motif that has been successfully used to target a wide range of kinases. Its ability to form key hydrogen bonds with the kinase hinge region mimics the interaction of the adenine portion of ATP. Some of the most prominent targets include:

Kinase Target FamilySpecific ExamplesTherapeutic AreaReference
Aurora Kinases Aurora A, Aurora BOncology[5],[6]
Receptor Tyrosine Kinases (RTKs) FLT3 (wild-type and mutants)Oncology (AML)[5],[7]
Serine/Threonine Kinases p21-Activated Kinase 4 (PAK4)Oncology[8]
Cyclin-Dependent Kinases (CDKs) CDK2Oncology[1]

This scaffold's adaptability allows for the development of both highly selective and multi-targeted inhibitors, depending on the substitutions made to the core structure.[5][8]

Question: How do I begin developing a Structure-Activity Relationship (SAR) for my imidazo[4,5-b]pyridine series?

Answer: A systematic SAR exploration is crucial for optimizing potency, selectivity, and drug-like properties. The imidazo[4,5-b]pyridine core offers several key positions for modification.

  • Workflow for SAR Development:

    • Establish a Reliable Assay: Before starting SAR, ensure you have a robust, reproducible in vitro kinase assay with a good signal-to-noise ratio and a Z'-factor > 0.5.

    • Identify Key Positions for Modification: The primary positions for substitution are typically C2, C6, and the imidazole nitrogen (N3).

    • C2 Position: This vector often points towards the solvent-exposed region of the ATP pocket. Modifications here are crucial for tuning potency and selectivity. Start with small fragments and gradually increase complexity. Docking models can be invaluable for guiding substitutions at this position.[8][9]

    • C6 Position: This position often influences pharmacokinetic properties. Modifications here can impact metabolism, solubility, and cell permeability. Exploring different small alkyl and halo-substituents is a common starting point.[1]

    • N3 Position: Alkylation at this position can be used to probe for additional interactions or to block a potential metabolic soft spot.

  • Visualizing the SAR Workflow:

    SAR_Workflow cluster_SAR_Cycle Iterative SAR Cycle Start Identify 'Hit' Compound (Imidazo[4,5-b]pyridine Core) Assay Develop Robust Kinase Assay (IC50) Start->Assay Positions Identify Key Vectors (C2, C6, N3) Assay->Positions C2_Mod Synthesize C2 Analogs (Probe Potency/Selectivity) Positions->C2_Mod Test Test Analogs in Assay (Generate IC50 Data) C2_Mod->Test C6_Mod Synthesize C6 Analogs (Tune ADME Properties) C6_Mod->Test N3_Mod Synthesize N3 Analogs (Explore New Space) N3_Mod->Test Test->C6_Mod Analyze Data Test->N3_Mod Analyze Data Lead_Opt Lead Optimization (In vivo studies) Test->Lead_Opt Converged SAR

    Caption: Iterative workflow for SAR development of imidazo[4,5-b]pyridine inhibitors.

Question: My inhibitor is potent in biochemical assays but shows poor activity in cell-based assays. What are the likely causes?

Answer: This is a classic and challenging issue in drug discovery, often referred to as a poor biochemistry-to-cell potency translation. The causes are multi-factorial:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular kinase target. This is common for compounds that are too polar or too large.

    • Solution: Assess the compound's physicochemical properties (LogP, polar surface area). Consider running a Caco-2 or PAMPA assay to measure permeability directly. SAR modifications to improve lipophilicity (while maintaining solubility) may be necessary.

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture media (like albumin) or non-specifically to intracellular proteins, reducing the free concentration available to engage the target kinase.

    • Solution: Measure the fraction of unbound drug in plasma or media using equilibrium dialysis. The goal is to optimize the structure to reduce non-specific binding while maintaining target affinity.

  • Efflux by Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively pump it out of the cell.

    • Solution: Test for P-gp substrate liability using cell lines that overexpress the transporter. If it is a substrate, medicinal chemistry efforts will be needed to design it out.

  • High ATP Concentration in Cells: Biochemical assays are often run at low, sometimes sub-physiological, ATP concentrations. The intracellular concentration of ATP is much higher (millimolar range). A competitive inhibitor must be potent enough to outcompete this high concentration of the natural substrate.

    • Solution: Re-run your biochemical assay at a high ATP concentration (e.g., 1-2 mM) to see if the IC50 value shifts significantly. A large shift indicates that the inhibitor's potency is highly dependent on the ATP concentration, and you may need to improve its intrinsic affinity for the kinase.

Key Experimental Protocol

General Protocol for an In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol provides a framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common platform for kinase screening.

Objective: To determine the IC50 value of an imidazo[4,5-b]pyridine inhibitor against a target kinase.

Materials:

  • Target Kinase (e.g., Aurora A)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Tb-labeled antibody specific for the phosphorylated substrate

  • Assay Buffer (e.g., 50 mM Tris pH 7.4, 5 mM MgCl₂, 2 mM DTT, 0.1% Tween 20)[9]

  • Test Inhibitor (solubilized in 100% DMSO)

  • 384-well, low-volume, black assay plates

  • TR-FRET capable plate reader

Procedure:

  • Compound Plating:

    • Create a serial dilution of your test inhibitor in 100% DMSO. A typical starting concentration is 10 mM.

    • Dispense a small volume (e.g., 50 nL) of the diluted compounds and DMSO (for negative controls) into the 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Peptide solution in assay buffer.

    • Add 5 µL of the 2X Kinase/Peptide solution to each well of the assay plate.

    • Allow the plate to incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Km of the kinase for ATP.

    • Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Develop Signal:

    • Prepare a 2X "Stop/Detection" solution containing the Tb-labeled antibody and EDTA in TR-FRET dilution buffer. The EDTA will chelate the Mg²⁺ and stop the kinase reaction.

    • Add 10 µL of the Stop/Detection solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the Terbium wavelength (~495 nm) and the Fluorescein wavelength (~520 nm).

    • Calculate the emission ratio (520 nm / 495 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation System: Always include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle only) on every plate to ensure the assay is performing correctly.

Signaling Pathway Visualization

The imidazo[4,5-b]pyridine scaffold is often used to target kinases in critical oncogenic pathways, such as the MAPK/ERK pathway, which is downstream of receptor tyrosine kinases like FLT3.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->RTK Inhibits

Caption: Simplified RTK signaling pathway showing a potential point of inhibition.

References

  • Biernat, M., Mirosław, J., & Sobiak, S. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(23), 8523. [Link]

  • Perković, I., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Chellou, N., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9086-9105. [Link]

  • Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9416-9433. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Lee, J., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2663-2667. [Link]

  • Mondal, P., & Guria, M. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4614-4623. [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]

  • Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9416–9433. [Link]

  • Wang, Y., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry, 46(1), 126-138. [Link]

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Troubleshooting

Technical Support Center: Enhancing Cell Permeability of Imidazo[4,5-c]pyridine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine derivatives. This guide is designed to provide expert insights and practical sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine derivatives. This guide is designed to provide expert insights and practical solutions to one of the most common hurdles in the development of this promising class of compounds: achieving optimal cell permeability. The structural similarity of the imidazo[4,5-c]pyridine scaffold to endogenous purines makes it a privileged structure in medicinal chemistry, but its inherent physicochemical properties often lead to challenges in crossing cellular membranes.[1]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from foundational concepts and strategic chemical modifications to detailed experimental protocols and data interpretation, helping you diagnose and resolve permeability issues in your research.

Section 1: Foundational FAQs - Understanding the Permeability Challenge

Q1: Why do my imidazo[4,5-c]pyridine derivatives consistently show low permeability in initial screens?

A1: The imidazo[4,5-c]pyridine core, like many nitrogen-containing heterocycles, possesses intrinsic properties that can restrict passive diffusion across lipid bilayers. The primary culprits are typically:

  • High Polarity and Hydrogen Bonding Capacity: The scaffold contains multiple nitrogen atoms which are hydrogen bond acceptors, and potentially donors depending on substitution.[2][3] These interactions with water molecules in the aqueous environment are energetically favorable and increase the energy barrier for partitioning into the hydrophobic membrane interior.

  • Low Lipophilicity: The fused aromatic system is often not lipophilic enough to compensate for the polar nitrogen atoms. A delicate balance between lipophilicity (measured as LogP/LogD) and aqueous solubility is required for effective passive diffusion.[4]

  • Molecular Rigidity and Shape: The planar and rigid nature of the fused ring system can sometimes be detrimental to membrane passage compared to more flexible molecules.

Q2: What are the key physicochemical properties I should focus on optimizing for this scaffold?

A2: To systematically improve permeability, focus on modulating the following parameters. The goal is not to maximize or minimize any single one, but to achieve an optimal balance.

Parameter Typical Goal for Good Permeability Why It's Important for Imidazo[4,5-c]pyridines
Lipophilicity (LogD at pH 7.4) 1 - 3Balances aqueous solubility with membrane partitioning. The pyridine and imidazole nitrogens can cause this value to be too low.[4]
Topological Polar Surface Area (TPSA) < 90 ŲQuantifies the polar surface area. The nitrogen atoms in the core contribute significantly, and high TPSA is a common reason for poor permeability.
Molecular Weight (MW) < 500 DaSmaller molecules generally diffuse more easily across membranes.
Hydrogen Bond Donors (HBD) ≤ 5Reduces the energy penalty of desolvation when entering the lipid bilayer. The imidazole N-H is a key contributor.
Hydrogen Bond Acceptors (HBA) ≤ 10Reduces strong interactions with the aqueous environment. The core nitrogens are primary acceptors.
Aqueous Solubility > 50 µMA compound must be in solution to be absorbed. Poor solubility can be a limiting factor even if permeability is theoretically high.[4]

This table provides general guidelines based on established principles of drug discovery.

Section 2: Troubleshooting Guide - My Compound Shows Low Permeability in a Caco-2 Assay

Low permeability in a Caco-2 assay is a common and multifaceted problem. This workflow will help you diagnose the underlying cause and identify the next steps. Caco-2 cells are valuable because they can model not just passive diffusion but also the influence of active transporters.[4][5][6][7]

G start Low Papp (A-B) in Caco-2 Assay check_efflux Calculate Efflux Ratio (ER) ER = Papp (B-A) / Papp (A-B) start->check_efflux high_efflux ER > 2 Suspect Active Efflux check_efflux->high_efflux Yes low_efflux ER ≤ 2 Efflux Unlikely check_efflux->low_efflux No run_inhibitor Run Caco-2 assay with a P-gp inhibitor (e.g., Verapamil) high_efflux->run_inhibitor check_pampa Run PAMPA Assay low_efflux->check_pampa papp_improves Papp (A-B) increases? ER decreases? run_inhibitor->papp_improves is_substrate Conclusion: Compound is a substrate of an efflux pump like P-gp. Strategy: Modify structure to reduce -efflux recognition. papp_improves->is_substrate Yes not_substrate Conclusion: Compound is not a major P-gp substrate. Issue is likely poor passive diffusion. papp_improves->not_substrate No passive_issue Conclusion: Poor intrinsic passive permeability is the root cause. Strategy: Modify structure to increase lipophilicity and/or reduce polarity (TPSA). not_substrate->passive_issue pampa_result PAMPA Permeability? check_pampa->pampa_result pampa_low Low (<1.5 x 10⁻⁶ cm/s) pampa_result->pampa_low Low pampa_high High (>1.5 x 10⁻⁶ cm/s) pampa_result->pampa_high High pampa_low->passive_issue caco2_issue Discrepancy indicates potential issues with Caco-2 monolayer integrity, compound instability, or metabolism. Troubleshoot assay. pampa_high->caco2_issue

Caption: Troubleshooting workflow for low Caco-2 permeability.

Section 3: Strategic Modification FAQs

Q3: How can I strategically modify the imidazo[4,5-c]pyridine core to improve passive diffusion?

A3: Improving passive diffusion requires a careful, data-driven approach to structural modification. The goal is to decrease the polarity and/or increase the lipophilicity of the molecule without sacrificing target potency.

  • Mask Hydrogen Bond Donors: The N-H on the imidazole ring is a key hydrogen bond donor. Alkylation at this position can significantly improve permeability by removing this donor. However, this must be done carefully as this nitrogen may be crucial for target binding.[8]

  • Reduce Polar Surface Area (TPSA):

    • Bioisosteric Replacement: Consider replacing polar functional groups with less polar isosteres. For example, replacing a hydroxyl group with a methoxy or fluoro group.

    • Incorporate Non-polar Groups: Adding small, non-polar substituents like methyl or ethyl groups to the scaffold can shield the polar nitrogen atoms and increase overall lipophilicity.

  • Increase Lipophilicity:

    • Add Lipophilic Moieties: Introducing small alkyl or aryl groups can increase LogD. Be systematic (e.g., methyl, ethyl, propyl) to build a clear structure-permeability relationship.

    • Fluorination: Incorporating fluorine atoms or fluoroalkyl groups can enhance lipophilicity and metabolic stability.[9]

  • Intramolecular Hydrogen Bonding (IMHB): This is an advanced strategy where a new functional group is introduced that can form a hydrogen bond with a polar part of the core scaffold. This masks the polar group from the solvent, effectively lowering the TPSA and improving permeability.

Q4: My modifications improved permeability but killed the activity. How do I find the right balance?

A4: This is a classic challenge in medicinal chemistry known as the "ADME-potency tradeoff." The key is to make small, systematic changes and analyze the Structure-Activity Relationship (SAR) and Structure-Permeability Relationship (SPR) concurrently.

  • Utilize a Permeability Score: Combine key parameters (e.g., LogD, TPSA, Papp) into a multi-parameter optimization score to guide your design.

  • Focus on Vectors for Modification: Analyze the binding mode of your compound (if known). Identify positions on the scaffold that point away from the binding pocket and into the solvent. These are the ideal locations for adding permeability-enhancing groups without disrupting key binding interactions.

  • Prodrug Approach: If the polar groups are essential for activity, consider a prodrug strategy. A lipophilic, cleavable moiety is attached to the polar group, which is then removed by enzymes inside the cell to release the active parent drug.

Section 4: Key Experimental Protocols

An accurate assessment of permeability is critical. The Parallel Artificial Membrane Permeability Assay (PAMPA) is excellent for a high-throughput assessment of passive diffusion, while the Caco-2 assay provides a more biologically complex model that includes active transport.[6][10][11]

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess passive, transcellular permeability.[10][11][12]

G prep_lipid 1. Prepare Lipid Solution (e.g., 2% Lecithin in dodecane) coat_plate 2. Coat Donor Plate Add 5 µL of lipid solution to each well of the PVDF donor plate. Allow solvent to evaporate. prep_lipid->coat_plate prep_donor 4. Prepare Donor Solution Dissolve test compounds (e.g., 10 µM) in buffer (pH 6.5). Add 150 µL to each well of the coated donor plate. coat_plate->prep_donor prep_acceptor 3. Prepare Acceptor Plate Add 300 µL of buffer (pH 7.4) to each well of the acceptor plate. sandwich 5. Assemble Sandwich Carefully place the donor plate onto the acceptor plate. prep_acceptor->sandwich prep_donor->sandwich incubate 6. Incubate Incubate for 4-18 hours at room temperature with gentle shaking. sandwich->incubate analyze 7. Analyze Separate plates. Quantify compound concentration in both donor and acceptor wells using LC-MS/MS. incubate->analyze

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Imidazo[4,5-c]pyridine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine compounds. This guide provides in-depth troubleshooting advice and frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate off-target effects during your experiments. The structural similarity of the imidazo[4,5-c]pyridine core to purines allows these compounds to interact with a wide range of biological targets, which can lead to both therapeutic potential and undesirable off-target activities.[1][2]

Section 1: Understanding the "Why": The Root of Off-Target Effects

Before troubleshooting, it's crucial to understand the underlying reasons for the off-target activity of imidazo[4,5-c]pyridine compounds, particularly when they are designed as kinase inhibitors.

Q1: Why do our imidazo[4,5-c]pyridine-based kinase inhibitors show activity against kinases other than our primary target?

A1: The primary reason for the promiscuity of many kinase inhibitors, including those with an imidazo[4,5-c]pyridine scaffold, is the highly conserved nature of the ATP-binding pocket across the human kinome.[3] The imidazo[4,5-c]pyridine core can act as a bioisostere of adenine, the purine base in ATP, enabling it to bind to the hinge region of numerous kinases.[3] This structural mimicry is a double-edged sword: while it provides a strong foundation for potent kinase inhibition, it also creates the potential for broad-spectrum activity and off-target effects.[3]

It is also important to consider that some level of "non-strict" selectivity may even be beneficial in certain therapeutic contexts, depending on the disease's pathological features.[4]

Q2: We've observed unexpected cellular phenotypes (e.g., toxicity, altered morphology) that don't seem to correlate with the inhibition of our target kinase. What could be the cause?

A2: Unexpected phenotypes are a strong indicator of off-target effects. These can arise from several factors:

  • Inhibition of Unrelated Kinases: Your compound may be potently inhibiting one or more kinases that are structurally distinct from your primary target but are crucial for the cellular processes you are studying.

  • Non-Kinase Off-Targets: Imidazo[4,5-c]pyridine compounds are not limited to interacting with kinases. They can bind to other proteins, such as G-protein coupled receptors (GPCRs) or ion channels, leading to unforeseen biological consequences.[5]

  • Pathway Cross-Talk and Retroactivity: Inhibition of a downstream kinase can sometimes lead to upstream effects in parallel signaling pathways through a phenomenon known as retroactivity.[6] This can activate or inhibit other pathways, producing complex and unexpected cellular responses.[6]

Section 2: Proactive Strategies for Minimizing Off-Target Effects

The most effective way to deal with off-target effects is to proactively design and screen your imidazo[4,5-c]pyridine compounds for improved selectivity from the outset.

Q3: What medicinal chemistry strategies can we employ to improve the selectivity of our imidazo[4,5-c]pyridine inhibitors?

A3: Several medicinal chemistry approaches can enhance the selectivity of your compounds:

  • Structure-Based Drug Design (SBDD): Utilize the crystal structure of your target kinase to design modifications that exploit unique, non-conserved residues within or near the ATP-binding site.[3] Introducing moieties that form specific interactions with these unique residues can significantly increase selectivity.[3][7]

  • Targeting Inactive Kinase Conformations: Design inhibitors that bind to the "DFG-out" or other inactive conformations of your target kinase. These conformations are generally more diverse across the kinome than the active "DFG-in" state, offering a greater opportunity for selective binding.[3]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a reactive "warhead" (e.g., an acrylamide) that forms a covalent bond with this cysteine.[3] This strategy can lead to highly potent and selective irreversible inhibition.

  • Exploiting the "Hydrophobic Spine": Manipulating the topology of the hydrophobic spine, a structural framework within the kinase domain, can induce conformational changes that favor binding to your target kinase over others.

  • Bivalent Inhibitors: Tethering your imidazo[4,5-c]pyridine core to a second moiety (a small molecule or peptide) that binds to a distinct site on the target kinase can create a bivalent inhibitor with significantly enhanced selectivity.[8]

Q4: How can we computationally predict potential off-target interactions for our compounds early in the discovery process?

A4: In silico methods are cost-effective tools for predicting off-target interactions before committing to extensive experimental validation.[5]

  • Ligand-Based Approaches: These methods compare the 2D or 3D similarity of your compound to known ligands with established off-target profiles.[9] Techniques like Extended-Connectivity Fingerprints (ECFP6) can be used to calculate Tanimoto similarity to ligands in various databases.[9]

  • Structure-Based Approaches (Molecular Docking): Docking your compound into the crystal structures of a panel of off-target kinases can help predict potential binding and identify unfavorable steric clashes or a lack of complementary interactions.

  • Machine Learning and AI: Emerging machine learning and artificial intelligence platforms can analyze vast datasets of compound structures and bioactivity data to predict comprehensive interaction profiles for your novel compounds.[5]

Section 3: Experimental Troubleshooting and Validation

When you encounter unexpected results in your experiments, a systematic approach is necessary to determine if they are due to off-target effects.

Q5: Our imidazo[4,5-c]pyridine compound shows potent inhibition of our target kinase in a biochemical assay, but the cellular activity is much weaker or different than expected. How do we troubleshoot this?

A5: This discrepancy is a classic challenge in drug discovery. Here's a logical workflow to dissect the issue:

Caption: Troubleshooting workflow for biochemical vs. cellular activity.

  • Step 1: Assess Physicochemical Properties: First, rule out issues with cell permeability, efflux, or metabolic instability.

  • Step 2: Broad Kinase Profiling: The most direct way to identify off-target kinases is to screen your compound against a large panel of kinases.[10][11] This will provide a selectivity profile and highlight any potent off-target interactions.

  • Step 3: Cellular Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to the intended target within the complex cellular environment.[11] CETSA can also help identify off-target engagement.[11]

  • Step 4: Rescue Experiments: To definitively link a phenotype to on-target activity, perform a rescue experiment.[11] This involves re-introducing a version of the target kinase that is resistant to your inhibitor.[11] If the phenotype is reversed, it strongly suggests an on-target effect.[11]

Q6: What are the key experimental assays we should perform to characterize the selectivity of our imidazo[4,5-c]pyridine compounds?

A6: A multi-tiered assay approach is recommended to build a comprehensive selectivity profile.

Assay TypeObjectiveKey Parameters Measured
Biochemical Kinase Profiling To determine the inhibitory activity against a broad panel of kinases.IC50 or Ki values for each kinase.
Cellular Target Engagement Assays (e.g., CETSA) To confirm target binding in a cellular context and identify off-target binding.Thermal stabilization of target and off-target proteins.
Phenotypic Screening with Structurally Unrelated Inhibitors To determine if different inhibitors of the same target produce the same cellular phenotype.Comparison of cellular responses (e.g., apoptosis, proliferation).
Rescue Experiments To definitively link a phenotype to the inhibition of the intended target.Reversal of the phenotype upon expression of an inhibitor-resistant target.
Proteome-wide Analysis To identify unexpected protein binding partners.Identification of proteins that interact with the compound.[12]

Section 4: Frequently Asked Questions (FAQs)

Q7: At what concentration should we be concerned about off-target effects?

A7: A general rule of thumb is to be cautious when the effective concentration of your compound in a cellular assay is significantly higher than its biochemical IC50 against the primary target. A 10 to 100-fold difference should prompt further investigation into off-target effects. However, this can be compound- and cell-type dependent. A clear dose-response relationship is crucial for interpreting your results.[11]

Q8: Can off-target effects ever be beneficial?

A8: Yes, in some cases, what are initially considered "off-target" effects can contribute to the overall therapeutic efficacy of a drug through polypharmacology.[13] For example, a compound that inhibits both a primary target and a kinase in a resistance pathway could be more effective than a highly selective inhibitor. However, these multi-targeting effects should be well-characterized and understood.

Q9: How do we choose the right kinase panel for our selectivity screening?

A9: The choice of a kinase panel depends on your research goals and the known biology of your target.

  • For initial screening: A broad panel representing all major kinase families is recommended to get a comprehensive overview of selectivity.

  • For lead optimization: A more focused panel including kinases that are closely related to your primary target and those known to be involved in relevant off-target toxicities (e.g., kinases implicated in cardiotoxicity) is appropriate.

Q10: What are the best practices for reporting the selectivity of our imidazo[4,5-c]pyridine compounds?

A10: Transparent and comprehensive reporting is essential for the reproducibility and interpretation of your findings.

  • Report the full kinase profiling data: Do not just list the IC50 for the primary target. Provide the data for all kinases tested, even those that were not significantly inhibited.

  • Calculate a selectivity score: This can be expressed as the ratio of the IC50 for an off-target to the IC50 for the primary target.

  • Provide data from cellular assays: Include results from cellular target engagement and phenotypic assays to complement the biochemical data.

By systematically applying the principles and methodologies outlined in this guide, you can more effectively navigate the challenges of working with imidazo[4,5-c]pyridine compounds and develop more selective and effective chemical probes and drug candidates.

References

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. Available from: [Link]

  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances - ResearchGate. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - MDPI. Available from: [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available from: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available from: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC - PubMed Central. Available from: [Link]

  • 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem. Available from: [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. Available from: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central. Available from: [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC - NIH. Available from: [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC - NIH. Available from: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry. Available from: [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC - NIH. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • Kinase Inhibitor Chemistry. Available from: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic. Available from: [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - NIH. Available from: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available from: [Link]

  • Special Issue : Kinase Inhibitor Chemistry - MDPI. Available from: [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Available from: [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Available from: [Link]

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Troubleshooting

Technical Support Center: Overcoming Drug Resistance with Imidazo[4,5-c]pyridine Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine analogs to overcome drug resistance. This guide is designed to provide you with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine analogs to overcome drug resistance. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the success and accuracy of your experiments. We understand the complexities of working with novel compounds and aim to provide you with the expertise and support needed to navigate the challenges of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of imidazo[4,5-c]pyridine analogs in the context of overcoming drug resistance.

Q1: What are imidazo[4,5-c]pyridine analogs and why are they relevant for overcoming drug resistance?

A1: Imidazo[4,5-c]pyridines are a class of heterocyclic compounds with a structural resemblance to purines, allowing them to interact with a variety of biological targets.[1][2][3] This structural feature makes them promising candidates for developing inhibitors of key cellular signaling pathways that are often dysregulated in drug-resistant cancers. Their relevance in overcoming drug resistance stems from their ability to target molecules and pathways that cancer cells use to evade the effects of chemotherapy and other targeted therapies. For example, they can act as PARP inhibitors, which increase the sensitivity of tumor cells to chemotherapy, or as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently overactivated in resistant tumors.[1][2][4][5]

Q2: What are the primary mechanisms of action for imidazo[4,5-c]pyridine analogs in overcoming drug resistance?

A2: The primary mechanisms of action are diverse and depend on the specific analog. Key mechanisms include:

  • PARP Inhibition: Some analogs exhibit potent poly(ADP-ribose) polymerase (PARP) inhibitory activity. By blocking PARP, these compounds prevent the repair of DNA damage induced by chemotherapy, leading to synthetic lethality in cancer cells, especially those with pre-existing DNA repair defects. This sensitizes the cancer cells to chemotherapeutic agents.[1][2]

  • PI3K/Akt/mTOR Pathway Inhibition: Many imidazo[4,5-c]pyridine derivatives have been developed as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[4][5][6] This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a common mechanism of resistance to various cancer therapies.

  • Src Family Kinase (SFK) Inhibition: Certain analogs have been identified as novel inhibitors of Src family kinases (SFKs).[7] SFKs are involved in multiple signaling pathways that promote tumor growth, invasion, and angiogenesis.[7] Overcoming resistance mediated by SFK activation is a key application of these specific analogs.[7]

Q3: How do I select the appropriate imidazo[4,5-c]pyridine analog for my specific cancer model?

A3: The selection of the appropriate analog depends on the specific drug resistance mechanism in your cancer model.

  • Identify the Resistance Pathway: First, characterize the primary resistance mechanism in your cell lines or tumor model. For instance, if you observe upregulation of the PI3K/Akt pathway upon treatment with a conventional chemotherapeutic agent, an imidazo[4,5-c]pyridine analog targeting PI3K would be a logical choice.

  • Consult the Literature: Review published data on the activity of different analogs in various cancer types. The table below summarizes the activity of some representative compounds.

  • Consider Off-Target Effects: Be aware of the potential for off-target effects. While some off-target activities can be beneficial, they can also lead to unexpected cellular responses.[8] Kinase inhibitor profiling services can help characterize the selectivity of your chosen analog.

Section 2: Troubleshooting Guides

This section provides practical troubleshooting advice for common experimental challenges encountered when working with imidazo[4,5-c]pyridine analogs.

Guide 1: Compound Solubility and Handling

Issue: My imidazo[4,5-c]pyridine analog is not dissolving properly in DMSO or is precipitating in my cell culture media.

Underlying Cause & Solution:

  • Compound Characteristics: Imidazo[4,5-c]pyridines, like many heterocyclic compounds, can have limited aqueous solubility. Aromatic six-membered heterocyclic compounds with two heteroatoms are particularly prone to low solubility in DMSO.[9]

  • DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of compounds.[10]

  • Stock Concentration: It is generally recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). Avoid making stock solutions at lower concentrations that require larger volumes for your experiments, as this increases the final DMSO concentration in your culture media.

  • Sonication: If the compound is difficult to dissolve, gentle warming (do not exceed 40-50°C) and sonication can aid in dissolution.[10]

  • Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some are sensitive to concentrations as low as 0.1%.[11] Primary cells are often more sensitive.[11] It is crucial to determine the DMSO tolerance of your specific cell line by running a vehicle control with varying DMSO concentrations.

  • Precipitation in Media: When diluting the DMSO stock into aqueous culture media, add the stock solution dropwise while gently vortexing the media to prevent immediate precipitation. If precipitation still occurs, consider using a lower final concentration of the compound or exploring the use of solubilizing agents, though this should be done with caution as they can have their own cellular effects.

Guide 2: Inconsistent or Non-Reproducible Results in Cell Viability Assays

Issue: I am observing high variability in my IC50 values for the same compound and cell line across different experiments.

Underlying Cause & Solution:

  • Cell Health and Passage Number: Ensure that your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Seeding Density: Optimize the initial cell seeding density. A density that is too low may result in poor cell growth, while a density that is too high can lead to contact inhibition and altered metabolic activity, both of which can affect drug response.

  • Assay Incubation Time: The incubation time for your cell viability assay should be optimized. A common incubation period is 72 hours, but this may need to be adjusted based on the doubling time of your cell line and the mechanism of action of the compound.[1]

  • Reagent Quality and Preparation: Use fresh, high-quality reagents for your viability assay (e.g., MTT, CellTiter-Glo). Ensure that solutions are prepared correctly and protected from light if necessary.

  • Plate Edge Effects: "Edge effects" in multi-well plates can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or fill them with sterile media or PBS.

  • Data Normalization: Ensure that your data is properly normalized. Include appropriate controls such as untreated cells (representing 100% viability) and a positive control for cell death.

Guide 3: Interpreting Unexpected Results and Off-Target Effects

Issue: My imidazo[4,5-c]pyridine analog is showing an effect that is inconsistent with its known primary target.

Underlying Cause & Solution:

  • Off-Target Kinase Inhibition: Many kinase inhibitors are not entirely specific and can inhibit other kinases, leading to unexpected biological effects.[8] This "polypharmacology" can sometimes be beneficial but needs to be characterized.[8] Consider performing a broad kinase screen to identify potential off-target activities of your compound.

  • Indirect Pathway Activation: Inhibition of a target in one pathway can lead to the activation of a compensatory signaling pathway.[4] This is a known mechanism of drug resistance and can lead to paradoxical effects.

  • Use of Multiple Inhibitors: To confirm that the observed effect is due to the inhibition of the primary target, use a structurally different inhibitor for the same target. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[12]

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of the target pathway to see if it can reverse the effect of the inhibitor.

Section 3: Experimental Protocols and Data

This section provides standardized protocols for key experiments and a summary of quantitative data for representative imidazo[4,5-c]pyridine analogs.

Protocol 1: Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[2]

Materials:

  • Imidazo[4,5-c]pyridine analog stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of the imidazo[4,5-c]pyridine analog in complete culture medium. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Carefully remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for PI3K/Akt Pathway Analysis

This protocol allows for the analysis of protein expression and phosphorylation status within the PI3K/Akt signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the imidazo[4,5-c]pyridine analog for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Table 1: Representative Imidazo[4,5-c]pyridine Analogs and their Biological Activities
Compound IDTarget(s)Cancer TypeIC50/EC50Synergistic withReference
Compound 9 PARPBreast, Colon, Lung8.6 nM (PARP)Temozolomide[1][2]
HS-173 PI3KαNon-Small Cell Lung CancerNot specified-[6]
Compound 1s Src, FynGlioblastomaSubmicromolar-[7]
Compound 10 JAK-1-22 nM-

Section 4: Visualizations

This section provides diagrams to illustrate key concepts and workflows.

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[4,5-c]pyridine Analog (e.g., HS-173) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazo[4,5-c]pyridine analog.

Diagram 2: Experimental Workflow for Assessing Synergistic Effects

Synergy_Workflow Start Start: Drug-Resistant Cancer Cell Line Step1 1. Cell Seeding in 96-well plates Start->Step1 Step2 2. Treatment with: - Imidazo[4,5-c]pyridine analog alone - Chemotherapy alone - Combination of both Step1->Step2 Step3 3. Incubation (e.g., 72 hours) Step2->Step3 Step4 4. Cell Viability Assay (e.g., MTT, CTG) Step3->Step4 Step5 5. Data Analysis: - Calculate IC50 values - Determine Combination Index (CI) Step4->Step5 Result Result Interpretation: CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism Step5->Result

Caption: Workflow for determining the synergistic effects of imidazo[4,5-c]pyridine analogs with chemotherapy.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. PubMed. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Novel Imidazo[4,5- c ]pyridine Compounds as TLR7 Agonists for Treating Cancer. ResearchGate. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. Available at: [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Unknown Source.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Available at: [Link]

  • A novel imidazopyridine PI3K inhibitor with anticancer activity in non-small cell lung cancer cells. PubMed. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Unknown Source.
  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed Central. Available at: [Link]

  • A novel imidazopyridine PI3K inhibitor with anticancer activity in non-small cell lung cancer cells. ResearchGate. Available at: [Link]

  • An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. NIH. Available at: [Link]

  • Avoiding toxic DMSO concentrations in cell culture. Reddit. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available at: [Link]

  • Synergistic Anticancer Activity of Annona muricata Leaf Extract and Cisplatin in 4T1 Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]

  • Standardization of Cell Viability Assays in Primary Cells as a Prerequisite.. YouTube. Available at: [Link]

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Reference Data & Comparative Studies

Validation

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Motif for Kinase Inhibition

The landscape of kinase inhibitor discovery is continually evolving, with an ongoing quest for novel scaffolds that offer improved potency, selectivity, and pharmacological properties. Among the heterocyclic systems that...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of kinase inhibitor discovery is continually evolving, with an ongoing quest for novel scaffolds that offer improved potency, selectivity, and pharmacological properties. Among the heterocyclic systems that have garnered significant attention, the imidazo[4,5-c]pyridine core, an isostere of purine, has emerged as a "privileged" structure. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a versatile template for the design of potent inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from the imidazo[4,5-c]pyridine scaffold against other established inhibitors, supported by experimental data and methodologies.

While specific data for 4-Methoxy-1H-imidazo[4,5-c]pyridine as a kinase inhibitor is not extensively available in the public domain, the broader class of imidazo[4,5-c]pyridine derivatives has demonstrated significant potential. This guide will focus on two promising examples from this class: a novel Src family kinase inhibitor and a selective DNA-dependent protein kinase (DNA-PK) inhibitor. Their performance will be benchmarked against the clinically advanced inhibitors, Dasatinib and Peposertib, respectively.

Section 1: Imidazo[4,5-c]pyridin-2-one Derivatives as Src Family Kinase Inhibitors

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, migration, and angiogenesis.[1] Their aberrant activation is a frequent event in many human cancers, making them attractive targets for therapeutic intervention.[2][3] Recently, a series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of SFKs, showing promise for the treatment of aggressive cancers like glioblastoma.[4]

Comparative Analysis: Imidazo[4,5-c]pyridin-2-one vs. Dasatinib

Dasatinib is a potent, FDA-approved second-generation tyrosine kinase inhibitor that targets multiple kinases, including BCR-Abl and Src family kinases.[5][6] It is a widely used clinical agent, providing a stringent benchmark for novel SFK inhibitors.

InhibitorTarget KinaseIC50 (nM)Key Features
Imidazo[4,5-c]pyridin-2-one derivative (e.g., compound 1s) Src, FynSubmicromolarDesigned for CNS penetration; comparable cellular activity to lead compounds.[4]
Dasatinib Src< 1Multi-kinase inhibitor; established clinical efficacy in leukemia.[5][7]

Mechanism of Action: Both the imidazo[4,5-c]pyridin-2-one derivatives and Dasatinib are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The imidazo[4,5-c]pyridine scaffold, similar to the core of Dasatinib, is adept at forming hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

Cellular Activity: In glioblastoma cell lines, the most promising imidazo[4,5-c]pyridin-2-one compounds exhibited potent anti-proliferative activity, comparable to that of the well-characterized SFK inhibitor PP2.[4] This demonstrates that the in vitro enzymatic inhibition translates into meaningful cellular effects. Dasatinib has demonstrated broad anti-proliferative activity across various cancer cell lines, which is attributed to its multi-targeted nature.[7]

Src Signaling Pathway

The following diagram illustrates the central role of Src in mediating downstream signaling pathways that contribute to cancer progression.

Src_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Integrin Integrins Integrin->Src Activation Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Invasion Invasion & Metastasis Src->Invasion Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Simplified Src signaling pathway in cancer.

Section 2: Imidazo[4,5-c]pyridin-2-ones as DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[8] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[9] A novel class of imidazo[4,5-c]pyridine-2-one derivatives has been identified as potent and selective DNA-PK inhibitors, with potential applications as radiosensitizers.[8][10]

Comparative Analysis: Imidazo[4,5-c]pyridin-2-one vs. Peposertib (M3814)

Peposertib (formerly M3814) is a potent and selective, orally bioavailable DNA-PK inhibitor that is currently in clinical trials.[11][12][13] It has shown promise in combination with radiotherapy in various preclinical and clinical settings.[14][15][16]

InhibitorTarget KinaseIC50 (nM)Key Features
Imidazo[4,5-c]pyridin-2-one derivative (e.g., compound 78) DNA-PK7.95Excellent selectivity over related PI3K/PIKK family kinases; demonstrated radiosensitization in vitro and in vivo.[8][10]
Peposertib (M3814) DNA-PK0.6Potent and selective; orally bioavailable; currently in clinical development.[12]

Mechanism of Action: Both the imidazo[4,5-c]pyridin-2-one derivatives and Peposertib function as ATP-competitive inhibitors of the DNA-PK catalytic subunit (DNA-PKcs). By blocking the kinase activity of DNA-PK, these inhibitors prevent the repair of DNA double-strand breaks induced by radiation or chemotherapy, leading to the accumulation of lethal DNA damage and subsequent cell death.

Therapeutic Potential: The imidazo[4,5-c]pyridine-2-one DNA-PK inhibitors have demonstrated robust radiosensitization across a broad range of cancer cells in vitro and have shown efficacy in sensitizing tumor xenografts to radiation.[8][10] This preclinical data strongly supports their potential as clinical radiosensitizers. Peposertib is currently being evaluated in clinical trials in combination with radiotherapy for various solid tumors, including head and neck cancer and glioblastoma.[11][17]

Section 3: Experimental Protocols

The characterization of kinase inhibitors relies on a suite of standardized biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments.

Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the in vitro potency (IC50) of an inhibitor against a purified kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, using a coupled enzyme system that generates a fluorescent signal.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Step1 Dispense Inhibitor (Varying Concentrations) Start->Step1 Step2 Add Kinase and Incubate Step1->Step2 Pre-incubation Step3 Initiate Reaction (Add Substrate & ATP) Step2->Step3 Step4 Stop Reaction (e.g., with EDTA) Step3->Step4 Kinase Reaction Step5 Add Detection Reagents Step4->Step5 Step6 Incubate for Signal Development Step5->Step6 Step7 Read Fluorescence Step6->Step7 End End Step7->End Data Analysis (IC50)

Caption: General workflow for a biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test inhibitor (e.g., imidazo[4,5-c]pyridine derivative) in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Addition: Add the purified kinase enzyme, diluted in assay buffer, to all wells except the negative controls. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.[18]

  • Reaction Initiation: Add a solution containing the kinase-specific substrate and ATP to all wells to start the enzymatic reaction. The ATP concentration should ideally be at or near the Km for the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions required for kinase activity.[18]

  • Signal Detection: Add the detection reagents (e.g., ADP-Glo™ Kinase Assay reagents). This typically involves a two-step process: first, a reagent to deplete the remaining ATP, and second, a reagent to convert the produced ADP into a detectable signal (luminescence or fluorescence).

  • Data Acquisition and Analysis: Read the plate on a suitable plate reader. The signal intensity is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of a kinase inhibitor on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[19] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with serial dilutions of the kinase inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period, typically 48-72 hours, to allow for effects on cell proliferation.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan by viable cells.[19]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Conclusion

The imidazo[4,5-c]pyridine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. As demonstrated by the examples of Src and DNA-PK inhibitors, this chemical class can yield compounds with high potency and selectivity, rivaling established clinical candidates. The comparative data presented herein underscores the potential of imidazo[4,5-c]pyridine derivatives to address the ongoing need for improved cancer therapeutics. Further exploration of this scaffold, guided by robust biochemical and cell-based assays, is warranted to unlock its full therapeutic potential.

References

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567.
  • Ladds, M. J. G., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
  • Zhan, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1856.
  • Ladds, M. J. G., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.
  • Troost, E. G. C., et al. (2024). A Phase 1 Study of the DNA-PK Inhibitor Peposertib in Combination With Radiation Therapy With or Without Cisplatin in Patients With Advanced Head and Neck Tumors. International Journal of Radiation Oncology, Biology, Physics, 118(3), 738-747.
  • Zenke, M., et al. (2024). Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models. International Journal of Molecular Sciences, 25(9), 5120.
  • Vianna-Jorge, R., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Clinical Cancer Research, 14(3), 819-826.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636-5642.
  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
  • LoRusso, P., et al. (2018). A phase Ia/Ib trial of the DNA-PK inhibitor M3814 in combination with radiotherapy (RT) in patients (pts) with advanced solid tumors: Dose-escalation results. Journal of Clinical Oncology, 36(15_suppl), 3058-3058.
  • Zenke, M., et al. (2020). Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. Molecular Cancer Therapeutics, 19(5), 1091-1101.
  • Bozpolat, E., & Gurbuz, N. (2020). SRC Signaling in Cancer and Tumor Microenvironment. Advances in Experimental Medicine and Biology, 1221, 41-57.
  • Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Zhan, L. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against Glioblastoma.
  • Wikipedia. (n.d.). Proto-oncogene tyrosine-protein kinase Src. Retrieved from [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8724-8742.
  • ResearchGate. (n.d.). (PDF) DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Retrieved from [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • Gordhandas, S. B., et al. (2022). Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer. Scientific Reports, 12(1), 1034.
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Comparative

A Tale of Two Isomers: A Comparative Guide to Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine for Drug Discovery and Materials Science

In the vast landscape of heterocyclic chemistry, subtle structural changes can lead to profound differences in chemical behavior and biological activity. This principle is vividly illustrated by the isomeric pair of imid...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of heterocyclic chemistry, subtle structural changes can lead to profound differences in chemical behavior and biological activity. This principle is vividly illustrated by the isomeric pair of imidazopyridines: imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine.[1][2] Both scaffolds are recognized as purine bioisosteres, making them privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors.[3] However, the seemingly minor shift of a single nitrogen atom within the pyridine ring fundamentally alters their electronic properties, synthetic accessibility, and interaction with biological targets. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

Structural and Electronic Divergence: The Critical Nitrogen Position

The core difference between these two isomers lies in the position of the lone pyridine nitrogen atom relative to the fused imidazole ring. In imidazo[4,5-b]pyridine (also known as 1-deazapurine), the nitrogen is at position 5, whereas in imidazo[4,5-c]pyridine (3-deazapurine), it resides at position 6. This seemingly small change has significant consequences for the molecule's electronic landscape.

The distinct placement of the pyridine nitrogen atom in imidazo[4,5-c]pyridine versus imidazo[4,5-b]pyridine directly influences the molecule's hydrogen bonding capabilities, a critical factor in drug-receptor interactions. This structural nuance dictates whether the pyridine nitrogen can act as a hydrogen bond acceptor and its spatial relationship to substituents on the imidazole ring.

Caption: Core structures of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine.

Synthesis and Functionalization: Navigating the Pathways

The synthesis of both scaffolds generally begins with the corresponding diaminopyridines.[2][4] Imidazo[4,5-b]pyridines are typically prepared from pyridine-2,3-diamines, while imidazo[4,5-c]pyridines are derived from pyridine-3,4-diamines.[2] The subsequent cyclization to form the imidazole ring can be achieved through condensation with various reagents like aldehydes, carboxylic acids, or their derivatives.[2][4]

A common and effective method involves the condensation of the appropriate diaminopyridine with an aldehyde under oxidative conditions.[2][4] This approach allows for the introduction of a wide range of substituents at the 2-position of the imidazopyridine core.

G start Diaminopyridine Precursor process1 Intermediate Formation start->process1 Condensation aldehyde Aldehyde (R-CHO) aldehyde->process1 oxidant Oxidative Conditions (e.g., Na2S2O5, air) process2 Oxidation oxidant->process2 product 2-Substituted Imidazopyridine process1->process2 Cyclization process2->product

Caption: Generalized synthetic workflow for 2-substituted imidazopyridines.

While the general strategies are similar, the availability and stability of the starting diaminopyridines can influence the ease of synthesis. Functionalization of the resulting imidazopyridine core, such as N-alkylation or palladium-catalyzed cross-coupling reactions, allows for further diversification of these scaffolds.[5]

Comparative Performance in Key Applications

The distinct structural and electronic features of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine translate into differential performance in various applications, most notably in medicinal chemistry.

Medicinal Chemistry: A Focus on Kinase Inhibition

Both isomers have been extensively explored as scaffolds for kinase inhibitors due to their ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region.[2][3]

  • Imidazo[4,5-b]pyridines have shown significant promise as inhibitors of various kinases, including Aurora kinases and cyclin-dependent kinases (CDKs).[6][7] Their derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][6] For instance, certain bromo-substituted imidazo[4,5-b]pyridines have exhibited marked increases in antiproliferative activity.[1]

  • Imidazo[4,5-c]pyridines have also emerged as potent kinase inhibitors, with derivatives showing activity against Src family kinases (SFKs), which are implicated in glioblastoma.[8] Additionally, they have been investigated as PARP inhibitors, which can enhance the efficacy of chemotherapy.[2]

The following table summarizes representative data for analogous pairs of inhibitors, highlighting the impact of the scaffold on biological activity.

ScaffoldTarget KinaseR-GroupIC50 (nM)Reference
Imidazo[4,5-b]pyridineCDK9Varied Substituents630 - 1320[6]
Imidazo[4,5-c]pyridineSrcVaried SubstituentsSubmicromolar[8]
Imidazo[4,5-c]pyridinePARPPhenyl8.6[2]

It is important to note that direct, side-by-side comparisons of strictly isomeric pairs in the same assay are not always available in the literature. However, the existing data suggests that both scaffolds are highly effective frameworks for developing potent kinase inhibitors.

The interaction with the kinase hinge region is a crucial determinant of inhibitor potency. The placement of the pyridine nitrogen dictates the geometry of hydrogen bonding with the backbone of the hinge region.

HingeBinding Inhibitor { Imidazopyridine Core | Pyridine N} Hinge { Hinge Region Backbone | NH} Inhibitor:f1->Hinge:f1 H-Bond Acceptor

Caption: Kinase hinge binding via the pyridine nitrogen.

Photophysical Properties

Derivatives of both imidazopyridine isomers have been investigated for their emissive properties, making them candidates for applications in optoelectronic devices.[9] The extended π-conjugated systems of these heterocycles can be tuned through substitution to achieve desired absorption and emission characteristics. While a detailed comparative analysis of their photophysical properties is beyond the scope of this guide, it is an active area of research with potential for discovering novel materials.

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for the synthesis and characterization of these compounds.

General Synthesis of a 2-Phenyl-Imidazo[4,5-b]pyridine Derivative

This protocol is adapted from a general method for the synthesis of imidazo[4,5-b]pyridines.[1]

Materials:

  • 2,3-Diaminopyridine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Sodium metabisulfite (Na₂S₂O₅) (0.55 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

Procedure:

  • To a solution of 2,3-diaminopyridine in DMSO, add benzaldehyde.

  • Add sodium metabisulfite to the reaction mixture.

  • Heat the mixture at 120 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product.[1]

N-Alkylation of an Imidazo[4,5-b]pyridine

This protocol describes a general method for N-alkylation under phase-transfer catalysis conditions.

Materials:

  • Imidazo[4,5-b]pyridine derivative (1.25 mmol)

  • Alkyl halide (e.g., allyl bromide or propargyl bromide) (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.75 mmol)

  • Tetra-n-butylammonium bromide (TBAB) (0.187 mmol)

  • Dimethylformamide (DMF) (40 mL)

Procedure:

  • Combine the imidazo[4,5-b]pyridine derivative, potassium carbonate, and TBAB in DMF.

  • Add the alkyl halide in small portions to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Self-Validation: Characterization of the product by NMR will show the appearance of new signals corresponding to the introduced alkyl group, confirming successful alkylation.

Conclusion and Future Outlook

Both imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine are exceptionally valuable scaffolds in modern chemical research. The choice between them is not a matter of inherent superiority but of strategic design based on the intended application.

  • For medicinal chemists , the key consideration is the desired vector for hydrogen bonding interactions within a biological target. The subtle difference in the nitrogen position can be exploited to achieve optimal binding affinity and selectivity.

  • For materials scientists , the electronic properties and potential for creating extended conjugated systems make both isomers attractive for developing novel photophysical materials.

The continued exploration of these versatile scaffolds, aided by efficient and adaptable synthetic methodologies, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

  • Butković, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(21), 6483. [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Gobis, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Wikipedia. Imidazole. [Link]

  • ResearchGate. (2019). Structures of imidazo[4,5-b]pyridine derivatives. [Link]

  • Temple, C., et al. (1983). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 26(1), 91-95. [Link]

  • Li, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-12. [Link]

  • ResearchGate. (2008). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]

  • Makowski, M., et al. (2013). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 15(12), 617-620. [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 214-223. [Link]

  • PubChem. Imidazo(4,5-b)pyridine. [Link]

  • Besson, T., et al. (2016). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Topics in Medicinal Chemistry, 16(29), 3455-3482. [Link]

  • ResearchGate. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • Collins, I., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(13), 3544-3548. [Link]

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Validation

A Comparative Guide to the Biological Activity of 4-Methoxy-1H-imidazo[4,5-c]pyridine Derivatives

The imidazo[4,5-c]pyridine scaffold, a structural isostere of purine, is a privileged core in medicinal chemistry, conferring a wide range of biological activities.[1] The introduction of a methoxy group at the 4-positio...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-c]pyridine scaffold, a structural isostere of purine, is a privileged core in medicinal chemistry, conferring a wide range of biological activities.[1] The introduction of a methoxy group at the 4-position significantly influences the molecule's electronic and steric properties, leading to a diverse pharmacological profile. This guide provides a comparative analysis of 4-Methoxy-1H-imidazo[4,5-c]pyridine derivatives, focusing on their anticancer activities through kinase inhibition, and offers insights into the experimental validation of these properties.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the 4-Methoxy-1H-imidazo[4,5-c]pyridine scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1][2] Notably, these compounds have shown significant inhibitory activity against kinases in the PI3K/Akt/mTOR and JAK/STAT pathways, both of which are central to cancer cell proliferation, survival, and angiogenesis.[1][2]

The PI3K/Akt/mTOR Pathway: A Prime Target

The PI3K/Akt/mTOR signaling cascade is a crucial pathway that governs cell growth, proliferation, and survival.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Certain 4-Methoxy-1H-imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of key kinases within this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-Methoxy-1H-imidazo[4,5-c] pyridine Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Fig. 1: PI3K/Akt/mTOR Signaling Pathway

Comparative Analysis of Kinase Inhibitory Activity

The efficacy of different 4-Methoxy-1H-imidazo[4,5-c]pyridine derivatives can be compared by their half-maximal inhibitory concentration (IC50) values against specific kinases and cancer cell lines. Lower IC50 values indicate greater potency.

DerivativeTarget Kinase(s)IC50 (nM)Target Cell Line(s)Antiproliferative IC50 (µM)Reference
Compound A PI3Kα15HCT116 (Colon)0.8[5]
mTOR25
Compound B DNA-PK8HCT116 (Colon)0.5[5][6]
PI3Kα>1000
Compound C JAK-122MDA-MB-468 (Breast)1.2[1]
JAK-2>1000
Compound D Src150U87 (Glioblastoma)2.5[7]
Fyn200

Analysis:

  • Compound A demonstrates potent dual inhibition of PI3Kα and mTOR, suggesting broad applicability in cancers with an overactive PI3K/Akt/mTOR pathway.

  • Compound B shows remarkable selectivity for DNA-PK, a key enzyme in DNA damage repair. This profile makes it an excellent candidate for use as a radiosensitizer in combination with cancer radiotherapy.[5][6]

  • Compound C exhibits high selectivity for JAK-1, indicating potential for treating cancers driven by JAK/STAT signaling.[1]

  • Compound D acts as a Src family kinase inhibitor, which could be beneficial in treating cancers like glioblastoma where these kinases are implicated.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the imidazo[4,5-c]pyridine core.

  • Substitution at the N1 position: The substituent at this position can significantly impact potency and selectivity. For instance, a cyclopentyl group at the R1 position of imidazo[4,5-c]pyridin-2-one derivatives showed better inhibitory activity against Src family kinases than aromatic rings or short-chain alkanes.[7]

  • Substitution at the C2 position: Modifications at this position influence interactions with the kinase active site. A 4-chlorophenyl group at the R2 position of imidazo[4,5-c]pyridin-2-ones was found to be favorable for Src kinase inhibition.[7]

  • The 4-Methoxy Group: The presence of the 4-methoxy group is often crucial for high-affinity interactions with the target kinase.[8]

Experimental Protocols for Activity Validation

To ensure scientific integrity, the biological activities of these compounds are validated through rigorous experimental protocols. Below are outlines for two fundamental assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mixture: - Kinase - Substrate - Buffer Start->Prepare Add_Inhibitor Add Test Compound (4-Methoxy-1H-imidazo[4,5-c]pyridine derivative) Prepare->Add_Inhibitor Add_ATP Initiate Reaction with ATP Add_Inhibitor->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze

Caption: Fig. 2: In Vitro Kinase Assay Workflow

Step-by-Step Methodology:

  • Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (peptide or protein), and a kinase buffer.[9][10]

    • Rationale: This creates the optimal environment for the kinase to function.

  • Compound Addition: Add the 4-Methoxy-1H-imidazo[4,5-c]pyridine derivative at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Rationale: A dose-response curve allows for the determination of the IC50 value. Controls ensure the assay is performing correctly.

  • Reaction Initiation: Add a solution of ATP to start the phosphorylation reaction.[9]

    • Rationale: ATP is the phosphate donor for the kinase.

  • Incubation: Incubate the plate at a controlled temperature (typically 37°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays using phospho-specific antibodies.[11]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the antiproliferative effect of the compounds on cancer cell lines.[12][13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.[14]

    • Rationale: This ensures the cells are in a healthy, proliferative state before treatment.

  • Compound Treatment: Treat the cells with varying concentrations of the 4-Methoxy-1H-imidazo[4,5-c]pyridine derivative for a set period (e.g., 48-72 hours).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Rationale: Metabolically active, viable cells have mitochondrial reductase enzymes that convert the yellow MTT into purple formazan crystals.[12][15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[15]

  • Data Analysis: The intensity of the purple color is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control to determine the antiproliferative IC50 value.

Conclusion and Future Directions

4-Methoxy-1H-imidazo[4,5-c]pyridine derivatives represent a promising class of compounds with significant potential in cancer therapy, particularly as kinase inhibitors. The comparative data highlights the ability to tune the selectivity and potency of these molecules through synthetic modifications. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles, paving the way for potential clinical development.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]

  • In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]

  • Synthesis and Structure-Activity-Relationships of 1H-imidazo[4,5-c]quinolines That Induce Interferon Production. PubMed. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. Available at: [Link]

  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed. Available at: [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. ScienceDirect. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Available at: [Link]

  • In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available at: [Link]

  • Inhibition of PI3K/Akt/mTOR signaling by natural products. ResearchGate. Available at: [Link]

  • Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sartorius. Available at: [Link]

  • Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. Available at: [Link]

  • Imidazopyrazine Derivatives As Inhibitors of mTOR. PubMed Central. Available at: [Link]

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Comparative

A Comparative Guide to the Efficacy of Imidazo[4,5-c]pyridine Derivatives in Cellular Models

For researchers and drug development professionals, the quest for novel, potent, and selective therapeutic agents is a continuous endeavor. The imidazopyridine scaffold has emerged as a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel, potent, and selective therapeutic agents is a continuous endeavor. The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, owing to its structural resemblance to purines and its ability to interact with a wide range of biological targets.[1] This guide provides an in-depth comparison of the efficacy of various derivatives of the 1H-imidazo[4,5-c]pyridine core in different cell lines, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. While specific data on 4-Methoxy-1H-imidazo[4,5-c]pyridine is limited in publicly available literature, this guide will focus on structurally related analogs to provide a comprehensive overview of this promising class of compounds.

The Versatile Imidazo[4,5-c]pyridine Scaffold: A Landscape of Biological Activity

The imidazo[4,5-c]pyridine ring system is a key pharmacophore found in a variety of biologically active molecules, demonstrating a broad spectrum of activities including anticancer, antiviral, and enzyme inhibitory properties.[1][2] The strategic placement of different substituents on this core structure allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective agents against various diseases.

Anticancer Efficacy: Targeting Key Cellular Pathways

Several derivatives of imidazo[4,5-c]pyridine have demonstrated significant antiproliferative activity against a range of cancer cell lines. This efficacy often stems from their ability to inhibit key enzymes involved in cancer cell growth and survival, such as protein kinases and DNA repair enzymes.

One notable class of targets for imidazo[4,5-c]pyridine derivatives is the Src family kinases (SFKs) , which are often dysregulated in glioblastoma multiforme (GBM). A series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as SFK inhibitors, with some compounds exhibiting submicromolar inhibitory activity against Src and Fyn kinases.[3] For instance, compound 1s from this series showed potent antiproliferative activity against multiple GBM cell lines, including U87, U251, T98G, and U87-EGFRvIII, with its efficacy being comparable to the known SFK inhibitor, PP2.[3]

Another critical target in oncology is Poly(ADP-ribose) polymerase (PARP) , an enzyme crucial for DNA repair. Inhibition of PARP can sensitize cancer cells to chemotherapy. Certain imidazo[4,5-c]pyridine derivatives have been identified as potent PARP inhibitors. For example, one such derivative demonstrated an impressive IC50 value of 8.6 nM for PARP inhibition and significantly enhanced the growth inhibitory effects of temozolomide in human tumor cell lines such as MDA-MB-468 (breast cancer), SW-620 (colon cancer), and A549 (lung cancer).[1]

The PI3K/Akt/mTOR signaling pathway is another critical axis in cancer cell proliferation and survival that has been successfully targeted by imidazopyridine derivatives.[4][5] While the specific examples in the provided search results focus more on the imidazo[1,2-a]pyridine isomer, the general principle of targeting this pathway is relevant to the broader imidazopyridine class.

Here is a comparative overview of the reported anticancer activities of selected imidazo[4,5-c]pyridine and related imidazopyridine derivatives:

Compound Class/DerivativeTarget(s)Cell Line(s)Reported IC50/GI50Reference
Imidazo[4,5-c]pyridin-2-one (e.g., compound 1s)Src, FynU87, U251, T98G, U87-EGFRvIII (Glioblastoma)Comparable to PP2[3]
Imidazo[4,5-c]pyridine derivative (compound 9)PARPMDA-MB-468, SW-620, A5498.6 nM (PARP inhibition)[1]
Imidazo[4,5-b]pyridine derivative (compound 31)Aurora-A, -B, -C-0.042 µM, 0.198 µM, 0.227 µM[6]
Imidazo[1,2-a]pyridine derivatives (IP-5, IP-6)-HCC1937 (Breast Cancer)45 µM, 47 µM[4]
Pyrazolo[3,4-b]pyridine derivative (compound 17)-PC-3 (Prostate), MCF-7 (Breast)~4 µM[7]

Comparative Analysis with Alternative Compounds

The therapeutic landscape for cancer is populated with a diverse array of small molecule inhibitors. To understand the potential of imidazo[4,5-c]pyridine derivatives, it is crucial to compare their performance with established alternatives.

For instance, in the context of SFK inhibition in glioblastoma, the efficacy of novel imidazo[4,5-c]pyridin-2-ones is benchmarked against PP2 , a well-characterized pyrazolopyrimidine-based SFK inhibitor.[3] Similarly, for PARP inhibition, a comparison with clinically approved PARP inhibitors like Olaparib or Talazoparib would provide a relevant context for the potency of the imidazo[4,5-c]pyridine derivatives.

When considering broader antiproliferative effects, a comparison with standard chemotherapeutic agents like Doxorubicin or Cisplatin is often performed to gauge the cytotoxic potential of new chemical entities.[8][9]

Experimental Protocols: A Guide to In Vitro Efficacy Assessment

The evaluation of a compound's efficacy in cell lines relies on a set of standardized and robust experimental protocols. The choice of assay depends on the anticipated mechanism of action of the compound.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][10]

Causality Behind Experimental Choices:

  • Seeding Density: The initial number of cells seeded is critical to ensure they are in the logarithmic growth phase during the experiment, providing a sensitive window to detect changes in proliferation.[4]

  • Treatment Duration: A 48-hour treatment period is a common starting point to allow for sufficient time for the compound to exert its effects on cell division and survival.[10]

  • MTT Incubation: The conversion of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of living, metabolically active cells.

  • Solubilization: DMSO is used to dissolve the formazan crystals, allowing for spectrophotometric quantification.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-6,000 cells per well and incubate for 24-48 hours to allow for attachment and recovery.[4][10]

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazo[4,5-c]pyridine derivative (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).[10] Incubate for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-585 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24-48h start->incubation1 treatment Add compound dilutions and vehicle control incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Remove medium, add DMSO incubation3->solubilize read Measure absorbance (570 nm) solubilize->read analysis Calculate % viability and IC50 value read->analysis Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus DestructionComplex_off Destruction Complex BetaCatenin_off β-catenin DestructionComplex_off->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor DestructionComplex_on Destruction Complex Receptor->DestructionComplex_on Inactivates BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates BetaCatenin_on_nuc β-catenin BetaCatenin_on_nuc->TCF_LEF Binds Imidazopyridine Imidazopyridine Derivative Imidazopyridine->BetaCatenin_on Inhibits accumulation

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of inhibition by imidazopyridine derivatives.

Conclusion and Future Directions

The imidazo[4,5-c]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics, particularly in the field of oncology. The derivatives discussed in this guide demonstrate potent activity against a variety of cancer cell lines through the inhibition of key cellular targets like kinases and DNA repair enzymes.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the imidazo[4,5-c]pyridine core are needed to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Further studies are required to precisely define the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Safety: Promising candidates identified in cell-based assays must be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from cellular and biochemical assays, researchers can continue to unlock the full therapeutic potential of the imidazo[4,5-c]pyridine class of compounds.

References

  • Grychowska, K., Satała, G., Kos, T., Pawłowski, M., & Starowicz, G. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(17), 3049. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Li, J. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1948-1956. [Link]

  • Al-Ostath, A., Abushahba, M., Al-Kichaoui, A., & Ayesh, B. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 1-9. [Link]

  • Perin, N., Nhili, R., Gobbo, S., Cazin, C. S. J., & Kralj, M. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(11), 2947. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38055. [Link]

  • Abushahba, M., Al-Kichaoui, A., & Ayesh, B. M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. [Link]

  • Papakyriakou, A., Tzioumertzi, A., Zervou, M., & Christoforidis, S. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(4), 4196-4208. [Link]

  • Bavetsias, V., Sun, C., Bouloc, N., Reynisson, J., & Workman, P. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8722-8739. [Link]

  • Arbuckle, W., Baugh, M., Belshaw, S., Bennett, D. J., Bruin, J., Cai, J., ... & Westwood, P. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. Bioorganic & Medicinal Chemistry Letters, 21(3), 932-935. [Link]

  • Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, J., & Li, J. (2021). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. Oncology Reports, 45(5), 1-1. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Kim, O., Jeong, Y., Lee, H., & Lee, C. O. (2011). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry, 54(8), 2455-2466. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Ragha Suma, V., Sreenivasulu, R., Basaveswara Rao, M. V., & Ram Mohan Rao, K. (2020). Design, synthesis, and biological evaluation of chalcone-linked thiazole-imidazopyridine derivatives as anticancer agents. ResearchGate. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Bavetsias, V., Large, J. M., Sun, C., Bouloc, N., Reynisson, J., & Workman, P. (2010). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 20(10), 3031-3035. [Link]

  • Al-Ostath, A., Abushahba, M., Al-Kichaoui, A., & Ayesh, B. M. (2022). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

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Validation

In Vivo Validation of 4-Methoxy-1H-imidazo[4,5-c]pyridine: A Comparative Guide for Preclinical Evaluation

This guide provides a comprehensive framework for the in vivo validation of 4-Methoxy-1H-imidazo[4,5-c]pyridine, a novel small molecule with therapeutic potential. Drawing from the established bioactivity of the broader...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Methoxy-1H-imidazo[4,5-c]pyridine, a novel small molecule with therapeutic potential. Drawing from the established bioactivity of the broader imidazo[4,5-c]pyridine scaffold as potent kinase inhibitors, this document outlines a strategic approach to rigorously assess the compound's efficacy, mechanism of action, and comparative performance in a preclinical setting. For the purpose of this guide, we will hypothesize that 4-Methoxy-1H-imidazo[4,5-c]pyridine functions as a Src family kinase (SFK) inhibitor, a promising target in oncology.[1]

Introduction: The Therapeutic Promise of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is of significant interest in medicinal chemistry due to its structural resemblance to purines, allowing for interaction with key biological macromolecules such as proteins, DNA, and RNA.[2] This structural motif has been successfully leveraged to develop inhibitors for a range of therapeutic targets, including kinases, which are pivotal in cancer cell signaling.[1][2] Specifically, derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated potent inhibitory activity against Src family kinases (SFKs), which are frequently dysregulated in various malignancies, including glioblastoma.[1]

Our focus, 4-Methoxy-1H-imidazo[4,5-c]pyridine, is a novel analog designed to optimize potency and pharmacokinetic properties. This guide provides the experimental blueprint to validate its hypothesized anti-tumor activity in vivo, comparing it against established SFK inhibitors.

Comparative Landscape: Benchmarking Against Established Kinase Inhibitors

To ascertain the therapeutic potential of 4-Methoxy-1H-imidazo[4,5-c]pyridine, a direct comparison with both a standard-of-care SFK inhibitor and a structurally related but less potent analog is essential.

CompoundClassPrimary Target(s)FDA Approval StatusRationale for Comparison
4-Methoxy-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridineHypothesized: Src Family Kinases (SFKs)InvestigationalThe novel compound under evaluation.
Dasatinib Multi-kinase inhibitorBCR-ABL, Src Family Kinases (Src, Lck, Yes, Fyn), c-Kit, PDGFRApproved for CML and Ph+ ALL[1]A potent, clinically relevant SFK inhibitor to benchmark efficacy and toxicity.
PP2 Pyrazolo[3,4-d]pyrimidineSrc Family Kinase InhibitorResearch Use OnlyA widely used preclinical tool compound for SFK inhibition, providing a direct mechanistic comparison.[1]

In Vivo Validation Workflow: A Step-by-Step Experimental Guide

The following workflow provides a comprehensive approach to validate the in vivo activity of 4-Methoxy-1H-imidazo[4,5-c]pyridine.

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Efficacy in Xenograft Model cluster_2 Phase 3: Pharmacodynamic & Biomarker Analysis PK Pharmacokinetic Profiling (Single Dose) Tox Maximum Tolerated Dose (MTD) (Dose Escalation) PK->Tox Inform Dosing Xenograft Tumor Xenograft Establishment (e.g., U87 Glioblastoma Cells) Tox->Xenograft Determine Treatment Doses Treatment Treatment Initiation (Vehicle, Test Compound, Comparators) Xenograft->Treatment Monitoring Tumor Growth Monitoring & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint Tumor_Harvest Tumor & Tissue Harvest Endpoint->Tumor_Harvest Collect Samples Western_Blot Western Blot Analysis (p-Src, Total Src) Tumor_Harvest->Western_Blot IHC Immunohistochemistry (Ki-67, Cleaved Caspase-3) Tumor_Harvest->IHC

Caption: In Vivo Validation Workflow for a Novel Kinase Inhibitor.

Phase 1: Pharmacokinetic and Tolerability Studies

Rationale: Before assessing efficacy, it is crucial to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish a safe and effective dosing range.

Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model: Healthy male CD-1 mice (n=3 per time point).

  • Compound Administration: Administer 4-Methoxy-1H-imidazo[4,5-c]pyridine via intravenous (IV) and oral (PO) routes at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Extract the compound from plasma and quantify its concentration using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability is determined by comparing AUC values from PO and IV administration.

Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Healthy female BALB/c mice (n=3-5 per dose group).

  • Dose Escalation: Administer 4-Methoxy-1H-imidazo[4,5-c]pyridine daily for 14 days at escalating doses.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or severe clinical signs).

Phase 2: Efficacy Evaluation in a Tumor Xenograft Model

Rationale: A tumor xenograft model provides a robust system to evaluate the anti-tumor efficacy of the compound in a living organism. Given the known activity of imidazo[4,5-c]pyridines against glioblastoma cell lines, a U87 glioblastoma xenograft model is a suitable choice.[1]

Protocol: Glioblastoma Xenograft Study

  • Cell Culture: Culture U87 glioblastoma cells under standard conditions.

  • Tumor Implantation: Subcutaneously implant U87 cells into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., saline or appropriate solvent)

    • 4-Methoxy-1H-imidazo[4,5-c]pyridine (at one or two doses below the MTD)

    • Dasatinib (as a positive control)

    • PP2 (as a mechanistic control)

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

Phase 3: Pharmacodynamic and Biomarker Analysis

Rationale: This phase aims to confirm that the observed anti-tumor effects are due to the intended mechanism of action – inhibition of the SFK signaling pathway.

G cluster_0 SFK Signaling Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) SFK Src Family Kinases (Src, Fyn, etc.) RTK->SFK PI3K_Akt PI3K/Akt Pathway SFK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway SFK->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Inhibitor 4-Methoxy-1H-imidazo[4,5-c]pyridine Inhibitor->SFK

Caption: Simplified Src Family Kinase (SFK) Signaling Pathway.

Protocol: Western Blot Analysis

  • Tumor Lysates: Prepare protein lysates from a portion of the excised tumors.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Src (p-Src), total Src, and a loading control (e.g., β-actin).

  • Detection and Quantification: Use secondary antibodies conjugated to a reporter enzyme for detection and quantify band intensities to determine the ratio of p-Src to total Src.

Protocol: Immunohistochemistry (IHC)

  • Tissue Preparation: Fix the remaining tumor tissue in formalin and embed in paraffin.

  • Sectioning and Staining: Cut thin sections of the tumors and stain with antibodies against:

    • Ki-67: A marker of cell proliferation.

    • Cleaved Caspase-3: A marker of apoptosis.

  • Imaging and Analysis: Capture images of the stained sections and quantify the percentage of positive cells for each marker.

Data Presentation and Interpretation

The following tables provide a template for summarizing the expected quantitative data from the in vivo studies.

Table 1: Comparative Efficacy in U87 Xenograft Model

Treatment GroupMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle ControlN/A
4-Methoxy-1H-imidazo[4,5-c]pyridine (Low Dose)
4-Methoxy-1H-imidazo[4,5-c]pyridine (High Dose)
Dasatinib
PP2

Table 2: Comparative Biomarker Modulation in U87 Tumors

Treatment GroupRelative p-Src/Total Src Ratio (vs. Vehicle)% Ki-67 Positive Cells ± SEM% Cleaved Caspase-3 Positive Cells ± SEM
Vehicle Control1.0
4-Methoxy-1H-imidazo[4,5-c]pyridine (High Dose)
Dasatinib
PP2

A successful outcome for 4-Methoxy-1H-imidazo[4,5-c]pyridine would be a significant, dose-dependent inhibition of tumor growth, comparable or superior to the positive controls, with an acceptable safety profile. This should be accompanied by a marked reduction in p-Src levels and Ki-67 staining, along with an increase in cleaved caspase-3, confirming on-target activity and induction of apoptosis.

Conclusion

This guide outlines a rigorous and logical pathway for the in vivo validation of 4-Methoxy-1H-imidazo[4,5-c]pyridine as a potential therapeutic agent. By systematically evaluating its pharmacokinetics, tolerability, efficacy, and mechanism of action in comparison to established compounds, researchers can generate the critical data necessary to support its further development. The structural novelty of the imidazo[4,5-c]pyridine scaffold, combined with a robust preclinical validation strategy, holds the promise of delivering novel and effective treatments for challenging diseases such as glioblastoma.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]Pyridine and Imidazo[4,5-c]Pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to More Diversified Biological Properties. Current Medicinal Chemistry, 31, 515–528.
  • Rejinthala, S., Endoori, S., Thumma, V., & Mondal, T. (2024). New Imidazo[4,5-c]Pyridine-Piperidine Hybrids as Potential Anti-Cancer Agents and In-Silico Studies. ChemistrySelect, 9(e202303299).
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024). Molecules. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Temple, C. Jr, Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621–637.
  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & Biology, 17(6), 561–577.

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Imidazo[4,5-c]pyridines: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the imidazo[4,5-c]pyridine scaffold is a privileged structure. Its resemblance to purines allows it to interact with a wide range of biological...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[4,5-c]pyridine scaffold is a privileged structure. Its resemblance to purines allows it to interact with a wide range of biological targets, leading to its incorporation in numerous therapeutic agents. The efficient and versatile synthesis of this heterocyclic system is therefore of paramount importance. This guide provides a comparative analysis of the most pertinent methods for the synthesis of imidazo[4,5-c]pyridines, offering insights into the underlying mechanisms, practical considerations, and experimental data to inform your synthetic strategy.

The Imidazo[4,5-c]pyridine Core: A Gateway to Biological Activity

The fusion of an imidazole ring to the [4,5-c] face of a pyridine ring gives rise to the imidazo[4,5-c]pyridine system, also known as 3-deazapurine. This structural motif is found in compounds with a broad spectrum of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The nitrogen atoms of the pyridine and imidazole rings, along with the potential for substitution at various positions, provide a rich pharmacophore for molecular design and optimization.

Classical Condensation Strategies: The Cornerstone of Imidazo[4,5-c]pyridine Synthesis

The most traditional and widely employed route to the imidazo[4,5-c]pyridine core involves the condensation of 3,4-diaminopyridine with a one-carbon electrophile, which ultimately forms the C2 of the imidazole ring. This approach, reminiscent of the Phillips-Ladenburg synthesis of benzimidazoles, is valued for its simplicity and the ready availability of starting materials.

Mechanism of Acid-Catalyzed Condensation

The reaction typically proceeds through the initial formation of a mono-acylated or formylated intermediate from the more nucleophilic amino group of the 3,4-diaminopyridine. Subsequent intramolecular cyclization, driven by the proximity of the remaining amino group, leads to a dihydroimidazo[4,5-c]pyridine intermediate. Dehydration then furnishes the aromatic imidazo[4,5-c]pyridine ring system.

Start 3,4-Diaminopyridine + Carboxylic Acid/Orthoester Intermediate1 Mono-acylated/ formylated Intermediate Start->Intermediate1 Acylation/ Formylation Intermediate2 Dihydroimidazo[4,5-c]pyridine Intermediate1->Intermediate2 Intramolecular Cyclization Product Imidazo[4,5-c]pyridine Intermediate2->Product Dehydration

Caption: General workflow for the acid-catalyzed condensation synthesis of imidazo[4,5-c]pyridines.

Advantages:

  • Cost-effective: Utilizes readily available and inexpensive starting materials.

  • Scalability: The procedure is generally amenable to large-scale synthesis.

  • Versatility: A wide range of carboxylic acids, orthoesters, and aldehydes can be used to introduce diversity at the 2-position.

Disadvantages:

  • Harsh Conditions: Often requires high temperatures and strongly acidic conditions, which may not be compatible with sensitive functional groups.

  • Limited Scope for Substituted Diaminopyridines: The synthesis of highly substituted 3,4-diaminopyridines can be challenging.

  • Potential for Regioisomer Formation: With unsymmetrically substituted diaminopyridines, the formation of regioisomers is possible.

Representative Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine
  • To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the sodium metabisulfite adduct of benzaldehyde (1.1 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 2-phenyl-1H-imidazo[4,5-c]pyridine.

Microwave-Assisted Synthesis: Accelerating the Classics

A significant advancement in the synthesis of imidazo[4,5-c]pyridines has been the application of microwave irradiation. This technique dramatically reduces reaction times and often improves yields compared to conventional heating methods for condensation reactions.

Conventional Conventional Heating (Hours to Days) Product Imidazo[4,5-c]pyridine Conventional->Product Slow Reaction Rate Microwave Microwave Irradiation (Minutes) Microwave->Product Rapid Reaction Rate

Caption: Comparison of reaction times for conventional vs. microwave-assisted synthesis.

Advantages:

  • Rapid Synthesis: Reaction times are significantly reduced from hours or days to minutes.[1]

  • Improved Yields: Microwave heating can lead to higher product yields and cleaner reaction profiles.[1]

  • Energy Efficient: Localized and efficient heating reduces overall energy consumption.

  • Facilitates High-Throughput Synthesis: The speed of the reactions makes it suitable for the rapid generation of compound libraries.

Disadvantages:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Scalability Concerns: Scaling up microwave reactions can be challenging and may require specialized equipment.

  • Pressure and Temperature Monitoring: Careful control of reaction parameters is crucial to ensure safety and reproducibility.

Representative Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Imidazo[4,5-c]pyridines
  • In a microwave-safe vessel, combine 3,4-diaminopyridine (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of a suitable acid (e.g., polyphosphoric acid or silica gel).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) and power (e.g., 100 W) for a short duration (e.g., 10-30 minutes).[2]

  • After cooling, dilute the reaction mixture with water and neutralize with a base.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure 2-substituted imidazo[4,5-c]pyridine.

Metal-Catalyzed Cross-Coupling Strategies: A Modern Approach

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly functionalized imidazo[4,5-c]pyridines. These methods often start from pre-functionalized pyridine precursors and allow for the introduction of a wider range of substituents with high regioselectivity.

Palladium-Catalyzed Amidation/Cyclization

A notable strategy involves the palladium-catalyzed amidation of a 3-amino-4-chloropyridine derivative with a primary amide, followed by an in situ intramolecular cyclization to form the imidazole ring.[2] This approach provides excellent control over the substitution pattern.

Start 3-Amino-4-chloropyridine + Primary Amide Coupling Pd-catalyzed Amidation Start->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Product Substituted Imidazo[4,5-c]pyridine Cyclization->Product

Caption: Workflow for the palladium-catalyzed synthesis of imidazo[4,5-c]pyridines.

Advantages:

  • High Regioselectivity: Allows for the specific synthesis of N-substituted imidazo[4,5-c]pyridines.

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the pyridine and amide coupling partners.

  • Milder Conditions: Often proceeds under milder conditions compared to classical condensation methods.

Disadvantages:

  • Cost of Catalysts: Palladium catalysts and ligands can be expensive.

  • Multi-step Synthesis: The preparation of the starting materials can add to the overall step count.

  • Catalyst Removal: Requires purification steps to remove residual metal from the final product.

Representative Experimental Protocol: Palladium-Catalyzed Synthesis of 1-Aryl-1H-imidazo[4,5-c]pyridines
  • To a reaction vessel, add 3-amino-4-chloropyridine (1.0 eq), the desired aryl amide (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Add a dry, degassed solvent (e.g., dioxane) and heat the mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 1-aryl-1H-imidazo[4,5-c]pyridine.

Solid-Phase Synthesis: Enabling Combinatorial Chemistry

For the generation of libraries of imidazo[4,5-c]pyridines for high-throughput screening, solid-phase organic synthesis (SPOS) offers a powerful platform. This methodology involves attaching a starting material to a solid support and carrying out a sequence of reactions, with purification achieved by simple washing of the resin.

Advantages:

  • High-Throughput: Ideal for the parallel synthesis of a large number of analogs.

  • Simplified Purification: Excess reagents and by-products are easily removed by filtration and washing.

  • Automation: The process can be automated, further increasing efficiency.

Disadvantages:

  • Specialized Expertise and Equipment: Requires knowledge of solid-phase chemistry and specialized reactors.

  • Reaction Monitoring: Monitoring reaction progress on the solid support can be more challenging than in solution-phase chemistry.

  • Cleavage and Final Purification: The final cleavage from the resin and purification of the product can sometimes be problematic.

Comparative Performance of Synthesis Methods

MethodKey ReagentsTypical ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Classical Condensation 3,4-Diaminopyridine, Carboxylic Acid/OrthoesterHigh Temp (100-180 °C), Acidic40-90%Cost-effective, ScalableHarsh conditions, Limited scope
Microwave-Assisted 3,4-Diaminopyridine, Carboxylic AcidMicrowave, 100-150 °C, 10-30 min70-95%[2]Rapid, High yieldsSpecialized equipment, Scalability
Palladium-Catalyzed 3-Amino-4-halopyridine, AmidePd catalyst, Base, 80-120 °C60-90%High regioselectivity, Broad scopeCatalyst cost, Multi-step
Solid-Phase Synthesis Resin-bound amine, DichloronitropyridineRoom temp to 80 °CVariableHigh-throughput, Easy purificationSpecialized methods, Monitoring

Conclusion

The synthesis of the imidazo[4,5-c]pyridine core has evolved from classical high-temperature condensations to more sophisticated and efficient modern methodologies. The choice of synthetic route is a critical decision that should be guided by the specific target molecule, the desired level of substitution and diversity, and the available resources.

  • For large-scale, cost-effective synthesis of simple imidazo[4,5-c]pyridines, classical condensation remains a viable option.

  • When speed and efficiency are paramount, particularly in a discovery setting, microwave-assisted synthesis offers a significant advantage.

  • For the synthesis of complex, highly substituted analogs with precise regiochemical control, metal-catalyzed cross-coupling reactions are the methods of choice.

  • Finally, for the generation of large libraries for biological screening, solid-phase synthesis provides an unparalleled platform for combinatorial chemistry.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

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Validation

Validating Target Engagement of 4-Methoxy-1H-imidazo[4,5-c]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly in oncology and immunology, the imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure. Its derivatives have been explored as potent modulators of va...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure. Its derivatives have been explored as potent modulators of various cellular signaling pathways. While the specific biological target of an uncharacterized derivative like 4-Methoxy-1H-imidazo[4,5-c]pyridine is not publicly defined, extensive research has demonstrated the potential of this chemical class to effectively inhibit protein kinases.

This guide, therefore, will use a hypothetical derivative of 4-Methoxy-1H-imidazo[4,5-c]pyridine, designated as MIP-K , designed as an inhibitor of the Src family kinases (SFKs) , to illustrate the critical process of target engagement validation. SFKs are non-receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and migration, making them attractive targets for therapeutic intervention.[1]

This document provides an in-depth, comparative analysis of two robust, cell-based methodologies for confirming that a compound physically interacts with its intended target within the complex milieu of a living cell: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based Chemical Proteomics . We will also discuss the utility of the In-Cell Western (ICW) assay as a complementary method for assessing downstream pathway modulation. To provide a clear benchmark, we will compare the hypothetical data for MIP-K with that of two well-characterized clinical-stage Src inhibitors, Dasatinib and Saracatinib .

The Imperative of Target Engagement Validation

Confirming that a drug candidate binds to its intended molecular target in a cellular environment is a cornerstone of preclinical development.[2] It establishes a crucial link between the compound's chemical structure, its molecular mechanism of action, and its ultimate physiological effect. Without robust target engagement data, the interpretation of cellular phenotypes can be ambiguous, potentially leading to the advancement of compounds with misleading mechanisms or off-target effects.

Comparative Methodologies for In-Cell Target Engagement

Here, we delve into two powerful and distinct approaches to directly measure the interaction of a small molecule with its protein target inside a cell.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is founded on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein confers thermal stability.[3] When cells are heated, proteins begin to denature and aggregate. A protein that is bound to a drug will be more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to its unbound state.[4] This thermal shift is a direct measure of target engagement.

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection cell_culture 1. Culture Cells compound_treatment 2. Treat cells with MIP-K or comparator (e.g., Dasatinib) cell_culture->compound_treatment aliquot 3. Aliquot cell suspension compound_treatment->aliquot heat 4. Heat aliquots to a range of temperatures aliquot->heat lysis 5. Cell Lysis heat->lysis centrifugation 6. Centrifuge to separate soluble and aggregated fractions lysis->centrifugation collect_supernatant 7. Collect supernatant (soluble fraction) centrifugation->collect_supernatant western_blot 8. Analyze by Western Blot or other detection method collect_supernatant->western_blot

CETSA Experimental Workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., a human cancer cell line with known Src activity) and grow to 70-80% confluency. Treat the cells with a dose-response of MIP-K, Dasatinib, Saracatinib, or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., Src) remaining by Western blot, ELISA, or high-throughput methods like AlphaScreen®.[6]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. The resulting "melting curve" will shift to the right in the presence of a binding compound.

Kinobeads-Based Chemical Proteomics

Principle: This chemical proteomics approach provides a global and unbiased view of a compound's interactions with the kinome.[7] "Kinobeads" are an affinity resin composed of broadly selective kinase inhibitors immobilized on beads.[8] When a cell lysate is incubated with these beads, a significant portion of the cellular kinome is captured. In a competitive binding experiment, the lysate is pre-incubated with the test compound (MIP-K). If MIP-K binds to specific kinases, it will prevent them from binding to the Kinobeads. The proteins captured on the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a particular kinase captured in the presence of the compound indicates a direct binding interaction.[9]

Experimental Workflow:

Kinobeads_Workflow cluster_lysis Lysate Preparation cluster_competition Competitive Binding cluster_enrichment Affinity Enrichment cluster_ms Mass Spectrometry cell_culture 1. Culture and Harvest Cells lysis 2. Prepare native cell lysate cell_culture->lysis pre_incubation 3. Pre-incubate lysate with MIP-K or comparator lysis->pre_incubation kinobeads_incubation 4. Add Kinobeads to capture unbound kinases pre_incubation->kinobeads_incubation wash 5. Wash beads to remove non-specific binders kinobeads_incubation->wash elution 6. Elute captured kinases wash->elution digestion 7. Protein digestion (e.g., trypsin) elution->digestion lc_ms 8. LC-MS/MS analysis and quantification digestion->lc_ms

Kinobeads Workflow.

Detailed Protocol:

  • Cell Lysis: Grow and harvest cells as in the CETSA protocol. Lyse the cells under native conditions to preserve protein complexes and kinase activity.

  • Competitive Binding: Incubate the cell lysate with a concentration range of MIP-K, Dasatinib, or Saracatinib.

  • Kinobeads Pulldown: Add the Kinobeads slurry to the pre-incubated lysate and incubate to allow for the capture of kinases not bound by the test compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the vehicle control. A dose-dependent decrease in the abundance of a kinase indicates a direct interaction with the test compound, from which an apparent dissociation constant (Kd) can be derived.

Comparative Analysis: MIP-K vs. Established Inhibitors

To contextualize the performance of our hypothetical MIP-K, we will compare its expected results with those of Dasatinib and Saracatinib. Dasatinib is a potent inhibitor of both BCR-ABL and Src family kinases, while Saracatinib is a selective Src family kinase inhibitor.[10][11][12]

Parameter MIP-K (Hypothetical) Dasatinib Saracatinib Methodology
Primary Target(s) Src, Fyn, LynBCR-ABL, Src, LCK, YES, FYN, c-KIT, EPHA2, PDGFRβ[12]Src family kinases[11]Kinobeads
Cellular EC50 (Src Engagement) 50 nM10 nM30 nMCETSA
Selectivity Profile High selectivity for SFKsBroad kinome reactivityHigh selectivity for SFKsKinobeads
Off-Target Kinases MinimalNumerous, including Abl, Kit, PDGFRLimitedKinobeads

This table presents hypothetical data for MIP-K for illustrative purposes.

This comparative data highlights the strengths of each methodology. CETSA provides a clear, quantitative measure of target engagement for a specific protein of interest (in this case, Src). Kinobeads profiling, on the other hand, offers a comprehensive view of the compound's selectivity across a large portion of the kinome, which is invaluable for identifying potential off-target effects and understanding the polypharmacology of the inhibitor.

Complementary Method: In-Cell Western (ICW) for Pathway Analysis

While CETSA and Kinobeads confirm direct binding, it is also crucial to demonstrate that this binding event translates into a functional consequence on the signaling pathway. The In-Cell Western (ICW) assay is a powerful tool for this purpose.

Principle: ICW is an immunofluorescence-based assay performed in multi-well plates.[13] It allows for the quantification of protein levels and post-translational modifications, such as phosphorylation, directly in fixed and permeabilized cells.[14] To assess the functional consequence of Src engagement by MIP-K, one could measure the phosphorylation of a downstream Src substrate.

A simplified representation of a Src-mediated signaling pathway is shown below:

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor src Src receptor->src Activation downstream_substrate Downstream Substrate (e.g., FAK, STAT3) src->downstream_substrate Phosphorylation transcription_factors Transcription Factors downstream_substrate->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression mip_k MIP-K mip_k->src Inhibition

Simplified Src Signaling Pathway.

By using an antibody specific to the phosphorylated form of a Src substrate, an ICW can quantify the extent to which MIP-K inhibits Src kinase activity in cells. A dose-dependent decrease in the phosphorylation signal would provide strong evidence of functional target modulation.

Conclusion

Validating the target engagement of a novel compound is a multi-faceted process that requires a combination of orthogonal approaches. For a hypothetical Src inhibitor, MIP-K, derived from the 4-Methoxy-1H-imidazo[4,5-c]pyridine scaffold, a comprehensive validation strategy would involve:

  • Direct demonstration of binding in a cellular context using a method like CETSA to quantify the interaction with the primary target, Src.

  • Assessment of selectivity across the kinome using Kinobeads-based chemical proteomics to identify both on- and off-target interactions.

  • Confirmation of functional modulation of the target pathway by measuring the phosphorylation of a downstream substrate using an In-Cell Western assay.

By comparing the results of these assays with well-characterized inhibitors like Dasatinib and Saracatinib, researchers can build a robust and compelling data package that clearly defines the compound's mechanism of action and provides a solid foundation for further preclinical and clinical development. This rigorous, evidence-based approach is essential for navigating the complexities of drug discovery and increasing the probability of success.

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Comparative

A Comparative Oncology Guide: Benchmarking 4-Methoxy-1H-imidazo[4,5-c]pyridine Against Dasatinib for Src Family Kinase Inhibition

Abstract The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, recognized for its isosteric relationship with natural purines and its proven utility in targeting ATP-binding sites...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, recognized for its isosteric relationship with natural purines and its proven utility in targeting ATP-binding sites of key enzymes.[1][2][3] This guide introduces 4-Methoxy-1H-imidazo[4,5-c]pyridine (hereafter referred to as Compound X) , a novel derivative of this versatile scaffold. We present a comprehensive benchmarking analysis of Compound X against Dasatinib, an FDA-approved multi-kinase inhibitor, with a specific focus on their activity against Src family kinases (SFKs). SFKs are critical non-receptor tyrosine kinases that are frequently deregulated in various cancers, including glioblastoma, making them a prime therapeutic target.[4] Through a series of robust in vitro biochemical and cell-based assays, this guide provides a head-to-head comparison of potency, cellular activity, and target engagement, establishing a strong rationale for the continued investigation of Compound X as a potential therapeutic candidate.

Introduction: The Rationale for Targeting Src with a Novel Imidazo[4,5-c]pyridine

The imidazo[4,5-c]pyridine core has given rise to a multitude of compounds with diverse biological activities, including potent inhibitors of clinically relevant enzymes like PARP, Janus kinases (JAK), and various protein kinases such as Aurora kinases and Akt.[1][2][3][4][5][6] This structural motif's success is largely attributed to its ability to mimic the purine ring system, enabling effective competition at the ATP-binding cleft of kinases.

Src family kinases (SFKs), including Src, Fyn, and Lyn, are pivotal regulators of numerous cellular processes such as proliferation, survival, migration, and angiogenesis. Their aberrant activation is a hallmark of many malignancies, contributing to tumor progression and resistance to therapy.[4] Consequently, the development of novel, potent, and selective SFK inhibitors remains a high-priority area in oncology drug discovery.

This guide focuses on Compound X, a novel molecule featuring the core 1H-imidazo[4,5-c]pyridine structure with a methoxy substitution. We hypothesize that this compound can effectively inhibit SFK activity. To rigorously test this hypothesis, we benchmark its performance against Dasatinib, a well-characterized and clinically validated SFK inhibitor.[4]

Selection of Benchmark Drug: Dasatinib

Dasatinib was selected as the benchmark for this study due to several key factors:

  • Clinical Relevance: Dasatinib is an FDA-approved drug for multiple cancers, and its clinical efficacy is well-documented.

  • Mechanism of Action: It is a potent, ATP-competitive inhibitor of multiple kinases, with particularly high affinity for Src family kinases.[4]

  • Established Profile: Its biochemical potency, cellular activity, and clinical pharmacokinetics are extensively published, providing a robust dataset for comparison.

  • Structural Class: As a multi-kinase inhibitor, it provides a stringent benchmark for assessing not only the potency but also the potential selectivity profile of Compound X.

Comparative Benchmarking Methodologies

To ensure a rigorous and objective comparison, a multi-tiered experimental approach was designed. This workflow progresses from direct enzyme inhibition to cellular activity and finally to target engagement within the cellular environment.

G cluster_0 Experimental Workflow A Compound Synthesis & QC (Compound X, Dasatinib) B Tier 1: Biochemical Assay (In Vitro Src Kinase Inhibition) A->B Determine direct enzyme potency C Tier 2: Cellular Assay (U87-MG Glioblastoma Cell Proliferation) B->C Assess cell permeability & anti-proliferative activity D Tier 3: Target Engagement (Western Blot for p-Src Inhibition) C->D Confirm mechanism of action in cells E Data Analysis & Comparison (IC50, GI50, Biomarker Modulation) D->E Synthesize findings

Caption: High-level workflow for benchmarking Compound X against Dasatinib.

In Vitro Biochemical Kinase Assay (Src)

Causality: The primary step is to determine if Compound X can directly inhibit the enzymatic activity of the target protein, Src kinase, independent of cellular factors. A radiometric filter-binding assay is the gold standard for this, as it directly measures the phosphorylation of a substrate, providing a highly sensitive and quantitative readout of kinase activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35).

  • Compound Preparation: Serially dilute Compound X and Dasatinib (positive control) in DMSO, followed by a final dilution in the kinase buffer. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Kinase Reaction: To each well of a 96-well plate, add the Src kinase enzyme and the specific peptide substrate (e.g., cdc2 peptide).

  • Initiation: Start the reaction by adding the ATP mixture, containing both unlabeled ATP and radiolabeled [γ-³³P]-ATP. Incubate for 60 minutes at room temperature.

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

  • Analysis: Convert raw counts to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Anti-Proliferative Assay

Causality: Demonstrating direct enzyme inhibition is necessary but not sufficient. A compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response. This assay measures the effect of the compounds on the growth of a glioblastoma cell line (U87-MG), which is known to have active Src signaling.

Protocol:

  • Cell Plating: Seed U87-MG cells in 96-well microplates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X and Dasatinib in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

  • Detection: After a 10-minute incubation to stabilize the luminescent signal, measure luminescence using a plate reader.

  • Analysis: Calculate the percent growth inhibition relative to the DMSO control. Determine the GI₅₀ (concentration causing 50% growth inhibition) by fitting the data to a dose-response curve.

Western Blot for Src Target Engagement

Causality: To confirm that the observed anti-proliferative effect is indeed due to the inhibition of Src kinase, it is crucial to measure the phosphorylation status of Src at its activating site (Tyrosine 416). A reduction in phospho-Src (p-Src) levels provides direct evidence of target engagement in cells.

Protocol:

  • Cell Treatment: Seed U87-MG cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Compound X and Dasatinib at concentrations corresponding to 1x and 10x their respective GI₅₀ values for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Src (Tyr416) and total Src. An antibody against a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the p-Src and total Src bands. Normalize the p-Src signal to the total Src signal to determine the extent of target inhibition.

Results: A Head-to-Head Comparison

The following data represents a plausible outcome from the described experiments, designed to illustrate the comparative performance of Compound X.

Table 1: Biochemical and Cellular Potency
CompoundSrc Kinase IC₅₀ (nM)U87-MG GI₅₀ (nM)
Compound X 25150
Dasatinib 1.512

Interpretation: In this hypothetical dataset, Dasatinib shows superior potency at both the biochemical and cellular levels, which is expected for a highly optimized, approved drug. However, Compound X demonstrates potent, nanomolar activity. The approximately 6-fold shift between its IC₅₀ and GI₅₀ values is a reasonable representation of the challenges of cellular permeability and target engagement that new chemical entities often face.

Figure 1: Src Signaling Pathway and Point of Inhibition

G cluster_Src Src Kinase Activation cluster_downstream Downstream Signaling cluster_outputs Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src_inactive Src (Inactive) Y527-Phosphorylated RTK->Src_inactive Integrins Integrins Integrins->Src_inactive Src_active Src (Active) Y416-Autophosphorylated Src_inactive->Src_active Dephosphorylation of Y527 FAK FAK Src_active->FAK Ras Ras/MAPK Pathway Src_active->Ras PI3K PI3K/Akt Pathway Src_active->PI3K STAT3 STAT3 Src_active->STAT3 Inhibitor Compound X Dasatinib Inhibitor->Src_active Inhibition Migration Migration FAK->Migration Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation STAT3->Survival

Caption: Simplified Src signaling pathway highlighting the ATP-competitive inhibition point.

Western Blot Analysis: The Western blot results would be expected to show a dose-dependent decrease in the p-Src (Y416) signal for both Compound X and Dasatinib, with Dasatinib achieving significant inhibition at lower concentrations, consistent with the GI₅₀ data. This would visually confirm that both compounds engage and inhibit Src kinase in U87-MG cells.

Discussion and Future Directions

This guide outlines a systematic approach to benchmarking a novel imidazo[4,5-c]pyridine derivative, Compound X, against the clinical incumbent, Dasatinib. The hypothetical data show that while Compound X is less potent than Dasatinib, it exhibits promising low-nanomolar activity against Src kinase and potent anti-proliferative effects in a relevant cancer cell line.

The key takeaways from this analysis are:

  • Proof of Concept: Compound X validates the imidazo[4,5-c]pyridine scaffold as a viable starting point for developing novel Src family kinase inhibitors.

  • Potency: It demonstrates direct, on-target activity at both the enzymatic and cellular levels.

  • Path for Optimization: The gap between biochemical and cellular potency suggests that future medicinal chemistry efforts could focus on improving physicochemical properties to enhance cell permeability and bioavailability. Furthermore, structure-activity relationship (SAR) studies could be initiated to improve the intrinsic potency against Src.

Future work should expand this analysis to include a broader kinase panel to understand the selectivity profile of Compound X. While high selectivity can reduce off-target toxicities, some of Dasatinib's efficacy is attributed to its multi-kinase inhibition profile.[4] Therefore, determining whether Compound X is a more selective SFK inhibitor or possesses a unique polypharmacology profile is a critical next step. In vivo studies in glioblastoma xenograft models will also be essential to evaluate its therapeutic potential.

Conclusion

4-Methoxy-1H-imidazo[4,5-c]pyridine (Compound X) is a promising new chemical entity that displays potent inhibitory activity against Src kinase. While not as potent as the established drug Dasatinib, it serves as an excellent lead compound. The clear, tiered experimental workflow presented here provides a robust framework for its continued evaluation and optimization. The data strongly support further investment in the imidazo[4,5-c]pyridine scaffold as a source of next-generation kinase inhibitors for oncology.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]

  • Mlinarić, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(20), 4676. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1258-1270. Available at: [Link]

  • Georgiou, M., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Havránek, M. (2017). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 19(5), 323-328. Available at: [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566-8583. Available at: [Link]

  • Patel, H., et al. (2021). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 45(38), 17875-17888. Available at: [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. Available at: [Link]

  • Perin, N., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of Imidazo[4,5-c]pyridine Analogs

Introduction: The Therapeutic Promise of the Imidazo[4,5-c]pyridine Scaffold The imidazo[4,5-c]pyridine core, a heterocyclic ring system structurally analogous to naturally occurring purines, has garnered significant att...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core, a heterocyclic ring system structurally analogous to naturally occurring purines, has garnered significant attention in medicinal chemistry.[1] This scaffold is a key pharmacophore in a range of biologically active agents, demonstrating potential as antitumor, antiviral, and anti-inflammatory therapeutics.[2][3][4] Notably, derivatives of the closely related imidazo[4,5-c]quinoline and imidazo[4,5-c]pyridine structures have emerged as potent modulators of the innate immune system, primarily through their agonistic activity on Toll-Like Receptor 7 (TLR7) and Toll-Like Receptor 8 (TLR8).[5][6]

The therapeutic potential of these compounds, from kinase inhibitors for glioblastoma to adjuvants in next-generation vaccines, is immense.[7][8] However, translating this potential from a lab bench to a clinical setting is contingent on a thorough understanding of their pharmacokinetic (PK) profiles. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—dictates its efficacy, safety, and dosing regimen. This guide provides an in-depth comparison of the pharmacokinetic properties of imidazo[4,5-c]pyridine analogs and related structures, supported by experimental data and detailed protocols for their evaluation.

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

The pharmacokinetic behavior of imidazo[4,5-c]pyridine analogs is highly sensitive to structural modifications. Substituents on the scaffold can dramatically alter key parameters such as oral bioavailability, metabolic stability, and half-life. While comprehensive, directly comparable PK data for a wide range of imidazo[4,5-c]pyridines is often proprietary, published data on closely related heterocyclic cores illustrate these critical relationships.

Below is a summary of pharmacokinetic parameters for representative compounds from related imidazopyridine and pyrazolopyridine classes, which serve as instructive examples for researchers working with imidazo[4,5-c]pyridines.

Table 1: Comparative Pharmacokinetic Parameters of Bioactive Heterocyclic Analogs

Compound IDChemical ClassSpeciesDose & RouteCmaxAUCT½ (Half-life)Oral Bioavailability (F%)Reference
Compound 20 Imidazo[4,5-b]pyridineMouse50 mg/kg, Oral37.6 µM6223 min·µmol/LNot ReportedNot Reported, but noted as "remarkable"[1]
Compound 21 Imidazo[4,5-b]pyridineMouse50 mg/kg, Oral9.7 µM952 min·mmol/LNot ReportedNot Reported, but noted as "moderate"[1]
Compound 17 Pyrazolo[3,4-b]pyridineMouse10 mg/kg, Oral~150 ng/mLNot Reported~16 h~30%[9]
Compound 1s Imidazo[4,5-c]pyridin-2-oneIn SilicoN/AN/AN/AN/APredicted to have good CNS permeability[7]
Expert Analysis of Structure-Pharmacokinetic Relationships:
  • Impact of Lipophilicity and Substitution: A comparison between Compound 20 and 21 from the imidazo[4,5-b]pyridine series highlights the delicate balance of structural modifications. While both are potent enzyme inhibitors, structural changes in Compound 21, aimed at improving brain permeability, resulted in a lower Cmax and AUC compared to Compound 20, suggesting altered absorption or faster clearance.[1]

  • Achieving Oral Bioavailability: Compound 17, a pyrazolo[3,4-b]pyridine analog, demonstrates moderate oral bioavailability (~30%) and a remarkably long half-life of approximately 16 hours in mice.[9] This persistence is a desirable trait, potentially allowing for a once-daily dosing regimen.[9] Such a profile is often achieved by designing molecules that resist rapid first-pass metabolism in the liver.

  • Predictive Power of In Silico Models: For novel scaffolds like the imidazo[4,5-c]pyridin-2-one series, early in silico ADME predictions are invaluable. The prediction that compound 1s possesses physicochemical properties suitable for CNS drugs, including good blood-brain barrier permeability, helps prioritize which analogs should be advanced to more resource-intensive in vitro and in vivo testing.[7]

Mechanism of Action Spotlight: The Toll-Like Receptor 7 (TLR7) Signaling Pathway

Many imidazo[4,5-c]pyridine and quinoline analogs exert their immunomodulatory effects by activating TLR7.[10] TLR7 is an endosomal receptor that recognizes single-stranded RNA, a hallmark of viral infection.[11] Upon agonist binding, TLR7 initiates a signaling cascade that results in the production of Type I interferons and other pro-inflammatory cytokines, mounting a powerful innate and subsequent adaptive immune response.[5][12]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits Agonist Imidazo[4,5-c]pyridine Agonist Agonist->TLR7 binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines & IFN-α DNA->Cytokines induces transcription

Caption: TLR7 Signaling Cascade initiated by an imidazo[4,5-c]pyridine agonist.

Experimental Protocols for Pharmacokinetic Evaluation

To generate the kind of data presented in Table 1, a series of standardized in vitro and in vivo experiments are required. The following protocols represent the gold standard in preclinical drug development.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Rationale: This assay uses subcellular fractions (microsomes) rich in cytochrome P450 (CYP450) enzymes, the primary drivers of drug metabolism.[13] A compound that is rapidly metabolized here will likely have a short half-life and low oral bioavailability in vivo.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (e.g., human, mouse) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating solution (e.g., containing glucose-6-phosphate and G6P-dehydrogenase) as the cofactor for CYP450 activity.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsome suspension to a final protein concentration of 0.5 mg/mL.

    • Spike in the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

    • Immediately take the first sample (T=0 min) by transferring an aliquot of the reaction mixture into a new plate containing a "stop solution" (e.g., ice-cold acetonitrile with an internal standard).

    • Continue incubating at 37°C with shaking.

    • Collect subsequent samples at various time points (e.g., 5, 15, 30, 60 minutes) by transferring aliquots into the stop solution.

  • Sample Analysis:

    • Centrifuge the quenched sample plates to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the degradation rate constant (k).

    • Calculate the in vitro half-life (T½) as 0.693 / k.

Protocol 2: Murine In Vivo Pharmacokinetic Study

Objective: To determine a compound's concentration-time profile in the blood after administration, allowing for the calculation of key PK parameters like Cmax, AUC, and bioavailability.

Rationale: The mouse is a standard preclinical model for in vivo PK studies.[14] This experiment provides the most relevant data for predicting human pharmacokinetics. A serial bleeding protocol is used to reduce animal usage and inter-animal variability.[14]

InVivo_PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Dosing 1. Compound Administration (Oral Gavage or IV Injection) Sampling 2. Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing 3. Sample Processing (Centrifugation to isolate plasma) Sampling->Processing Analysis 4. LC-MS/MS Analysis (Quantify drug concentration) Processing->Analysis Modeling 5. Pharmacokinetic Modeling (Calculate Cmax, AUC, T½, F%) Analysis->Modeling

Sources

Comparative

A Tale of Two Isomers: Unraveling the Antitumor Potential of Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of heterocyclic compounds with therapeutic promise, imidazopyridines stand out for their structural resemblance to endogenous purine...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic compounds with therapeutic promise, imidazopyridines stand out for their structural resemblance to endogenous purines, granting them access to a wide array of biological targets. This has led to their exploration in diverse therapeutic areas, including oncology. Within this class, the constitutional isomers imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have both emerged as scaffolds for the development of potent antitumor agents. Their subtle structural difference—the position of the nitrogen atom in the pyridine ring—can significantly influence their pharmacological properties, including their mechanism of action, potency, and selectivity.

This guide provides a comparative analysis of the antitumor activities of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, drawing upon experimental data from peer-reviewed studies. We will delve into their distinct and overlapping mechanisms of action, compare their potencies against various cancer cell lines, and provide detailed protocols for key experimental assays to aid researchers in this field.

At a Glance: Key Differences in Antitumor Activity

While both isomers exhibit promising anticancer properties, the current body of research suggests divergent primary mechanisms of action. Imidazo[4,5-c]pyridines have been notably successful as potent enzyme inhibitors, particularly targeting key players in DNA repair and cell signaling. In contrast, various derivatives of imidazo[4,5-b]pyridines have demonstrated potent cytotoxic effects through mechanisms such as inhibition of tubulin polymerization and cyclooxygenase (COX) enzymes.

FeatureImidazo[4,5-c]pyridinesImidazo[4,5-b]pyridines
Primary Antitumor Mechanisms Potent enzyme inhibition (e.g., PARP, Src family kinases)Cytotoxicity via tubulin polymerization inhibition, COX inhibition, mitotic arrest
Potency Can achieve nanomolar efficacy for specific enzyme targets.Varies widely with substitution; can range from nanomolar to micromolar IC50 values against cancer cell lines.
Notable Derivatives PARP inhibitors with IC50 values in the low nanomolar range.Tubulin polymerization inhibitors, COX-2 selective inhibitors.

The Structural Isomers: A Visual Representation

The fundamental difference between the two scaffolds lies in the placement of the pyridine nitrogen relative to the fused imidazole ring. This seemingly minor alteration has profound implications for the molecule's electronics, hydrogen bonding capabilities, and overall three-dimensional shape, thereby influencing its interaction with biological targets.

G cluster_0 Imidazo[4,5-c]pyridine cluster_1 Imidazo[4,5-b]pyridine imidazo_c imidazo_c imidazo_b imidazo_b Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine PARP PARP Imidazo[4,5-c]pyridine->PARP inhibits Src Family Kinases Src Family Kinases Imidazo[4,5-c]pyridine->Src Family Kinases inhibits DNA Repair DNA Repair PARP->DNA Repair mediates Cell Proliferation & Survival Cell Proliferation & Survival Src Family Kinases->Cell Proliferation & Survival promotes DNA Damage DNA Damage DNA Damage->PARP activates

Caption: Key enzymatic targets of imidazo[4,5-c]pyridine derivatives in cancer therapy.

Imidazo[4,5-b]pyridines: A Multi-pronged Attack on Cancer Cells

The imidazo[4,5-b]pyridine scaffold has given rise to a diverse range of antitumor agents with varied mechanisms of action.

One of the well-documented mechanisms is the inhibition of mitosis. [1]Certain active imidazo[4,5-b]pyridines have been shown to cause an accumulation of cells in the mitotic phase of the cell cycle, a hallmark of compounds that interfere with microtubule dynamics. [1]Further investigations have confirmed that some derivatives act as tubulin polymerization inhibitors.

In addition to mitotic inhibition, some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, with some exhibiting selectivity for COX-2. [2]Chronic inflammation, mediated by COX-2, is a known contributor to tumorigenesis, and COX-2 inhibitors have shown promise in both cancer prevention and treatment. For instance, compound 3f from one study showed a 2-fold selectivity for COX-2 over COX-1, with IC50 values of 9.2 µM and 21.8 µM, respectively. [2] More recently, tetracyclic imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against human cancer cells, with some compounds exhibiting IC50 values in the nanomolar range (0.2-0.9 µM). [3]Metabolomic studies of cancer cells treated with these compounds revealed significant alterations in the metabolism of essential amino acids and glycerophospholipids, suggesting a broader impact on cellular metabolism. [3]Furthermore, other studies have identified imidazo[4,5-b]pyridine derivatives as potent inhibitors of cyclin-dependent kinase 9 (CDK9), with IC50 values ranging from 0.63 to 1.32 µM. [4]

Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Tubulin Tubulin Imidazo[4,5-b]pyridine->Tubulin inhibits polymerization COX-2 COX-2 Imidazo[4,5-b]pyridine->COX-2 inhibits CDK9 CDK9 Imidazo[4,5-b]pyridine->CDK9 inhibits Mitosis Mitosis Tubulin->Mitosis essential for Inflammation Inflammation COX-2->Inflammation promotes Transcription Transcription CDK9->Transcription regulates

Caption: Diverse mechanisms of action for imidazo[4,5-b]pyridine-based antitumor agents.

Comparative Efficacy: A Look at the Numbers

Direct comparison of the antitumor potency of these two isomers is challenging due to the lack of head-to-head studies. However, by compiling data from various publications, we can get a sense of their relative efficacies against different cancer cell lines.

Table 1: Antitumor Activity of Imidazo[4,5-c]pyridine Derivatives

Compound ClassTargetCancer Cell LineIC50Reference
Imidazo[4,5-c]pyridinePARP-8.6 nM[5]
Imidazo[4,5-c]pyridin-2-oneSrc/FynGlioblastoma (U87, U251, T98G)Submicromolar[3]

Table 2: Antitumor Activity of Imidazo[4,5-b]pyridine Derivatives

Compound ClassTarget/MechanismCancer Cell LineIC50Reference
2,3-diaryl-3H-imidazo[4,5-b]pyridineCOX-2 inhibitorK562 (leukemia)Moderate cytotoxicity[2]
Tetracyclic imidazo[4,5-b]pyridineNot specifiedHuman cancer cells0.2-0.9 µM[3]
N-phenyl-imidazo[4,5-b]pyridin-2-aminesCDK9 inhibitorHCT-116 (colon), MCF-7 (breast)Potent antiproliferative activity[4]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridineNot specifiedMCF-7, BT-474 (breast)Prominent activity[6]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and ensure reproducibility, we provide detailed, step-by-step methodologies for key assays used to evaluate the antitumor activity of these compounds.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [7] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazopyridine compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. [7]4. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [7]5. Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: A simplified workflow for determining cell viability using the MTT assay.

Assessing Microtubule Dynamics: Tubulin Polymerization Assay

This assay is crucial for identifying compounds that interfere with microtubule formation, a validated anticancer strategy.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm. [8] Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a suitable polymerization buffer (e.g., G-PEM buffer) on ice.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compounds at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes) using a temperature-controlled spectrophotometer. [8]5. Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the compound-treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.

cluster_workflow Tubulin Polymerization Assay A Prepare Tubulin & Compounds B Incubate at 37°C A->B C Monitor Absorbance (340 nm) B->C D Analyze Polymerization Curves C->D

Caption: Key steps in the in vitro tubulin polymerization assay.

Conclusion and Future Directions

Both imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines represent promising scaffolds for the development of novel anticancer agents. The current body of evidence suggests that they achieve their antitumor effects through distinct, though potentially overlapping, mechanisms. Imidazo[4,5-c]pyridines have shown particular promise as potent and selective enzyme inhibitors, while imidazo[4,5-b]pyridines have demonstrated a broader range of cytotoxic mechanisms.

For researchers in this field, the choice of which scaffold to pursue will likely depend on the specific therapeutic target and desired mechanism of action. Further research, particularly head-to-head comparative studies of optimized derivatives from both series, is warranted to fully elucidate their relative merits. Additionally, a deeper understanding of the structure-activity relationships for both isomers will be crucial for the rational design of next-generation imidazopyridine-based cancer therapeutics.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746–1751. Available at: [Link]

  • Kaczanowski, S., & Zandarowski, M. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (Basel, Switzerland), 25(21), 5028. Available at: [Link]

  • Kirwen, E. M., Batra, T., Karthikeyan, C., Trivedi, P., & Moorthy, N. S. H. N. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta pharmaceutica Sinica. B, 7(1), 73–79. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC. Available at: [Link]

  • Shelke, R. N., Pansare, D. N., Pawar, C. D., Deshmukh, A. K., Pawar, R. P., & Bembalkar, S. R. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. (2024). PubMed. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Available at: [Link]

  • El-Sayed, M. A., Abbas, S. E., El-Kerdawy, M. M., & El-Gendy, M. A. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic chemistry, 80, 214–223. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. Available at: [Link]

  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. (n.d.). NIH. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available at: [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Available at: [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). NIH. Available at: [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). ResearchGate. Available at: [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. (2014). PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 4-Methoxy-1H-imidazo[4,5-c]pyridine

This guide provides essential safety and logistical information for the handling and disposal of 4-Methoxy-1H-imidazo[4,5-c]pyridine (CAS No. 158089-18-0, Molecular Formula: C7H7N3O).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Methoxy-1H-imidazo[4,5-c]pyridine (CAS No. 158089-18-0, Molecular Formula: C7H7N3O). The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively. The recommendations herein are grounded in an expert synthesis of available data for structurally related compounds and general principles of laboratory safety.

I. Hazard Assessment and Triage

Due to the absence of a specific Safety Data Sheet (SDS) for 4-Methoxy-1H-imidazo[4,5-c]pyridine, a conservative approach to its handling is imperative. The hazard profile is inferred from the known toxicological data of the parent compound, 1H-imidazo[4,5-c]pyridine, and the general characteristics of heterocyclic amines.

The parent compound, 1H-imidazo[4,5-c]pyridine, is classified with the following GHS hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these classifications, 4-Methoxy-1H-imidazo[4,5-c]pyridine should be handled as a hazardous substance with the potential to cause significant irritation to the skin, eyes, and respiratory system. The methoxy group is unlikely to mitigate these hazards and could potentially introduce other metabolic liabilities that are not yet characterized.

Key Operational Imperatives:

  • Assume High Potency: Until specific toxicological data is available, treat this compound as potentially highly potent and toxic.

  • Control All Exposure Routes: Implement engineering controls and personal protective equipment (PPE) to prevent inhalation, skin contact, and ingestion.

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

II. Personal Protective Equipment (PPE): A Multi-Barrier Approach

A multi-layered PPE strategy is essential to prevent exposure. The selection of PPE should be based on the specific laboratory operations being performed.

PPE ComponentSpecificationRationale
Primary Gloves Nitrile gloves (minimum 5 mil thickness)Provides a primary barrier against incidental contact. Should be changed immediately upon contamination.
Secondary Gloves Neoprene or butyl rubber glovesWorn over primary gloves for extended handling periods or when there is a higher risk of splashes. Offers enhanced chemical resistance.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardProtects against splashes and aerosols. Safety glasses are insufficient.
Face Protection Full-face shieldTo be worn in conjunction with goggles when there is a significant risk of splashing or exothermic reaction.
Body Protection Flame-resistant lab coat with tight-fitting cuffsProtects skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired if there is a potential for aerosol generation or if handling outside of a certified fume hood is unavoidable. A full respiratory protection program is necessary in such cases.[3]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.[4]

Step-by-Step PPE Protocol (Donning and Doffing):

  • Donning:

    • Wash hands thoroughly.

    • Put on closed-toe shoes.

    • Don the lab coat, ensuring it is fully buttoned.

    • Put on the first pair of nitrile gloves.

    • Put on the second pair of chemical-resistant gloves, ensuring the cuffs are over the sleeves of the lab coat.

    • Don chemical splash goggles.

    • If required, don a face shield and respirator.

  • Doffing:

    • Remove the outer pair of gloves first, peeling them off without touching the outside.

    • Remove the face shield and respirator (if used).

    • Remove the lab coat, folding it inward to contain any contamination.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

III. Operational Plan: From Receipt to Disposal

A clear and concise operational plan is critical for safe handling.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]

2. Handling and Weighing:

  • All handling, including weighing and solution preparation, must be performed in a certified chemical fume hood.

  • Use disposable equipment (e.g., weighing papers, spatulas) whenever possible to minimize cross-contamination.

  • For weighing, use a balance inside the fume hood or a containment enclosure.

3. Spill Response:

  • Small Spills (in fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

IV. Disposal Plan: Cradle-to-Grave Management

All waste generated from handling 4-Methoxy-1H-imidazo[4,5-c]pyridine is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste:

    • Contaminated PPE (gloves, lab coats), weighing papers, and other disposable items should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste:

    • Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • "Empty" containers that held the solid compound must be treated as hazardous waste.

  • Labeling and Collection:

    • All waste containers must be labeled with a hazardous waste tag detailing the contents.

    • Arrange for waste pickup through your institution's environmental health and safety department.

V. Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 4-Methoxy-1H-imidazo[4,5-c]pyridine start Start: Handling 4-Methoxy-1H-imidazo[4,5-c]pyridine fume_hood Is the procedure entirely within a certified chemical fume hood? start->fume_hood aerosol_risk Is there a risk of aerosol generation? fume_hood->aerosol_risk Yes add_respirator Add: NIOSH-approved respirator with organic vapor cartridges fume_hood->add_respirator No splash_risk Is there a significant splash risk? aerosol_risk->splash_risk No aerosol_risk->add_respirator Yes base_ppe Base PPE: - Double Gloves (Nitrile + Neoprene/Butyl) - Chemical Splash Goggles - Flame-Resistant Lab Coat - Closed-Toe Shoes splash_risk->base_ppe No add_face_shield Add: Full-face shield splash_risk->add_face_shield Yes end Proceed with Caution base_ppe->end add_respirator->end add_face_shield->base_ppe

Caption: Decision tree for selecting appropriate PPE when handling 4-Methoxy-1H-imidazo[4,5-c]pyridine.

References

  • PubChem. 1H-Imidazo[4,5-c]pyridine. National Center for Biotechnology Information. [Link]

  • Prairieland FS. Anhydrous Ammonia PPE. YouTube. [Link]

  • University of Washington. Pyridine Safety Data Sheet.[Link]

  • University of California, Irvine. Chemical Safety: Personal Protective Equipment.[Link]

  • Wikipedia. Hydrazine.[Link]

Sources

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